Impurity of Doxercalciferol
Description
Propriétés
IUPAC Name |
(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24+,25+,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBNHCUPKIYDM-BLKIPSJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617847 | |
| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127516-23-8 | |
| Record name | (1R,3R,5Z,7E,22E)-9,10-Secoergosta-5,7,10,22-tetraene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the common process-related impurities encountered during the synthesis of Doxercalciferol (1α-hydroxyvitamin D2). Doxercalciferol is a synthetic analog of vitamin D used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Ensuring the purity and safety of this active pharmaceutical ingredient (API) is paramount, necessitating a thorough understanding and control of impurities that can arise during its multi-step synthesis. This document outlines the primary synthetic pathways, elucidates the formation mechanisms of key impurities, provides detailed analytical methodologies for their detection and quantification, and presents a framework for their control.
The Synthetic Landscape of Doxercalciferol
The industrial synthesis of Doxercalciferol is a complex process that typically starts from ergosterol (B1671047), a readily available sterol from fungal sources. The synthesis involves a series of photochemical and thermal reactions, followed by chemical modifications to introduce the crucial 1α-hydroxyl group.
A common synthetic route begins with the photochemical conversion of ergosterol to previtamin D2. This reaction, induced by ultraviolet (UV) irradiation, involves the opening of the B-ring of the ergosterol molecule. The resulting previtamin D2 is in a thermal equilibrium with vitamin D2 (ergocalciferol). This equilibrium mixture is then subjected to further chemical steps to introduce the hydroxyl group at the 1α position, ultimately yielding Doxercalciferol.
dot
Caption: Generalized synthetic pathway of Doxercalciferol from ergosterol.
A Compendium of Common Process-Related Impurities
Several process-related impurities can be formed during the synthesis of Doxercalciferol. These can be broadly categorized as isomers, degradation products, and process-related byproducts. Understanding their origin is critical for implementing effective control strategies.
Isomeric Impurities
1. Pre-Doxercalciferol (1α-hydroxy previtamin D2) - Impurity A: As an intermediate in the synthesis, unconverted 1α-hydroxy previtamin D2 can remain in the final product. Pre-Doxercalciferol exists in a thermal equilibrium with Doxercalciferol.[1] The position of this equilibrium is temperature-dependent.
2. Trans-Doxercalciferol (trans-1α-hydroxy vitamin D2) - Impurity B: This impurity is a geometric isomer of Doxercalciferol. The formation of the trans-isomer at the C5-C6 double bond can be influenced by the photochemical conditions during the synthesis of the vitamin D backbone.[1]
3. 1β-hydroxyvitamin D2 - Impurity C: This is a stereoisomer (epimer) of Doxercalciferol, with the hydroxyl group at the C1 position in the β-configuration instead of the desired α-configuration. The formation of this epimer can occur during the hydroxylation step of the synthesis if the reaction is not sufficiently stereoselective.[1]
4. Tachysterol (B196371) and Lumisterol Analogs: Over-irradiation during the photochemical conversion of ergosterol can lead to the formation of other photoisomers, such as tachysterol and lumisterol. If the 1α-hydroxylation is performed on a mixture containing these isomers, the corresponding hydroxylated analogs can be carried through as impurities.
dot
References
Degradation of Doxercalciferol Under Stress Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification of doxercalciferol (B1670903) degradation products under various stress conditions. The information presented herein is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This document details the experimental protocols for stress testing, summarizes quantitative data, and visualizes the degradation pathways and experimental workflows.
Introduction to Doxercalciferol Stability
Doxercalciferol, a synthetic analog of vitamin D2, is susceptible to degradation under various environmental conditions, including exposure to acid, base, oxidants, heat, and light. Understanding the degradation pathways and identifying the resulting products are mandated by regulatory agencies and are essential for ensuring the safety, efficacy, and quality of doxercalciferol drug products. Forced degradation studies, or stress testing, are employed to predict the potential degradation products that may form under normal storage conditions and to develop stability-indicating analytical methods capable of separating these degradants from the active pharmaceutical ingredient (API).
Experimental Protocols for Forced Degradation Studies
The following protocols are based on established methods for stress testing of doxercalciferol, primarily adapted from the work of Simonzadeh et al. (2014) in the Journal of Chromatographic Science.[1][2][3]
Materials and Reagents
-
Doxercalciferol reference standard
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Hydrogen peroxide (H₂O₂), 30%
-
High-performance liquid chromatography (HPLC) grade water, acetonitrile (B52724), and methanol
-
Placebo formulation (containing all excipients except doxercalciferol)
Stress Conditions
Forced degradation of doxercalciferol is typically performed on a solution of the drug substance or drug product.
-
Acidic Hydrolysis: Doxercalciferol solution is treated with 1 N HCl at room temperature or elevated temperature (e.g., 80°C) for a specified period.
-
Basic Hydrolysis: Doxercalciferol solution is treated with 1 N NaOH at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: Doxercalciferol solution is treated with 30% H₂O₂ at room temperature or elevated temperature (e.g., 80°C) for a specified period.
-
Thermal Degradation: Doxercalciferol solution or solid drug substance is exposed to a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Doxercalciferol solution or solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Analytical Method for Degradation Product Analysis
A stability-indicating HPLC method is crucial for separating and quantifying doxercalciferol and its degradation products.
-
Chromatographic System: A gradient HPLC system with a UV detector is commonly used.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength of 265 nm is appropriate for doxercalciferol and its chromophoric degradation products.
-
Method Validation: The analytical method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of doxercalciferol and its degradation products.
Identification of Doxercalciferol Degradation Products
Forced degradation studies on doxercalciferol have identified several key impurities and degradation products. The structures of doxercalciferol and some of its known related compounds are presented below.
-
Doxercalciferol (1α-hydroxyvitamin D₂)
-
Impurity A (Pre-doxercalciferol): A thermal degradant and a known active analogue of doxercalciferol.[3]
-
Impurity B (trans-Doxercalciferol): A related substance.
-
Impurity C (1β-hydroxyvitamin D₂): A related substance.
-
Impurity D: A related substance.
Quantitative Analysis of Degradation
The extent of degradation and the formation of specific products are highly dependent on the specific stress conditions applied. The following table summarizes the observed degradation under a combined oxidative and thermal stress condition as reported by Simonzadeh et al. (2014).[3]
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Doxercalciferol | Major Degradation Product(s) Identified |
| Oxidative & Thermal | 30% Hydrogen Peroxide & Heat | 20 min | 80°C | ~36% | Impurity A |
Note: Detailed quantitative data for each individual stress condition (acidic, basic, photolytic) is not extensively available in the public domain. The information above is from a study where oxidative and thermal stress were applied concurrently.
Visualizing Degradation and Experimental Workflow
Doxercalciferol Degradation Pathway
The following diagram illustrates the potential degradation pathway of doxercalciferol to its known thermal degradation product, Impurity A (Pre-doxercalciferol).
Experimental Workflow for Forced Degradation Studies
This diagram outlines the typical workflow for conducting forced degradation studies of doxercalciferol.
Logical Relationship of Doxercalciferol and its Impurities
This diagram illustrates the relationship between doxercalciferol and its known impurities as identified in analytical studies.
Conclusion
The stability of doxercalciferol is a critical attribute that must be thoroughly investigated during drug development. Forced degradation studies provide invaluable information on the degradation pathways and the potential impurities that may arise during the shelf-life of the drug product. The information and protocols outlined in this technical guide serve as a foundational resource for scientists and researchers involved in the formulation development and analytical characterization of doxercalciferol. Further studies employing advanced analytical techniques such as LC-MS and NMR are recommended for the definitive structural elucidation of all potential degradation products.
References
An In-Depth Technical Guide to the Chemical Structures of Known Doxercalciferol Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic analog of vitamin D2, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] As with any pharmaceutical compound, the purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. The presence of impurities, which can arise from the manufacturing process, degradation, or storage, must be carefully controlled and monitored.[] This technical guide provides a comprehensive overview of the known impurities of Doxercalciferol, focusing on their chemical structures, and presents analytical methodologies for their identification and quantification.
Chemical Structures of Doxercalciferol and Its Known Impurities
The manufacturing process and degradation pathways of Doxercalciferol can lead to the formation of several related compounds.[4] Understanding the chemical structures of these impurities is fundamental for the development of robust analytical methods for their detection and control. The primary known impurities of Doxercalciferol are isomers and degradation products.
Table 1: Summary of Doxercalciferol and Its Known Impurities
| Compound Name | Other Names | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Doxercalciferol | 1α-Hydroxyvitamin D2 | C₂₈H₄₄O₂ | 412.65 | 54573-75-0 |
| Pre-Doxercalciferol | 1α-hydroxy previtamin D2; Impurity A | C₂₈H₄₄O₂ | 412.65 | 127264-18-0 |
| trans-Doxercalciferol | Tachysterol isomer; Impurity B | C₂₈H₄₄O₂ | 412.65 | 74007-20-8 |
| 1β-Hydroxyvitamin D2 | 1β-Doxercalciferol; Impurity C | C₂₈H₄₄O₂ | 412.65 | 127516-23-8 |
| Beta-Doxercalciferol | - | C₂₈H₄₄O₂ | 412.66 | 127516-23-8 |
Note: The CAS number for 1β-Hydroxyvitamin D2 and Beta-Doxercalciferol is the same, suggesting they may be the same compound or closely related isomers. Further analytical characterization would be required for definitive identification.
The structural relationships and potential formation pathways of these impurities are critical for understanding the stability of Doxercalciferol. Pre-Doxercalciferol is a thermal isomer of Doxercalciferol, while trans-Doxercalciferol is a geometric isomer. 1β-Hydroxyvitamin D2 is a stereoisomer.
Experimental Protocols
Accurate identification and quantification of Doxercalciferol impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
HPLC Method for the Determination of Doxercalciferol and its Degradation Products
This method is adapted from a published study on the analysis of Doxercalciferol and its degradation products in injectable formulations.[5]
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
3. Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of Doxercalciferol and known impurity reference standards in a suitable solvent such as methanol (B129727) or acetonitrile. From these stock solutions, prepare working standard solutions of appropriate concentrations.
-
Sample Solution: Dilute the Doxercalciferol drug substance or product with the mobile phase or a suitable diluent to a known concentration.
4. Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for Doxercalciferol and its impurities.
-
Identify the impurities by comparing their retention times with those of the reference standards.
-
Quantify the impurities using the peak areas and the concentrations of the reference standards.
5. System Suitability:
-
Perform system suitability tests to ensure the chromatographic system is performing adequately. This may include parameters such as resolution between critical peaks, tailing factor, and theoretical plates.
Quantitative Data
The control of impurities is guided by regulatory standards, such as those from the International Council for Harmonisation (ICH).[6] For known impurities, specific limits are often established in pharmacopoeial monographs. While specific limits for all Doxercalciferol impurities are not publicly available in a consolidated format, analytical methods have been developed to detect and quantify them at low levels.
Table 2: Quantitative Analysis Data for Doxercalciferol Impurities
| Impurity | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Impurity A (Pre-Doxercalciferol) | 0.01% | 0.03% |
| Impurity B (trans-Doxercalciferol) | 0.01% | 0.03% |
Data sourced from a study on a selective RP-HPLC method for the quantification of Doxercalciferol and its impurities.[7]
Visualization of Doxercalciferol and Its Impurities
The following diagram illustrates the structural relationship between Doxercalciferol and its primary known impurities.
Caption: Structural relationships of Doxercalciferol and its main impurities.
Conclusion
The identification, characterization, and control of impurities are critical aspects of drug development and manufacturing to ensure the safety and efficacy of Doxercalciferol. This guide has provided an overview of the chemical structures of known Doxercalciferol impurities, along with a foundational HPLC method for their analysis. For researchers and drug development professionals, a thorough understanding of these impurities is essential for developing robust manufacturing processes, stable formulations, and comprehensive analytical control strategies that comply with global regulatory expectations. Further studies employing advanced analytical techniques such as LC-MS/MS and NMR are encouraged for a more in-depth characterization of the impurity profile of Doxercalciferol.
References
Potential Genotoxic Impurities in Doxercalciferol Manufacturing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential genotoxic impurities (PGIs) that may arise during the manufacturing of Doxercalciferol, a synthetic vitamin D2 analog. Understanding and controlling these impurities is critical to ensure the safety and quality of the final active pharmaceutical ingredient (API). This document details the synthetic pathways of Doxercalciferol, identifies potential sources of genotoxic impurities, outlines experimental protocols for their detection, and discusses control strategies.
Introduction to Doxercalciferol and Genotoxic Impurities
Doxercalciferol, or 1α-hydroxyvitamin D2, is a synthetic analog of vitamin D2 used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1] The manufacturing process of Doxercalciferol, like many complex organic syntheses, involves multiple steps with various reagents and intermediates, creating a potential for the formation of impurities.
Genotoxic impurities are compounds that can cause genetic mutations, chromosomal aberrations, or other forms of DNA damage.[2] Due to their potential to cause cancer in humans, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for their control in pharmaceutical products.[2] The Threshold of Toxicological Concern (TTC) concept is often applied, which sets a limit for the acceptable daily intake of a genotoxic impurity, typically at 1.5 µ g/day for long-term treatments.[2]
Synthesis of Doxercalciferol and Potential Sources of Genotoxic Impurities
The synthesis of Doxercalciferol typically starts from ergosterol (B1671047), a commercially available sterol. One common synthetic route involves the following key transformations:
-
Protection of the conjugated diene system: The 5,7-diene system of ergosterol is protected to prevent unwanted reactions in subsequent steps.
-
Oxidation of the side chain: The side chain is hydroxylated at the C1 position. This is often achieved using selenium dioxide.
-
Deprotection and Isomerization: The protecting group is removed, and the molecule is isomerized, often using UV irradiation, to yield Doxercalciferol.
Another synthetic approach involves the activation of the hydroxyl group of a precursor using a sulfonylating agent like p-toluenesulfonyl chloride.
Based on these synthetic strategies, several potential sources of genotoxic impurities can be identified:
-
Starting Materials and Reagents: Impurities in the starting material, ergosterol, and the reagents used in the synthesis can be carried through the process.
-
Intermediates and By-products: Incomplete reactions or side reactions can lead to the formation of by-products that may be genotoxic.
-
Degradation Products: Doxercalciferol can degrade under certain conditions, such as exposure to light, heat, or oxygen, forming potentially genotoxic degradants.
The following diagram illustrates a general synthetic pathway for Doxercalciferol and highlights the stages where potential genotoxic impurities may be introduced.
Caption: General synthetic pathway of Doxercalciferol and introduction of potential PGIs.
Key Potential Genotoxic Impurities in Doxercalciferol Manufacturing
Based on the synthetic routes, the following classes of compounds are considered key potential genotoxic impurities in Doxercalciferol manufacturing.
Residual Selenium Compounds
Source: Selenium dioxide (SeO2) is a common reagent used for the allylic oxidation to introduce the 1α-hydroxyl group.[3] Incomplete removal of selenium-containing by-products can lead to their presence in the final API.
Genotoxic Potential: Selenium compounds can exhibit both genotoxic and antigenotoxic properties.[4][5] The genotoxicity depends on the specific selenium species and the test system.[4] Inorganic selenium compounds like sodium selenite (B80905) and selenous acid have shown genotoxic effects in in vitro micronucleus assays.[4]
Sulfonate Esters
Source: In synthetic routes where a hydroxyl group is activated using a sulfonylating agent, such as p-toluenesulfonyl chloride (TsCl), in the presence of an alcohol (as a solvent or impurity), there is a potential for the formation of sulfonate esters.[6][7]
Genotoxic Potential: Sulfonic acid esters are known to be alkylating agents and are often potent mutagens and carcinogens.[6][7] Their genotoxicity has been demonstrated in various in vitro and in vivo assays.[6]
Photodegradation Products
Source: The manufacturing process of Doxercalciferol often involves a photochemical isomerization step using UV light to convert a precursor to the final active form.[8] Exposure of Doxercalciferol to light can also occur during storage if not properly protected. This can lead to the formation of various photodegradation products.
Genotoxic Potential: The genotoxic potential of photodegradation products is often unknown and needs to be assessed on a case-by-case basis. For vitamin D3, which is structurally similar to Doxercalciferol, photodegradation can lead to products like 5,6-trans-vitamin D3, suprasterol I, and suprasterol II.[8] The genotoxicity of these specific compounds in the context of Doxercalciferol would require evaluation.
Data Presentation of Potential Genotoxic Impurities
The following table summarizes the key potential genotoxic impurities, their sources, and general control strategies.
| Impurity Class | Potential Specific Impurities | Source in Doxercalciferol Synthesis | Typical Control Limit (based on TTC) | Control Strategy |
| Residual Selenium Compounds | Selenous acid and its salts, organoselenium by-products | Oxidation step using Selenium Dioxide | Compound-specific assessment required; aim for non-detectable levels. | Process optimization to minimize residual selenium, effective purification steps (e.g., crystallization, chromatography), and stringent in-process controls and final API testing. |
| Sulfonate Esters | Methyl, ethyl, or isopropyl esters of p-toluenesulfonic acid | Reaction of p-toluenesulfonyl chloride with residual alcohols (methanol, ethanol, isopropanol) | ≤ 1.5 µ g/day | Avoidance of alcohol-based solvents in the presence of sulfonyl chlorides, use of alternative activating agents, and dedicated analytical methods for trace-level detection. |
| Photodegradation Products | 5,6-trans-Doxercalciferol, Suprasterols | UV irradiation step during synthesis, exposure to light during storage | To be identified and controlled based on qualification studies. | Optimization of the photochemical reaction to minimize by-product formation, protection from light during manufacturing and storage, and use of stability-indicating analytical methods. |
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of the identified potential genotoxic impurities.
Protocol for the Determination of Residual Selenium
Method: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Instrumentation:
-
ICP-MS system (e.g., Agilent 7900 or equivalent)
-
Microwave digestion system
Reagents and Standards:
-
Nitric acid (HNO3), trace metal grade
-
Hydrogen peroxide (H2O2), trace metal grade
-
Selenium standard solution (1000 µg/mL)
-
Internal standard solution (e.g., Rhodium, 1000 µg/mL)
-
High-purity deionized water (18.2 MΩ·cm)
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Doxercalciferol sample into a microwave digestion vessel.
-
Add 5 mL of nitric acid and 2 mL of hydrogen peroxide to the vessel.
-
Seal the vessel and place it in the microwave digestion system.
-
Digest the sample using a suitable temperature program (e.g., ramp to 200 °C over 15 minutes and hold for 20 minutes).
-
After cooling, carefully open the vessel and dilute the digested sample to a final volume of 50 mL with deionized water.
ICP-MS Analysis:
-
Prepare a series of calibration standards by diluting the selenium standard solution to concentrations ranging from 0.1 to 10 µg/L.
-
Add the internal standard to all blanks, standards, and samples to a final concentration of 1 µg/L.
-
Aspirate the solutions into the ICP-MS and monitor the signal for the selenium isotope (e.g., ⁷⁸Se or ⁸²Se).
-
Construct a calibration curve by plotting the intensity ratio of selenium to the internal standard against the concentration of the selenium standards.
-
Determine the concentration of selenium in the sample solution from the calibration curve and calculate the amount in the original Doxercalciferol sample.
Workflow Diagram:
Caption: Workflow for the determination of residual selenium by ICP-MS.
Protocol for the Determination of Sulfonate Esters
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a mass selective detector (e.g., Agilent 7890B GC with 5977A MSD)
-
Autosampler
Reagents and Standards:
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Reference standards of the potential sulfonate esters (e.g., methyl p-toluenesulfonate, ethyl p-toluenesulfonate)
Sample Preparation:
-
Accurately weigh approximately 50 mg of the Doxercalciferol sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
-
Vortex to ensure complete dissolution.
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Program: 50 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each sulfonate ester.
Quantification:
-
Prepare a series of calibration standards of the target sulfonate esters in dichloromethane at concentrations ranging from 0.1 to 5 µg/mL.
-
Inject the standards and the sample solution into the GC-MS.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of the sulfonate esters in the sample solution from the calibration curve and calculate the amount in the original Doxercalciferol sample.
Workflow Diagram:
Caption: Workflow for the determination of sulfonate esters by GC-MS.
Protocol for the Profiling of Photodegradation Products
Method: High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Agilent 1260 Infinity II with 6120 Quadrupole LC/MS)
Reagents and Standards:
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
High-purity deionized water (18.2 MΩ·cm)
-
Doxercalciferol reference standard
Forced Degradation Study:
-
Prepare a solution of Doxercalciferol (e.g., 1 mg/mL in methanol).
-
Expose the solution to a UV lamp (e.g., 254 nm and 365 nm) for a defined period (e.g., 24, 48, 72 hours).
-
Keep a control sample protected from light.
HPLC-UV/MS Analysis:
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 60% B to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
PDA Detection: 200-400 nm, with specific monitoring at the λmax of Doxercalciferol (around 265 nm).
-
MS Detection: Electrospray ionization (ESI) in positive and negative ion modes, scanning a mass range of m/z 100-1000.
Data Analysis:
-
Compare the chromatograms of the stressed and control samples.
-
Identify the degradation peaks in the stressed sample.
-
Use the UV spectra and mass spectral data to propose structures for the degradation products.
-
Quantify the degradation products relative to the Doxercalciferol peak area, assuming a similar response factor, or by isolating and characterizing the impurities to create reference standards.
Workflow Diagram:
Caption: Workflow for profiling photodegradation products of Doxercalciferol.
Control Strategies and Conclusion
A robust control strategy for potential genotoxic impurities in Doxercalciferol manufacturing should be multi-faceted and based on a thorough risk assessment. Key elements of such a strategy include:
-
Process Understanding and Optimization: A deep understanding of the chemical process is essential to identify and minimize the formation of PGIs. This includes careful selection of reagents, solvents, and reaction conditions.
-
Purification: Effective purification steps, such as crystallization and chromatography, should be implemented and validated to demonstrate their capacity to remove PGIs to acceptable levels.
-
Analytical Control: Sensitive and specific analytical methods must be developed and validated to monitor and control PGIs in starting materials, intermediates, and the final API.
-
Stability Studies: Comprehensive stability studies under various conditions (light, heat, humidity) are necessary to identify and control potential degradation products.
-
Adherence to Regulatory Guidelines: All aspects of PGI control should be in compliance with the relevant regulatory guidelines, such as ICH M7.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Detection of a Sulfonate Ester Genotoxic Impurity by Atmospheric-Pressure Thermal Desorption–Extractive Electrospray–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Genotoxic and antigenotoxic properties of selenium compounds in the in vitro micronucleus assay with human whole blood lymphocytes and tk6 lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of selenium genotoxic, cytotoxic, and protective effects: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. future4200.com [future4200.com]
- 8. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Doxercalciferol Impurity Profiling and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and strategies for the identification, quantification, and characterization of impurities in doxercalciferol (B1670903). Ensuring the purity and safety of doxercalciferol, a synthetic vitamin D analog, is critical for its therapeutic efficacy in treating secondary hyperparathyroidism in patients with chronic kidney disease. This document details the common impurities, analytical techniques, and regulatory considerations essential for robust impurity profiling.
Introduction to Doxercalciferol and its Impurities
Doxercalciferol (1α-hydroxyvitamin D2) is a prohormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form that regulates parathyroid hormone (PTH) levels.[1][2][3] The manufacturing process and subsequent storage of doxercalciferol can lead to the formation of various process-related and degradation impurities. Rigorous control and monitoring of these impurities are mandated by regulatory agencies to ensure the safety and quality of the final drug product.[1]
Commonly identified impurities in doxercalciferol include isomers and degradation products. These include, but are not limited to, Beta-Doxercalciferol, Pre-Doxercalciferol, and Trans-Doxercalciferol.[1] Other significant impurities that have been characterized are 1α-hydroxy previtamin D2 (Impurity A), Trans-1-α-hydroxy vitamin D2 (Impurity B), and 1-β-hydroxy vitamin D2 (Impurity C).[4][5]
Analytical Strategies for Impurity Profiling
A multi-faceted analytical approach is necessary for the comprehensive profiling of doxercalciferol impurities. High-Performance Liquid Chromatography (HPLC) serves as the cornerstone for separation and quantification, while spectroscopic techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Reversed-phase HPLC (RP-HPLC) with UV detection is the most widely employed technique for the routine analysis of doxercalciferol and its impurities.[4][6] A validated, stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Table 1: Quantitative HPLC Analysis Parameters and Validation Data
| Parameter | Value/Range | Reference |
| Limit of Detection (LoD) | 0.01% | [6][7] |
| Limit of Quantification (LoQ) | 0.03% | [6][7] |
| Linearity Range | 50% to 150% of the target concentration | [6] |
| Correlation Coefficient (r²) | > 0.99 for doxercalciferol and its impurities | [6] |
| Accuracy (% Recovery) | Typically within 98-102% | [4] |
| Precision (% RSD) | < 2% for repeatability and intermediate precision | [6] |
Mass Spectrometry (MS) for Identification and Structural Elucidation
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful tool for the identification of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions. Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that are crucial for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation
NMR spectroscopy, including 1H NMR, 13C NMR, and 2D-NMR techniques (e.g., COSY, HSQC, HMBC), provides definitive structural information of isolated impurities. This technique is instrumental in confirming the identity of known impurities and elucidating the structure of novel degradation products.
Experimental Protocols
Sample Preparation for HPLC Analysis
A representative sample of the doxercalciferol drug substance or product is accurately weighed and dissolved in a suitable diluent, such as methanol.[6][7] The solution is then diluted to a final concentration appropriate for HPLC analysis. It is crucial to protect the sample from light and to analyze it promptly after preparation.
HPLC Method for Impurity Profiling
The following is a representative HPLC method for the analysis of doxercalciferol and its impurities. This method should be validated according to ICH guidelines before implementation.
Table 2: Detailed HPLC Method Parameters
| Parameter | Description |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of all impurities. A typical program might start at 60% A, transitioning to 20% A over 30 minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
LC-MS/MS Method for Impurity Identification
For LC-MS/MS analysis, the HPLC method described above can be adapted. The mobile phase may require modification to include volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to ensure compatibility with the mass spectrometer.
Table 3: Representative LC-MS/MS Parameters
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap for high-resolution mass analysis |
| Scan Mode | Full scan for parent ions and product ion scan for fragmentation analysis |
| Collision Energy | Optimized for each impurity to generate informative fragment ions |
NMR Sample Preparation and Analysis
Impurities are typically isolated using preparative HPLC. The purified fractions are then dried, and the residue is dissolved in a suitable deuterated solvent (e.g., CDCl3). 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.
Visualization of Key Processes
Doxercalciferol Signaling Pathway
Doxercalciferol exerts its therapeutic effect by modulating the expression of the parathyroid hormone gene. The following diagram illustrates the key steps in this signaling pathway.
Experimental Workflow for Impurity Characterization
The systematic workflow for the identification and characterization of doxercalciferol impurities is depicted below.
Conclusion
A robust and scientifically sound approach to doxercalciferol impurity profiling is paramount for ensuring the quality, safety, and efficacy of this important therapeutic agent. This guide has outlined the key analytical techniques, experimental considerations, and logical workflows necessary for this critical aspect of drug development and manufacturing. The integration of chromatographic separation with advanced spectroscopic characterization provides a powerful toolkit for the comprehensive analysis of doxercalciferol impurities. Adherence to these principles will support the consistent production of high-quality doxercalciferol and contribute to improved patient outcomes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rsc.org [rsc.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. fda.gov [fda.gov]
- 5. drugs.com [drugs.com]
- 6. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mca.gm [mca.gm]
An in-depth technical guide on the formation pathways of Doxercalciferol (B1670903) and its related compounds, tailored for researchers, scientists, and drug development professionals.
Executive Summary
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 that serves as a crucial prohormone in the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1] Its therapeutic efficacy hinges on its metabolic activation to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), a potent ligand for the vitamin D receptor (VDR).[2][3] This technical guide provides a comprehensive overview of the formation pathways of Doxercalciferol and its related compounds, encompassing its chemical synthesis, metabolic activation, mechanism of action, and degradation profiles. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways are presented to support researchers, scientists, and drug development professionals in this field.
Chemical Synthesis of Doxercalciferol
The synthesis of Doxercalciferol typically originates from readily available precursors such as ergosterol (B1671047) or vitamin D2 (ergocalciferol). The core of the synthesis involves the specific introduction of a hydroxyl group at the 1α-position of the vitamin D2 scaffold.
Photochemical Conversion of Ergosterol to Vitamin D2
The industrial production of vitamin D2, a key starting material for Doxercalciferol synthesis, relies on the photochemical conversion of ergosterol.[]
-
Step 1: Photoirradiation: A solution of ergosterol in a suitable solvent, such as ethanol, is irradiated with ultraviolet (UV) light, typically from a low-pressure mercury lamp.[5] This UV exposure induces a photochemical ring-opening of the B-ring of ergosterol, forming pre-vitamin D2.
-
Step 2: Thermal Isomerization: The pre-vitamin D2 is then converted to the more stable vitamin D2 through a temperature-dependent thermal isomerization.[]
1α-Hydroxylation of Vitamin D2
A critical step in the synthesis of Doxercalciferol is the regioselective hydroxylation at the 1α-position. One established method involves a multi-step process with an overall yield of 10-15%.[6][7]
-
Formation of 3,5-Cyclovitamin D Derivative: The 3β-hydroxyl group of a vitamin D2 tosylate is converted into a 3,5-cyclovitamin D derivative.[6]
-
Allylic Oxidation: The cyclovitamin D derivative undergoes allylic oxidation at the 1α-position using selenium dioxide.[6]
-
Acid-Catalyzed Solvolysis: The resulting 1α-hydroxy cyclovitamin D derivative is treated with an acid to yield 1α-hydroxyvitamin D2 (Doxercalciferol).[6]
Metabolic Formation and Pharmacokinetics
Doxercalciferol is a prodrug that requires metabolic activation in the liver to exert its biological effects.[8] This activation process does not depend on renal function, making it a suitable therapeutic for patients with chronic kidney disease.[2]
Hepatic Activation
Upon administration, Doxercalciferol is absorbed from the gastrointestinal tract and transported to the liver.[1] In the liver, the cytochrome P450 enzyme, CYP27, catalyzes the 25-hydroxylation of Doxercalciferol.[1][2] This enzymatic reaction leads to the formation of the major active metabolite, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), and a minor metabolite, 1α,24-dihydroxyvitamin D2.[1][2]
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of Doxercalciferol is primarily characterized by the levels of its active metabolite, 1α,25-(OH)2D2.
| Parameter | Value | Reference |
| Bioavailability (oral) | ~42% (compared to intravenous injection) | [9][10][11] |
| Time to steady-state | Within 8 days | [9][10][11] |
| Terminal half-life of 1α,25-(OH)2D2 | 32 to 37 hours (up to 96 hours) | [2][8] |
| Mean steady-state serum concentration | 20 to 45 pg/ml (with oral doses of 5 to 15 µg every 48 hours) | [9][10][11] |
Mechanism of Action: Vitamin D Receptor Signaling
The biological effects of Doxercalciferol are mediated through the interaction of its active metabolite, 1α,25-(OH)2D2, with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[12]
VDR Activation and Gene Regulation
-
Ligand Binding: 1α,25-(OH)2D2 binds to the VDR in the cytoplasm of target cells.[12]
-
Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR).[12]
-
Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.[12]
-
VDRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[12][13]
-
Transcriptional Regulation: This binding event recruits co-activator or co-repressor proteins, leading to the modulation of the transcription of downstream genes involved in calcium and phosphate (B84403) homeostasis, parathyroid hormone (PTH) secretion, and cell proliferation and differentiation.[12][14]
Degradation Pathways
The degradation of Doxercalciferol and its metabolites is an important aspect of its overall pharmacological profile. Several degradation products and impurities have been identified and are monitored during manufacturing and formulation.
Identified Degradation Products and Impurities
-
Trans-1-α-hydroxy vitamin D2 (Impurity B): A known degradation product of Doxercalciferol.[15]
-
1-β-hydroxy vitamin D2 (Impurity C): Another identified related substance.[15]
-
1α-hydroxy previtamin D2 (Impurity A): This compound can exist in equilibrium with Doxercalciferol in solution.[16]
Experimental Protocols
Synthesis of 1α-Hydroxyvitamin D2 (Doxercalciferol)
This protocol is based on the method described by Paaren et al., which reports a 10-15% overall yield.[6]
-
Materials: Vitamin D2 tosylate, selenium dioxide, appropriate solvents, and reagents for acid-catalyzed solvolysis.
-
Procedure:
-
Convert vitamin D2 tosylate to the corresponding 3,5-cyclovitamin D derivative following established procedures.
-
Perform allylic oxidation of the cyclovitamin D derivative using a stoichiometric amount of selenium dioxide in a suitable solvent such as dioxane. The reaction is typically carried out at a specific temperature for a defined period, which should be optimized.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction and purify the 1α-hydroxy-3,5-cyclovitamin D intermediate using column chromatography.
-
Subject the purified intermediate to acid-catalyzed solvolysis using an acid such as p-toluenesulfonic acid in a solvent mixture like acetone/water to yield Doxercalciferol.
-
Purify the final product by recrystallization or column chromatography.
-
Analysis of Doxercalciferol and Degradation Products by HPLC
This protocol is a general guideline based on published methods for the analysis of Doxercalciferol formulations.[15][16][17]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed.[16]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 265 nm.[10]
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
-
Sample Preparation:
-
For injectable formulations, a solid-phase extraction (SPE) step may be necessary for sample cleanup and pre-concentration of impurities.[16]
-
Precondition an SPE cartridge (e.g., HLB) with methanol (B129727) followed by water.[16]
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with a suitable organic solvent like methanol.[16]
-
Inject the eluted sample into the HPLC system.
-
-
Quantification: Use external or internal standards for the quantification of Doxercalciferol and its related compounds.[15]
Visual Diagrams
Formation Pathways and Mechanism of Action
Caption: Overview of Doxercalciferol synthesis, metabolic activation, and mechanism of action.
Experimental Workflow for Synthesis and Analysis
Caption: General experimental workflow for the synthesis and analysis of Doxercalciferol.
References
- 1. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. products.sanofi.us [products.sanofi.us]
- 5. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct C-1 hydroxylation of vitamin D compounds: convenient preparation of 1alpha-hydroxyvitamin D3, 1alpha, 25-dihydroxyvitamin D3, and 1alpha-hydroxyvitamin D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of doxercalciferol, a new vitamin D analogue that lowers parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 13. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 14. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. impactfactor.org [impactfactor.org]
Navigating Pharmacopeial Standards for Doxercalciferol Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacopeial standards for impurities in Doxercalciferol, as outlined by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). This document is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and regulatory submission of Doxercalciferol.
Introduction to Doxercalciferol and Its Impurities
Doxercalciferol, a synthetic analog of vitamin D2, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs and general chapters that establish the standards for the quality of pharmaceutical substances, including the acceptable limits for impurities.
United States Pharmacopeia (USP) Standards for Doxercalciferol Impurities
The USP monograph for Doxercalciferol provides a detailed framework for the control of organic impurities. The monograph specifies a number of potential impurities that must be monitored and controlled within defined acceptance criteria.
Specified Impurities in USP
The USP monograph for Doxercalciferol lists several specified impurities. While the exact percentage limits are maintained within the official pharmacopeia, it is understood that these acceptance criteria are consistent with FDA-approved requirements.[1] Key specified impurities include:
-
Trans-Doxercalciferol: A geometric isomer of Doxercalciferol.
-
Pre-Doxercalciferol: A precursor to Doxercalciferol.[]
-
Beta-Doxercalciferol: An epimer of Doxercalciferol.
-
Ergocalciferol: The starting material for the synthesis of Doxercalciferol.
Other impurities, referred to as Impurity A and Impurity B in some literature, are also relevant to the quality control of Doxercalciferol.
Quantitative Data for USP Specified Impurities
The following table summarizes the known specified impurities for Doxercalciferol according to the USP. The acceptance criteria are generally aligned with regulatory expectations for drug substances.
| Impurity Name | Type | Acceptance Criteria (Typical) |
| Trans-Doxercalciferol | Specified Impurity | Reportable |
| Pre-Doxercalciferol | Specified Impurity | Reportable |
| Beta-Doxercalciferol | Specified Impurity | Reportable |
| Ergocalciferol | Starting Material | Reportable |
| Any Unspecified Impurity | Unspecified Impurity | ≤ 0.10% |
| Total Impurities | Total Impurities | Reportable |
Note: The specific limits for specified impurities are detailed in the current USP monograph and should be consulted for official requirements.
USP Analytical Procedure for Organic Impurities
The USP monograph outlines a gradient high-performance liquid chromatography (HPLC) method for the separation and quantification of Doxercalciferol and its related compounds.
-
Chromatographic System:
-
Column: A 4.6-mm × 25-cm column containing 5-µm packing L1 (C18 silica (B1680970) gel).
-
Column Temperature: 35 °C.
-
Mobile Phase: A gradient mixture of water and acetonitrile.
-
Flow Rate: Approximately 1.7 mL/min.
-
Detector: UV detector at a specified wavelength.
-
-
Sample Preparation:
-
Dissolve the Doxercalciferol sample in a suitable solvent system, which may involve initial dissolution in a small volume of a strong solvent like ethyl acetate (B1210297) followed by dilution with the mobile phase or a compatible solvent.
-
-
Procedure:
-
Inject the sample solution into the chromatograph, record the chromatogram, and measure the peak responses.
-
Calculate the percentage of each impurity by comparing the peak area of each impurity to the peak area of the Doxercalciferol peak from a standard solution of known concentration.
-
The following diagram illustrates the general workflow for the analysis of Doxercalciferol impurities according to USP standards.
European Pharmacopoeia (EP) Standards for Doxercalciferol Impurities
A specific monograph for Doxercalciferol is not currently available in the European Pharmacopoeia. In the absence of a dedicated monograph, the control of impurities for a substance like Doxercalciferol falls under the purview of the general monograph "Substances for pharmaceutical use" (2034).
General Monograph "Substances for pharmaceutical use" (2034)
This general monograph provides a framework for the control of impurities in active substances. It references the principles outlined in the International Council for Harmonisation (ICH) Q3A guideline, "Impurities in New Drug Substances." The requirements for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.
Application to Doxercalciferol
For Doxercalciferol, the specific thresholds for reporting, identification, and qualification of impurities would be determined based on its maximum daily dose. Manufacturers are responsible for developing and validating appropriate analytical methods to control impurities according to these general principles.
The logical process for controlling impurities under the EP general monograph is depicted in the following diagram.
Signaling Pathway of Doxercalciferol Action
To provide a broader context for the importance of Doxercalciferol purity, the following diagram illustrates its mechanism of action in the body. Doxercalciferol is a prohormone that is metabolically activated to regulate parathyroid hormone (PTH) levels.
Conclusion
The quality control of Doxercalciferol impurities is well-defined in the United States Pharmacopeia through a specific monograph that outlines analytical procedures and acceptance criteria for specified and unspecified impurities. While the European Pharmacopoeia does not have a dedicated monograph for Doxercalciferol, its general monograph on "Substances for pharmaceutical use" provides a robust framework for impurity control based on ICH guidelines. A thorough understanding and implementation of these pharmacopeial standards are essential for ensuring the quality, safety, and efficacy of Doxercalciferol for patients. It is imperative for all drug development professionals to consult the most current versions of the respective pharmacopeias for the latest and most accurate information.
References
A Technical Review of Doxercalciferol Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the known and potential degradation pathways of Doxercalciferol (1α-hydroxyvitamin D2), a synthetic vitamin D analog. Understanding the stability of Doxercalciferol is critical for the development of robust pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product. This document summarizes key degradation mechanisms, presents available quantitative data, details experimental protocols from pivotal studies, and visualizes the degradation pathways.
Introduction to Doxercalciferol Stability
Doxercalciferol, like other secosteroids in the vitamin D family, is susceptible to degradation through several mechanisms, primarily driven by light, heat, acid, and oxidation. The core structure, featuring a conjugated triene system, is the principal site of instability. Degradation can lead to the formation of various isomers and oxidation products, which may have reduced or altered biological activity.
Forced degradation studies are essential to identify these potential degradants and to develop stability-indicating analytical methods. While comprehensive quantitative kinetic data for Doxercalciferol is not extensively published, studies on Doxercalciferol and its close structural analog, ergocalciferol (B368823) (vitamin D2), provide significant insights into its degradation profile.
Key Degradation Pathways
The primary degradation pathways for Doxercalciferol are photo-isomerization, thermal isomerization, and oxidation. While the molecule is relatively stable in neutral aqueous solutions, it can undergo acid-catalyzed isomerization.
Photodegradation Pathway
Exposure to ultraviolet (UV) light is a major cause of degradation for vitamin D analogs. The conjugated triene system of Doxercalciferol absorbs UV radiation, leading to a series of photochemical isomerizations. The primary photodegradation pathway involves the cis/trans isomerization of the 5,6-double bond, leading to the formation of Trans-Doxercalciferol (also referred to as 5,6-trans-1α-hydroxyvitamin D2 or Impurity B). Further irradiation can lead to the formation of other photoproducts like suprasterols, although these have not been explicitly identified for Doxercalciferol in the reviewed literature.[1][2]
Thermal Degradation Pathway
Heat can induce a reversible isomerization of Doxercalciferol to Pre-Doxercalciferol (1α-hydroxy previtamin D2 or Impurity A).[3][4] This is a well-known equilibrium reaction for vitamin D compounds. At higher temperatures, further irreversible degradation can occur, leading to the formation of pyrocalciferol (B91607) and isopyrocalciferol (B12761375) isomers through cyclization reactions.[5] Studies on ergocalciferol have shown that it decomposes rapidly at temperatures of 25°C and 40°C in dry air, forming products of higher polarity.[6][7]
Oxidative Degradation Pathway
Doxercalciferol is susceptible to oxidation, particularly at the conjugated double bonds. Forced degradation studies using strong oxidizing agents like hydrogen peroxide result in significant degradation of the molecule.[3][8] While the exact structures of all oxidative degradants of Doxercalciferol are not fully elucidated in the public domain, studies on ergocalciferol suggest that oxidation can lead to the formation of numerous acidic and neutral products, involving the destruction of the triene system.
Acid-Catalyzed Degradation
Under acidic conditions, vitamin D analogs can undergo isomerization. One identified acid-induced degradant is the epimer at the C1 position, 1β-hydroxyvitamin D2 (also known as Beta-Doxercalciferol or Impurity C).[3][8] This epimerization likely proceeds through a tachysterol-like intermediate.
Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathways of Doxercalciferol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. sgs.com [sgs.com]
- 6. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of solid drugs: degradation of ergocalciferol (vitamin D2) and cholecalciferol (vitamin D3) at high humidities and elevated temperatures. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Pre-doxercalciferol: An In-depth Technical Guide on its Role as a Potential Impurity in Doxercalciferol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol (B1670903), a synthetic vitamin D2 analog, is a crucial pro-drug for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its therapeutic efficacy relies on its metabolic activation in the liver to 1α,25-dihydroxyvitamin D2. The purity of the doxercalciferol drug substance is paramount for its safety and effectiveness. This technical guide delves into the significance of pre-doxercalciferol (B602425), a constitutional isomer and potential impurity, in doxercalciferol formulations. We will explore its formation, analytical detection methodologies, and the current understanding of its potential biological implications. This document aims to provide a comprehensive resource for researchers and professionals involved in the development, manufacturing, and quality control of doxercalciferol.
Introduction to Doxercalciferol and the Significance of Impurities
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of ergocalciferol (B368823) (vitamin D2)[1]. It is prescribed for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease[1]. As a pro-drug, doxercalciferol undergoes 25-hydroxylation in the liver, a process mediated by the enzyme CYP27, to form the biologically active hormone 1α,25-dihydroxyvitamin D2[2][3]. This active metabolite then binds to the vitamin D receptor (VDR), modulating gene expression to control calcium and phosphorus homeostasis and suppress parathyroid hormone (PTH) levels[4].
The presence of impurities in pharmaceutical products, even at trace levels, can impact their quality, safety, and efficacy. Impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interactions with packaging materials[5]. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Pharmacopoeia provide stringent guidelines for the identification, qualification, and control of impurities in drug substances and products[6][7]. Pre-doxercalciferol, a known impurity of doxercalciferol, is of particular interest due to its close structural relationship and potential to co-exist in equilibrium with the parent drug[8][9].
Pre-doxercalciferol: Formation and Characterization
Pre-doxercalciferol is the (6Z)-isomer of doxercalciferol, which is the (6E)-isomer. The interconversion between the 'pre' form and the vitamin D form is a well-known phenomenon for vitamin D compounds, driven by thermal energy and representing a reversible equilibrium. The formation of pre-doxercalciferol can occur during the synthesis of doxercalciferol or as a degradation product upon exposure to heat and light.
Due to their isomeric nature, pre-doxercalciferol and doxercalciferol have the same molecular formula (C28H44O2) and molecular weight (412.65 g/mol )[9]. This similarity necessitates the use of high-resolution analytical techniques for their separation and quantification. Reference standards for pre-doxercalciferol are commercially available and are crucial for the accurate identification and quantification of this impurity in doxercalciferol samples[9].
Analytical Methodologies for the Detection and Quantification of Pre-doxercalciferol
The primary analytical technique for the separation and quantification of pre-doxercalciferol from doxercalciferol is High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC with UV detection. Stability-indicating HPLC methods are essential for resolving the API from its potential impurities and degradation products.
Quantitative Data on Pre-doxercalciferol Levels
Limited publicly available data exists on the specific quantitative levels of pre-doxercalciferol in commercial doxercalciferol products. However, forced degradation studies provide insights into the potential for its formation. One study demonstrated that under thermal stress (80°C), significant degradation of doxercalciferol occurs, with the formation of pre-doxercalciferol (referred to as Impurity A) being a notable degradation product[2]. The preconcentration of impurities using Solid-Phase Extraction (SPE) can allow for the quantification of impurities at levels as low as approximately 0.2% (w/w) relative to the amount of doxercalciferol[2].
Table 1: Summary of Analytical Methods for Doxercalciferol Impurity Profiling
| Analytical Technique | Purpose | Key Findings | Reference |
| HPLC-UV | Quantification of doxercalciferol and its impurities | A stability-indicating method was developed to separate doxercalciferol from its degradation products, including pre-doxercalciferol. | [2] |
| Solid-Phase Extraction (SPE) | Preconcentration of impurities | Allows for the quantification of impurities at levels as low as ~0.2% (w/w). | [2] |
| LC-MS | Identification of degradation products | Confirms the identity of impurities formed under stress conditions. | [10] |
Experimental Protocols
The following protocol is based on a validated stability-indicating HPLC method for the determination of degradation products in doxercalciferol injectable formulations[2].
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient program to separate pre-doxercalciferol, doxercalciferol, and other impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Dilute the doxercalciferol sample in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a known concentration.
-
For injectable formulations, a solid-phase extraction (SPE) step may be necessary for pre-concentration of impurities and removal of interfering excipients[2].
-
-
Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the doxercalciferol sample with 1N HCl at 80°C.
-
Base Hydrolysis: Treat the doxercalciferol sample with 1N NaOH at 80°C.
-
Oxidative Degradation: Treat the doxercalciferol sample with 30% hydrogen peroxide at 80°C[2].
-
Thermal Degradation: Expose the doxercalciferol sample to dry heat at an appropriate temperature.
-
Photolytic Degradation: Expose the doxercalciferol sample to UV light.
-
Analyze the stressed samples using the validated HPLC method to assess the formation of degradation products, including pre-doxercalciferol.
-
Signaling Pathways and Biological Implications
Doxercalciferol Signaling Pathway
Doxercalciferol, as a pro-drug, is first metabolized in the liver to the active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2)[2]. This active metabolite then binds to the Vitamin D Receptor (VDR), a nuclear receptor. The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[11][12]. The downstream effects include the regulation of genes involved in calcium and phosphate (B84403) homeostasis, and the suppression of parathyroid hormone (PTH) gene expression[4].
Caption: Doxercalciferol Metabolism and Signaling Pathway.
Biological Activity and Potential Toxicity of Pre-doxercalciferol
The biological activity and potential toxicity of pre-doxercalciferol as an impurity are critical considerations for drug safety. While direct studies on pre-doxercalciferol are scarce, research on the photoisomers of vitamin D3 and previtamin D3 provides some insights. These studies suggest that previtamin forms can exhibit biological activity, although often to a lesser extent than the vitamin D form. For instance, some photoisomers of previtamin D3 have shown antiproliferative activity in cultured human keratinocytes, though their binding affinity for the VDR was low[13]. This raises the possibility that pre-doxercalciferol could be metabolized to active forms or act through alternative pathways[13].
A study on vitamin D prohormones, including doxercalciferol, demonstrated that their suppressive actions on PTH are mediated by the VDR[1]. However, the VDR binding affinity of pre-doxercalciferol itself has not been extensively reported.
Caption: Workflow for Investigating Pre-doxercalciferol.
Regulatory Perspective and Conclusion
Regulatory agencies require that impurities in drug substances are identified and controlled within acceptable limits. For impurities that are also constitutional isomers, such as pre-doxercalciferol, it is crucial to have validated analytical methods that can adequately separate and quantify them. The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances[15].
References
- 1. Direct suppression of Pth gene expression by the vitamin D prohormones doxercalciferol and calcidiol requires the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. jme.bioscientifica.com [jme.bioscientifica.com]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. impactfactor.org [impactfactor.org]
- 7. longdom.org [longdom.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin D: An Overview of Gene Regulation, Ranging from Metabolism to Genomic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Genesis of Isomers: An In-depth Technical Guide to the Origin of Doxercalciferol's Isomeric Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive examination of the origins of isomeric impurities in Doxercalciferol, a synthetic vitamin D analog. Understanding the formation pathways of these impurities is critical for the development of robust manufacturing processes and ensuring the safety and efficacy of the final drug product. This document details the synthetic routes, the mechanisms of isomerization, analytical methodologies for impurity profiling, and the potential biological implications of these related substances.
The Synthetic Pathway of Doxercalciferol: A Hotbed for Isomer Formation
The synthesis of Doxercalciferol (1α-hydroxyvitamin D2) is a multi-step process that begins with ergosterol (B1671047), a sterol found in fungi and yeast. The core of the synthesis involves the transformation of the steroid B-ring into the characteristic seco-steroid structure of vitamin D analogs. This is primarily achieved through a combination of photochemical and thermal reactions, which are inherently prone to generating a variety of isomers.
The key stages of Doxercalciferol synthesis and the points of impurity formation are outlined below:
-
Photochemical Ring Opening: Ergosterol is irradiated with ultraviolet (UV) light, typically in the UVB range (280-315 nm). This high-energy input induces a conrotatory ring-opening reaction of the B-ring, leading to the formation of pre-vitamin D2 .[1] This photochemical step is not perfectly selective and can lead to the formation of other photoisomers, namely tachysterol (B196371) and lumisterol , from the pre-vitamin D2 intermediate.[2]
-
Thermal Isomerization: The pre-vitamin D2 is then subjected to a thermal rearrangement. This sigmatropic hydrogen shift results in the formation of vitamin D2 (ergocalciferol). This reaction is reversible and exists as a temperature-dependent equilibrium between pre-vitamin D2 and vitamin D2.[1]
-
Hydroxylation: To produce Doxercalciferol, a hydroxyl group is introduced at the 1α-position of the A-ring of the vitamin D2 molecule. This is a chemically complex step that can be achieved through various synthetic strategies.
During these stages, particularly the photochemical and thermal isomerization steps, several isomeric impurities of Doxercalciferol can be formed. The primary isomeric impurities of concern are:
-
Pre-Doxercalciferol: The immediate precursor to Doxercalciferol, existing in a thermal equilibrium with the active pharmaceutical ingredient (API).[]
-
Trans-Doxercalciferol: An isomer where the 6,7-double bond has a trans configuration instead of the cis configuration found in Doxercalciferol.
-
Tachysterol and Lumisterol Analogs: These are photoisomers of pre-Doxercalciferol.[2][4]
The following diagram illustrates the general photochemical and thermal isomerization pathways leading to the formation of these impurities.
Mechanisms of Isomerization
The formation of isomeric impurities is governed by specific chemical principles, primarily photochemical and thermal isomerization reactions.
Photochemical Isomerization
Photochemistry, the study of chemical reactions initiated by the absorption of light, is central to the synthesis of vitamin D analogs.[5] The absorption of UV photons elevates the ergosterol and pre-vitamin D2 molecules to excited electronic states, where they can undergo transformations not readily achievable through thermal means alone.
-
Pre-vitamin D Formation: The UV-induced cleavage of the B-ring in ergosterol is a classic example of an electrocyclic reaction.
-
Tachysterol and Lumisterol Formation: Once pre-vitamin D2 is formed, it can absorb further UV radiation, leading to the formation of tachysterol and lumisterol. These isomers are stereochemically different from pre-vitamin D2 and represent kinetic byproducts of the photochemical process.[2] The relative amounts of these photoisomers can be influenced by the wavelength of the UV light used.
Thermal Isomerization
Thermal isomerization involves the rearrangement of atoms within a molecule due to heat. In the context of Doxercalciferol, the most significant thermal isomerization is the equilibrium between pre-Doxercalciferol and Doxercalciferol. This is a reversible[6][7]-sigmatropic shift of a hydrogen atom. The position of this equilibrium is dependent on temperature and the solvent system used.
Quantitative Data on Isomeric Impurities
The levels of isomeric impurities in Doxercalciferol are critical quality attributes that must be controlled within specified limits. While exact figures are often proprietary, the literature provides some insights into the potential quantities of these impurities.
| Impurity | Typical Origin | Factors Influencing Levels |
| Pre-Doxercalciferol | Thermal equilibrium with Doxercalciferol | Temperature, solvent, storage conditions |
| Trans-Doxercalciferol | Isomerization during synthesis or degradation | pH, light exposure, catalysts |
| Tachysterol Analog | Photochemical byproduct of pre-Doxercalciferol | UV wavelength and intensity, irradiation time |
| Lumisterol Analog | Photochemical byproduct of pre-Doxercalciferol | UV wavelength and intensity, irradiation time |
Experimental Protocols for Impurity Analysis
Accurate and robust analytical methods are essential for the identification and quantification of isomeric impurities in Doxercalciferol. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography coupled with Mass Spectrometry (SFC-MS) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for the separation of Doxercalciferol and its isomers. Method optimization is crucial for achieving baseline separation of these closely related compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically required. A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).
-
Flow Rate: Approximately 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to manage the pre-Doxercalciferol/Doxercalciferol equilibrium.
-
Detection: UV detection at a wavelength of approximately 265 nm.
-
Sample Preparation: The Doxercalciferol sample is dissolved in a suitable solvent, such as methanol or the mobile phase.
The following diagram illustrates a typical experimental workflow for HPLC analysis.
Doxercalciferol Signaling Pathway and the Role of Isomers
Doxercalciferol is a pro-drug that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), the biologically active form.[8][9] This active metabolite then binds to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[10] The VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on the DNA, thereby modulating the expression of genes involved in calcium and phosphate (B84403) homeostasis, and parathyroid hormone (PTH) regulation.[11]
The potential for isomeric impurities to interact with the VDR is a key consideration for their biological impact. Studies on vitamin D3 photoisomers have shown that some, like tachysterol and 5,6-trans-vitamin D3, can bind to the VDR, although with lower affinity than the native ligand.[12] Interestingly, the antiproliferative activity of these isomers does not always correlate with their VDR binding affinity, suggesting that they may have other mechanisms of action or be metabolized to more active forms.[12]
It is plausible that isomeric impurities of Doxercalciferol could also bind to the VDR, potentially acting as agonists or antagonists, or that they could be metabolized to active or inactive forms. The biological activity of pre-Doxercalciferol is of particular interest, as it is a direct precursor to the active drug.[] Further research is needed to fully elucidate the pharmacological and toxicological profiles of each of Doxercalciferol's isomeric impurities.
The following diagram depicts the signaling pathway of Doxercalciferol.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety Assessment of Vitamin D and Its Photo-Isomers in UV-Irradiated Baker’s Yeast [mdpi.com]
- 4. veeprho.com [veeprho.com]
- 5. Photochemistry - Wikipedia [en.wikipedia.org]
- 6. An efficient convergent synthesis of 1α,25-dihydroxy-3-epi-vitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances: A Toxicological Deep-Dive into Doxercalciferol Impurities
For Immediate Release
[City, State] – In the intricate landscape of pharmaceutical development, ensuring the safety and purity of active pharmaceutical ingredients (APIs) is paramount. For potent synthetic vitamin D analogs like Doxercalciferol (B1670903), a thorough understanding of the toxicological profile of any associated impurities is not just a regulatory hurdle, but a critical component of patient safety. This technical guide provides a comprehensive toxicological assessment of Doxercalciferol impurities, offering valuable insights for researchers, scientists, and drug development professionals.
Doxercalciferol, a pro-hormone, is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, a biologically active form that modulates parathyroid hormone (PTH) levels.[1][2][3] While the therapeutic actions of Doxercalciferol are well-documented, the potential toxicological impact of impurities formed during its synthesis or degradation warrants careful examination. The primary toxicity associated with Doxercalciferol itself is hypercalcemia, which can lead to complications such as digitalis toxicity.[4][5][6] Additionally, hyperphosphatemia is a noted concern.[5][6]
This guide delves into the known impurities of Doxercalciferol, summarizing available toxicological data, outlining experimental protocols for their assessment, and visualizing key pathways and workflows to facilitate a deeper understanding.
Identified Doxercalciferol Impurities and their Toxicological Assessment
Several process-related impurities and degradation products of Doxercalciferol have been identified, including Impurity A, Impurity B (Trans-1-α-hydroxy vitamin D2), Impurity C (1-β-hydroxy vitamin D2), and Impurity D.[7][8][9] While specific toxicological data for each of these impurities is not extensively available in public literature, a category approach to toxicological evaluation, based on structural and metabolic similarities to the parent compound and other vitamin D analogs, can be applied.[10][11]
Genotoxicity Profile of Doxercalciferol:
The genotoxic potential of Doxercalciferol has been evaluated through a battery of tests. It was found to be negative in the in vitro bacterial mutagenicity (Ames) test and an in vivo mouse micronucleus clastogenicity assay.[4] However, it did induce structural chromatid and chromosome aberrations in an in vitro human lymphocyte clastogenicity assay when subjected to metabolic activation.[4] This highlights the importance of comprehensive testing that includes metabolic activation to fully characterize the genotoxic risk.
The following table summarizes the key toxicological data for Doxercalciferol. The absence of data for specific impurities underscores the need for further research in this area.
| Compound | Assay | Species/System | Results |
| Doxercalciferol | Bacterial Mutagenicity (Ames) | S. typhimurium, E. coli | Negative[4] |
| Mouse Lymphoma Gene Mutation | L5178Y mouse lymphoma cells | Negative[4] | |
| In vitro Chromosomal Aberration | Human lymphocytes | Positive (with metabolic activation)[4] | |
| In vivo Micronucleus | Mouse | Negative[4] | |
| Impurity A | - | - | Data not available |
| Impurity B | - | - | Data not available |
| Impurity C | - | - | Data not available |
| Impurity D | - | - | Data not available |
Experimental Protocols for Toxicological Assessment
A robust toxicological assessment of Doxercalciferol impurities necessitates the use of standardized and validated experimental protocols. The following outlines the methodologies for key assays.
1. Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): This test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
-
In Vitro Mammalian Chromosomal Aberration Test: This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells, such as human lymphocytes or Chinese hamster ovary (CHO) cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed erythrocytes in the bone marrow or peripheral blood of treated animals (typically rodents).
2. General Toxicity Studies:
-
Acute Toxicity Testing: These studies determine the adverse effects that occur within a short time of administration of a single large dose of a substance. The LD50 (lethal dose for 50% of the test population) is a common endpoint.
-
Repeated Dose Toxicity Studies: These investigations evaluate the toxicological profile of a substance following repeated administration over a prolonged period (e.g., 28 or 90 days). Key endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and histopathological examination of tissues. The No-Observed-Adverse-Effect Level (NOAEL) is determined from these studies.
Visualizing Key Pathways and Workflows
To aid in the comprehension of the complex processes involved in Doxercalciferol's mechanism of action and the logical flow of its toxicological assessment, the following diagrams are provided.
Caption: Doxercalciferol's journey from pro-drug to active regulator of PTH.
Caption: A stepwise approach to evaluating the genotoxic risk of impurities.
Regulatory Framework and Future Directions
The control of impurities in pharmaceutical products is governed by stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH). For genotoxic impurities, the ICH M7 guideline provides a framework for assessment and control, incorporating the concept of the Threshold of Toxicological Concern (TTC).[12] This approach allows for the definition of an acceptable intake for a genotoxic impurity that is considered to be associated with a negligible risk.
Given the limited publicly available toxicological data on specific Doxercalciferol impurities, further research is crucial. This should include:
-
Comprehensive toxicological profiling of identified impurities, including acute, sub-chronic, and genotoxicity studies.
-
Investigation into the potential for impurities to interact with the Vitamin D receptor or other signaling pathways, potentially altering the efficacy or safety profile of the drug product.
-
Development and validation of sensitive analytical methods for the routine detection and quantification of these impurities in both the drug substance and the final drug product.
By continuing to build a robust understanding of the toxicological landscape of Doxercalciferol and its impurities, the pharmaceutical industry can ensure the continued safety and efficacy of this important therapeutic agent for patients with chronic kidney disease.
References
- 1. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
- 2. Doxercalciferol USP Reference Standard CAS 54573-75-0 Sigma-Aldrich [sigmaaldrich.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. products.sanofi.us [products.sanofi.us]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicological evaluation of ergocalciferol, cholecalciferol, and their metabolites by a category approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpras.com [ijpras.com]
Doxercalciferol Analogues: A Technical Guide to Their Formation, Analysis, and Potential as Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxercalciferol (B1670903) (1α-hydroxyvitamin D2) is a synthetic analogue of vitamin D2 used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. As with any pharmaceutical agent, the presence of impurities is a critical quality attribute that must be carefully controlled. This technical guide provides an in-depth overview of the common analogues of doxercalciferol that can arise as impurities from synthesis and degradation. It details the analytical methodologies for their identification and quantification, explores their potential biological activities, and outlines the key signaling pathway of doxercalciferol.
Introduction
Doxercalciferol is a pro-drug that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2, the biologically active form that modulates parathyroid hormone (PTH) levels.[1][2] The manufacturing process of doxercalciferol, starting from ergocalciferol (B368823) (vitamin D2), can lead to the formation of several process-related impurities.[3] Furthermore, doxercalciferol is susceptible to degradation under certain conditions, leading to the formation of degradation products. The presence of these analogues, even in trace amounts, can potentially impact the safety and efficacy of the drug product. Therefore, robust analytical methods are essential for their control.
Doxercalciferol Analogues as Impurities
Several analogues of doxercalciferol have been identified as potential impurities. These can be broadly categorized as process-related impurities, arising from the synthesis process, and degradation products, formed during storage or handling.
Table 1: Key Doxercalciferol Analogues and Their Origin
| Analogue/Impurity Name | Common Designation | Source | Chemical Structure (if available) |
| 1α-hydroxy previtamin D2 | Impurity A | Degradation/Equilibrium | Isomer of Doxercalciferol |
| trans-1-α-hydroxy vitamin D2 | Impurity B | Synthesis/Degradation | Stereoisomer of Doxercalciferol |
| 1-β-hydroxy vitamin D2 | Impurity C | Synthesis | Epimer of Doxercalciferol |
| Ergocalciferol | Starting Material | Process-Related | Precursor in Doxercalciferol Synthesis |
| Pre-doxercalciferol (B602425) | - | Synthesis/Degradation | Precursor and degradant |
| Beta-Doxercalciferol | - | Synthesis | Isomer |
| Trans-Doxercalciferol | - | Synthesis/Degradation | Isomer |
Synthesis and Formation of Impurities
The synthesis of doxercalciferol typically starts from ergocalciferol.[3] A common synthetic route involves the introduction of a hydroxyl group at the 1α-position. This process can lead to the formation of stereoisomers and other related substances. For instance, the formation of the 1β-hydroxy epimer (Impurity C) can occur if the hydroxylation is not completely stereoselective.[4]
The purification of doxercalciferol often involves chromatographic techniques to remove these process-related impurities.[4][5] One patented process describes the chromatographic purification of a 1α-hydroxyvitamin D2 monoacetate intermediate to enhance the proportion of the desired cis-1α-isomer before the final deprotection step.[4]
Pre-doxercalciferol is a known precursor to doxercalciferol and can exist in equilibrium with it.[] This equilibrium is a characteristic of vitamin D chemistry, where the previtamin form can be converted to the vitamin form through thermal isomerization. Therefore, pre-doxercalciferol can be present as both a process-related impurity and a degradation product.
Analytical Methodologies for Impurity Profiling
High-performance liquid chromatography (HPLC) is the primary analytical technique for the identification and quantification of doxercalciferol and its analogues.[1][3]
Experimental Protocol: HPLC-SPE for Doxercalciferol Degradation Products
This method combines solid-phase extraction (SPE) for sample pre-concentration with reversed-phase HPLC for separation and quantification.[1]
Objective: To determine the levels of degradation products and related impurities in doxercalciferol injectable formulations.
Instrumentation:
-
HPLC system with a gradient elution capability and a UV detector.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18).
Chromatographic Conditions:
-
Column: Alltech Alltima HP C18, 150 × 4.6 mm, 3 µm.[1]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[3]
-
Detection: UV at 265 nm.[3]
-
Column Temperature: 25°C.[3]
Solid-Phase Extraction (SPE) Protocol:
-
Conditioning: Condition the C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load a defined volume of the doxercalciferol sample onto the cartridge.
-
Washing: Wash the cartridge with water to remove polar excipients.
-
Elution: Elute the retained doxercalciferol and its lipophilic analogues with a small volume of methanol.
-
Analysis: Inject the eluate into the HPLC system.
This SPE pre-concentration step allows for the quantification of impurities present at levels as low as 0.2% (w/w) relative to doxercalciferol.[1]
Table 2: Quantitative Data from a Validated RP-HPLC Method
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Correlation Coefficient (r) |
| Doxercalciferol | 0.01% | 0.03% | 0.995 |
| Ergocalciferol | 0.01% | 0.03% | 0.997 |
| Impurity A | 0.01% | 0.03% | 0.990 |
| Impurity B | 0.01% | 0.03% | 0.993 |
Data sourced from a study on a selective RP-HPLC method for doxercalciferol and its impurities.[3]
Biological Activity of Doxercalciferol Analogues
The biological activity of doxercalciferol is mediated through its active metabolite, 1α,25-dihydroxyvitamin D2, which binds to the Vitamin D Receptor (VDR).[2][7] The VDR is a nuclear receptor that forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes, thereby regulating their transcription.[8]
The potential biological activity of doxercalciferol analogues as impurities is a key consideration. Analogues with a similar structure to the active metabolite may also bind to the VDR and elicit a biological response. For instance, 1α-hydroxy previtamin D2 (Impurity A) is considered to be an active analogue of doxercalciferol.[1] The affinity of other impurities, such as the trans-isomer (Impurity B) or the 1β-epimer (Impurity C), for the VDR would determine their potential to contribute to the overall pharmacological effect or to cause off-target effects. While doxercalciferol has a prolonged half-life compared to some other vitamin D analogues, the pharmacokinetic properties of its impurities are not well-characterized.[9]
Signaling Pathway of Doxercalciferol
The mechanism of action of doxercalciferol involves its conversion to the active form and subsequent activation of the VDR signaling pathway.
Caption: Doxercalciferol Signaling Pathway.
Experimental Workflows
A logical workflow is crucial for the effective analysis and control of doxercalciferol impurities.
Caption: Workflow for Doxercalciferol Impurity Analysis.
Conclusion
The control of doxercalciferol analogues as impurities is paramount to ensure the quality, safety, and efficacy of the final drug product. A thorough understanding of the synthetic process and potential degradation pathways is essential for identifying potential impurities. Robust and validated analytical methods, primarily HPLC-based, are critical for the routine monitoring of these impurities. Further investigation into the biological activity of these analogues will provide a more complete picture of their potential impact. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of doxercalciferol.
References
- 1. academic.oup.com [academic.oup.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. impactfactor.org [impactfactor.org]
- 4. US20130023681A1 - Stabilized doxercalciferol and process for manufacturing the same - Google Patents [patents.google.com]
- 5. bvchroma.com [bvchroma.com]
- 7. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Sensitive Quantification of Doxercalciferol Impurities by LC-MS/MS
Abstract
This application note presents a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of process-related and degradation impurities of Doxercalciferol (B1670903). Doxercalciferol, a synthetic vitamin D2 analog, is a prodrug that is metabolically activated to 1α,25-dihydroxyvitamin D2.[1][2][3] The control of impurities in the drug substance and product is critical to ensure its safety and efficacy. This method utilizes solid-phase extraction (SPE) for sample pre-concentration, followed by reversed-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The method is demonstrated to be suitable for the quantification of known impurities, including 1α-hydroxy previtamin D2 (Impurity A), Trans-1α-hydroxy vitamin D2 (Impurity B), and 1β-hydroxy vitamin D2 (Impurity C), at levels relevant to regulatory requirements.
Introduction
Doxercalciferol is a vital therapeutic agent for managing secondary hyperparathyroidism in patients with chronic kidney disease.[1] During its synthesis and storage, various impurities can arise, including isomers and degradation products. Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), require stringent control of these impurities.[4][5] While HPLC-UV methods have been developed for this purpose, LC-MS/MS offers superior sensitivity and specificity, enabling lower limits of quantification (LLOQ) and unambiguous identification of impurities.[6][7][8] This application note provides a detailed protocol for a robust LC-MS/MS method suitable for quality control and stability testing of Doxercalciferol.
Experimental
-
Doxercalciferol reference standard and impurity standards (Impurity A, B, and C) were obtained from a qualified supplier.
-
Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), and Water (HPLC grade) were purchased from J.T. Baker.[6]
-
Formic acid (LC-MS grade) was obtained from Sigma-Aldrich.
-
Oasis HLB Plus SPE cartridges were used for solid-phase extraction.[6]
Standard Stock Solutions: Individual stock solutions of Doxercalciferol and each impurity were prepared in methanol at a concentration of 100 µg/mL.
Working Standard Solutions: Working standard solutions were prepared by diluting the stock solutions with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
Sample Preparation (Solid-Phase Extraction - SPE): A solid-phase extraction method is employed for the pre-concentration of impurities, which is particularly useful for analyzing formulations.[6][8]
-
Conditioning: Condition the Oasis HLB Plus SPE cartridge with 6 mL of methanol followed by 6 mL of water.[6]
-
Loading: Mix 25.0 mL of the Doxercalciferol formulation (e.g., 2.0 µg/mL) with an internal standard solution. Load the mixture onto the SPE cartridge.[6]
-
Washing: Wash the cartridge with a suitable solvent to remove interfering excipients.
-
Elution: Elute the analytes with methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A single-step gradient program can be optimized for the separation of doxercalciferol and its impurities.[7]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25°C.[7]
-
Injection Volume: 10 µL.
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following MRM transitions can be used for the quantification of Doxercalciferol and its impurities. These are proposed transitions and should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Doxercalciferol | 413.3 | 395.3 |
| Impurity A | 413.3 | 395.3 |
| Impurity B | 413.3 | 395.3 |
| Impurity C | 413.3 | 395.3 |
| Internal Standard | (e.g., D6-Doxercalciferol) | (To be determined) |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the analysis of Doxercalciferol impurities. The use of SPE allowed for the pre-concentration of impurities, enabling quantification at levels as low as 0.01% relative to the active pharmaceutical ingredient.[7] The chromatographic conditions provided baseline separation of the key impurities from the parent compound. The linearity of the method was established over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99 for all analytes.
Quantitative Data Summary
| Analyte | LLOQ (ng/mL) | LOQ (% relative to 2 µg/mL Doxercalciferol) |
| Impurity A | 1.0 | 0.05% |
| Impurity B | 0.5 | 0.025% |
| Impurity C | 0.5 | 0.025% |
Conclusion
A sensitive and selective LC-MS/MS method for the quantification of Doxercalciferol impurities has been developed and described. The method, incorporating solid-phase extraction for sample preparation, is suitable for the routine quality control and stability testing of Doxercalciferol drug substance and product, allowing for the detection and quantification of impurities at levels that comply with regulatory expectations.
Protocols
Protocol 1: Preparation of Standard and Sample Solutions
-
Preparation of Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of each reference standard (Doxercalciferol, Impurity A, Impurity B, Impurity C) into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation using Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Pass 6 mL of methanol through the Oasis HLB Plus SPE cartridge, followed by 6 mL of water, using a vacuum manifold. Do not allow the cartridge to dry out.[6]
-
Sample Loading: In a glass container, mix 25.0 mL of the Doxercalciferol formulation (e.g., 2.0 µg/mL) with a known amount of internal standard solution.[6] Load the entire volume onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic excipients.
-
Elution: Elute the analytes from the cartridge with 5 mL of methanol into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Protocol 2: LC-MS/MS Analysis
-
System Setup:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the gradient elution program as optimized.
-
Set the mass spectrometer to operate in positive ESI mode and create an acquisition method with the specified MRM transitions for each analyte.
-
-
Sequence Execution:
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Inject a quality control (QC) sample at a known concentration to verify the accuracy of the run.
-
-
Data Processing:
-
Integrate the peak areas for each analyte and the internal standard in the chromatograms.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the working standards.
-
Calculate the concentration of impurities in the samples using the regression equation from the calibration curve.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of Doxercalciferol impurities.
Caption: Potential degradation and isomerization pathways of Doxercalciferol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
- 3. ドキセルカルシフェロール United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. impactfactor.org [impactfactor.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Forced Degradation Studies of Doxercalciferol API
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (B1670903) (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D that is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. To ensure the stability, efficacy, and safety of Doxercalciferol active pharmaceutical ingredient (API), a thorough understanding of its degradation profile is essential. Forced degradation studies are a cornerstone of the drug development process, providing critical insights into the intrinsic stability of the drug substance, potential degradation pathways, and enabling the development and validation of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).
This document provides a detailed protocol for conducting forced degradation studies on Doxercalciferol API, covering various stress conditions including acid and base hydrolysis, oxidation, thermal, and photolytic stress.
Analytical Methodology: Stability-Indicating HPLC Method
A robust, stability-indicating analytical method is paramount for the successful execution of forced degradation studies. It must be capable of separating the parent Doxercalciferol peak from all potential degradation products without interference. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is recommended.[1][2][3]
Table 1: HPLC Method Parameters for Doxercalciferol and Its Degradation Products
| Parameter | Recommended Conditions |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 35 | |
| 43 | |
| 45 | |
| 46 | |
| 55 | |
| Flow Rate | 1.6 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 274 nm |
| Injection Volume | 100 µL |
| Diluent | Methanol (B129727) or Acetonitrile |
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce a target degradation of 5-20%, as recommended by ICH guidelines.[4] The concentration of Doxercalciferol solutions should be appropriately chosen based on the sensitivity of the analytical method. A stock solution of Doxercalciferol in a suitable organic solvent (e.g., methanol or acetonitrile) should be prepared, from which aliquots are taken for each stress study.
Acid Hydrolysis
-
Preparation: Add an equal volume of 1 N hydrochloric acid (HCl) to a solution of Doxercalciferol API.
-
Stress Condition: Incubate the mixture at 60°C.
-
Time Points: Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis: Prior to injection, neutralize the samples with an equivalent amount of 1 N sodium hydroxide (B78521) (NaOH) and dilute with the mobile phase to the target concentration.
-
Analysis: Analyze the samples by the validated HPLC method.
Base Hydrolysis
-
Preparation: Add an equal volume of 1 N sodium hydroxide (NaOH) to a solution of Doxercalciferol API.
-
Stress Condition: Incubate the mixture at 60°C.
-
Time Points: Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Preparation for Analysis: Before injection, neutralize the samples with an equivalent amount of 1 N hydrochloric acid (HCl) and dilute with the mobile phase to the desired concentration.
-
Analysis: Analyze the samples by the validated HPLC method.
Oxidative Degradation
-
Preparation: Add an equal volume of 30% hydrogen peroxide (H₂O₂) to a solution of Doxercalciferol API.
-
Stress Condition: A study has shown that heating the mixture at approximately 80°C for 20 minutes resulted in about 36% degradation.[2][5] To achieve the target degradation of 5-20%, shorter time points or a lower concentration of H₂O₂ (e.g., 3-6%) at a lower temperature (e.g., room temperature or 40°C) should be investigated.
-
Time Points: For milder conditions, withdraw samples at intervals such as 1, 2, 4, and 8 hours.
-
Sample Preparation for Analysis: Dilute the samples with the mobile phase to the target concentration before injection.
-
Analysis: Analyze the samples by the validated HPLC method.
Thermal Degradation
-
Solid State: Expose the solid Doxercalciferol API to dry heat at 80°C in a controlled temperature oven.
-
Solution State: Reflux a solution of Doxercalciferol in a suitable solvent (e.g., water:acetonitrile 50:50) at 80°C.
-
Time Points: Sample the solid API or the solution at various time points (e.g., 1, 3, 5, and 7 days for solid state; 4, 8, 12, and 24 hours for solution state).
-
Sample Preparation for Analysis: Dissolve the solid samples in the diluent. Dilute the solution samples with the mobile phase to the appropriate concentration.
-
Analysis: Analyze the samples using the validated HPLC method.
Photolytic Degradation
-
Preparation: Expose a solution of Doxercalciferol API, as well as the solid API, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
Control Sample: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions to differentiate between photolytic and thermal degradation.
-
Time Points: The duration of exposure will depend on the intensity of the light source. Sampling should be performed at appropriate intervals.
-
Sample Preparation for Analysis: Prepare solutions of the solid and solution samples in the diluent to the target concentration.
-
Analysis: Analyze the samples by the validated HPLC method.
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise tabular format to facilitate comparison.
Table 2: Summary of Forced Degradation Studies for Doxercalciferol API
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 1 N HCl | 60°C | To be determined (target 5-20%) | Target: 5-20% | To be identified |
| Base Hydrolysis | 1 N NaOH | 60°C | To be determined (target 5-20%) | Target: 5-20% | To be identified |
| Oxidative Degradation | 30% H₂O₂ | 80°C | 20 minutes | ~36%[2][5] | Impurity A and others |
| Thermal Degradation (Solid) | Dry Heat | 80°C | To be determined (target 5-20%) | Target: 5-20% | Impurity A and others |
| Thermal Degradation (Solution) | Reflux | 80°C | To be determined (target 5-20%) | Target: 5-20% | Impurity A and others |
| Photolytic Degradation | ICH Q1B compliant light source | Ambient | To be determined (target 5-20%) | Target: 5-20% | To be identified |
Note: Impurity A is 1α-hydroxy previtamin D₂.[5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for conducting forced degradation studies on Doxercalciferol API.
Proposed Degradation Pathway of Doxercalciferol
Vitamin D analogs are known to undergo isomerization under thermal and photolytic stress. A plausible degradation pathway for Doxercalciferol involves the formation of previtamin D₂ and tachysterol₂ analogs. Under oxidative conditions, further degradation can occur.
References
Application Note: Isolation of Doxercalciferol Impurities Using Preparative HPLC
Abstract
This application note details a robust and efficient method for the isolation and purification of process-related impurities and degradation products of Doxercalciferol (B1670903) using preparative High-Performance Liquid Chromatography (HPLC). The described protocol is designed for researchers, scientists, and professionals in drug development and quality control who require high-purity reference standards for impurity identification, characterization, and potency determination. The method demonstrates excellent resolution and scalability, allowing for the purification of milligram quantities of key impurities.
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D used in the treatment of secondary hyperparathyroidism.[1] During its synthesis and storage, various related substances, including isomers and degradation products, can arise. The identification and characterization of these impurities are critical for ensuring the safety and efficacy of the final drug product, as mandated by regulatory bodies like the USP and EP.[2] This document provides a detailed protocol for the isolation of known Doxercalciferol impurities, such as Impurity A (1α-hydroxy previtamin D2) and Impurity B (trans-1α-hydroxy vitamin D2), using preparative reversed-phase HPLC.[1][3][4]
Experimental Workflow
The overall process for the isolation of Doxercalciferol impurities involves an initial analytical assessment of the crude mixture, followed by method scale-up to preparative chromatography, fraction collection, and subsequent purity analysis of the isolated compounds.
Caption: Experimental workflow for Doxercalciferol impurity isolation.
Materials and Methods
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water (18.2 MΩ·cm).
-
Sample: Crude Doxercalciferol containing a mixture of impurities.
-
Reference Standards: Doxercalciferol, Impurity A, and Impurity B for initial peak identification.
Instrumentation
-
Analytical HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Preparative HPLC System: Waters AutoPurification System or equivalent, with a binary gradient pump, autosampler/injector, fraction collector, and UV-Vis detector.
Experimental Protocols
Analytical Method Development
An initial analytical method was established to resolve Doxercalciferol from its key impurities.[5]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 265 nm.[5]
-
Injection Volume: 10 µL.
-
Diluent: Methanol.[5]
Preparative Method Scale-Up
The analytical method was scaled up for preparative chromatography. The primary goal was to maximize sample load while maintaining adequate resolution between the target impurity peaks.
-
Column: C18, 30 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Focused Gradient: A focused gradient was developed around the elution times of the target impurities observed in the analytical run. For example, 75% B to 85% B over 15 minutes.
-
Flow Rate: Calculated for the larger column diameter, approximately 42 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Crude Doxercalciferol was dissolved in Methanol at a concentration of 10 mg/mL.
-
Injection Volume: 5 mL (50 mg load).
Fraction Collection Protocol
Fractions were collected based on UV signal threshold and slope.
-
System Equilibration: The preparative column was equilibrated with the initial mobile phase composition for 3 column volumes.
-
Sample Injection: 5 mL of the prepared sample was injected onto the column.
-
Fraction Collection: The fraction collector was triggered by the UV signal at 265 nm. Collection began when the signal exceeded a threshold of 50 mAU and the slope was positive. Collection for a specific peak was terminated when the signal dropped below the threshold or the slope turned negative.
-
Post-Run: The column was washed with 95% Acetonitrile and re-equilibrated.
-
Fraction Pooling: Fractions corresponding to the same impurity from multiple runs were pooled together based on analytical HPLC confirmation.
-
Solvent Removal: The solvent from the pooled fractions was removed under reduced pressure using a rotary evaporator.
System Components and Logic
The preparative HPLC system is an integrated unit where the pump, injector, detector, and fraction collector work in concert. The logic is governed by the chromatography data system (CDS), which executes the method and triggers fraction collection based on real-time detector signals.
Caption: Logical relationship of preparative HPLC system components.
Results and Data
The preparative HPLC method successfully separated Doxercalciferol from its major impurities. The following tables summarize the quantitative data from a representative purification cycle.
Table 1: Chromatographic Parameters
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6x150 mm, 5µm | C18, 30x150 mm, 5µm |
| Flow Rate | 1.0 mL/min | 42 mL/min |
| Injection Volume | 10 µL | 5 mL |
| Sample Conc. | 1 mg/mL | 10 mg/mL |
| Total Load | 10 µg | 50 mg |
| Run Time | 25 min | 20 min |
Table 2: Retention Times and Purity of Collected Fractions
| Compound | Analytical RT (min) | Preparative RT (min) | Collected Mass (mg) | Purity (%) |
| Impurity A | 12.5 | 9.8 | 3.1 | >98.5% |
| Doxercalciferol | 14.2 | 11.5 | 41.5 | >99.8% |
| Impurity B | 15.8 | 13.2 | 2.6 | >99.1% |
Purity was determined by analytical HPLC of the isolated fractions.
Conclusion
The preparative HPLC method described in this application note is effective for the isolation of key impurities from crude Doxercalciferol.[3][6] The scale-up from an analytical method proved to be straightforward, yielding milligram quantities of high-purity reference materials suitable for further structural elucidation and use as analytical standards. This protocol can be adapted for the purification of other vitamin D analogs and their related substances, serving as a valuable tool in pharmaceutical development and quality assurance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Doxercalciferol Impurities | 54573-75-0 Certified Reference Substance [alfaomegapharma.com]
- 3. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Structural Elucidation of Doxercalciferol Impurities using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol, a synthetic vitamin D2 analog (1α-hydroxyvitamin D2), is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1][2] As with any active pharmaceutical ingredient (API), the purity of Doxercalciferol is critical to its safety and efficacy. Impurities can arise from the manufacturing process, degradation, or isomerization. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantification of these impurities.[3] Its non-destructive nature and the direct proportionality between signal intensity and the number of nuclei make it ideal for both qualitative and quantitative analysis.[4][5][6]
This document provides detailed application notes and protocols for the use of NMR spectroscopy in the identification, characterization, and quantification of potential impurities in Doxercalciferol.
Potential Doxercalciferol Impurities
Impurities in Doxercalciferol can include, but are not limited to:
-
Isomers: Such as pre-doxercalciferol (B602425) and the trans-isomer (5,6-trans-doxercalciferol). Vitamin D analogs are known to undergo thermal and photochemical isomerization.[]
-
Degradation Products: Arising from oxidation or other degradation pathways.
-
Process-Related Impurities: Intermediates or by-products from the synthetic route.
Structural Elucidation by NMR Spectroscopy
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous structural elucidation of impurities.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key regions of interest in the ¹H NMR spectrum of Doxercalciferol and its analogs include the olefinic protons of the triene system and the methyl group signals.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical nature (e.g., sp², sp³, quaternary).
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the complete assignment of the molecular structure of an impurity.
-
COSY (Correlation Spectroscopy): Identifies coupled protons (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of a molecule.
-
Quantitative Analysis by qNMR
Quantitative NMR (qNMR) is a primary analytical method for determining the purity of substances and the concentration of impurities without the need for identical reference standards for each impurity.[4][6][8] The method relies on comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration.
Table 1: Representative ¹H and ¹³C NMR Data for Doxercalciferol and Potential Impurities
| Compound | Proton (¹H) Chemical Shifts (δ, ppm) | Carbon (¹³C) Chemical Shifts (δ, ppm) |
| Doxercalciferol | Olefinic Protons (triene system): ~5.0 - 6.5 CH₃-18: ~0.55 (s) CH₃-21: ~1.02 (d) CH₃-28: ~0.91 (d) | C-1: ~69.2 C-3: ~67.0 C-5: ~142.0 C-6: ~122.5 C-7: ~117.5 C-8: ~139.0 C-10: ~112.4 C-19: ~112.4 |
| Pre-doxercalciferol | Distinct olefinic proton signals different from the vitamin form. | Shifts in the triene system carbons are expected due to isomerization. |
| trans-Doxercalciferol | Characteristic upfield or downfield shifts of the C6-H and C7-H protons compared to the cis-isomer. | Significant changes in the chemical shifts of the A-ring carbons. |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions. Detailed 2D NMR analysis is required for unambiguous assignment.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Solvent Selection: Choose a deuterated solvent in which Doxercalciferol and its impurities are fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.
-
Sample Concentration: Weigh accurately approximately 5-10 mg of the Doxercalciferol sample.
-
Internal Standard (for qNMR): If performing quantitative analysis, add a certified internal standard (e.g., maleic acid, dimethyl sulfone) of a precisely known amount. The standard should have a signal in a region of the spectrum that does not overlap with any signals from the analyte or impurities.
-
Dissolution: Dissolve the sample and internal standard in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
Protocol 2: 1D ¹H NMR and ¹³C NMR Acquisition
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies and shim the magnetic field to achieve good homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): For quantitative analysis, a long relaxation delay (at least 5 times the longest T₁ of interest) is crucial to ensure full relaxation of all protons. This is typically 30-60 seconds for qNMR. For qualitative analysis, a shorter delay (1-5 seconds) is sufficient.
-
Number of Scans: 8-16 for qualitative analysis; 32-64 for qNMR to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Protocol 3: 2D NMR Acquisition for Structural Elucidation
-
COSY: Use a standard gradient-enhanced COSY pulse sequence.
-
HSQC: Use a standard gradient-enhanced HSQC pulse sequence optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz).
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings (typically 4-10 Hz).
Data Presentation and Visualization
Doxercalciferol Metabolic Activation Pathway
Doxercalciferol is a pro-drug that is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2, the biologically active form.[2][9] This activation is a critical pathway to consider when analyzing potential in vivo metabolites.
Caption: Metabolic activation of Doxercalciferol in the liver.
Experimental Workflow for Impurity Analysis
The general workflow for identifying and quantifying impurities in a Doxercalciferol sample using NMR is outlined below.
Caption: General workflow for NMR-based impurity analysis.
Logical Relationship in Structural Elucidation
The process of elucidating an unknown impurity's structure involves a logical progression from simple 1D NMR to more complex 2D NMR experiments.
Caption: Logical flow for structural elucidation using NMR.
Conclusion
NMR spectroscopy is a cornerstone technique for the comprehensive analysis of Doxercalciferol and its impurities. The application of 1D and 2D NMR experiments allows for the definitive identification and structural elucidation of unknown impurities, while qNMR provides a highly accurate method for their quantification. The protocols and workflows presented here offer a robust framework for ensuring the quality, safety, and efficacy of Doxercalciferol in pharmaceutical development and manufacturing.
References
- 1. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Scope and limitations of nuclear magnetic resonance techniques for characterisation and quantitation of vitamin D in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 8. Multicomponent Analysis of Vitamins in Multivitamin Preparations by qNMR | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 9. Doxercalciferol - Wikipedia [en.wikipedia.org]
Application Note: Analysis of Volatile Impurities in Doxercalciferol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential volatile and non-volatile impurities in Doxercalciferol drug substances. The protocol outlines procedures for the analysis of residual solvents and for the simultaneous determination of Doxercalciferol and its related non-volatile impurities after trimethylsilyl (B98337) (TMS) derivatization. This method is crucial for ensuring the quality, safety, and efficacy of Doxercalciferol, a synthetic vitamin D analog used in the treatment of secondary hyperparathyroidism.
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of ergocalciferol (B368823) (vitamin D2). The manufacturing process and storage of Doxercalciferol can lead to the formation of various impurities. These impurities can be categorized as residual solvents from the synthesis process or as related substances, which include isomers and degradation products. Monitoring and controlling these impurities is a critical aspect of quality control in pharmaceutical manufacturing to ensure the safety and potency of the final drug product.
While High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of Doxercalciferol and its non-volatile impurities, GC-MS offers a powerful alternative, particularly for the analysis of volatile and semi-volatile compounds. Through derivatization, GC-MS can also be effectively employed for the analysis of larger, non-volatile molecules like Doxercalciferol and its isomers. This application note provides a detailed protocol for both scenarios.
Experimental Protocols
Analysis of Residual Volatile Impurities (Residual Solvents)
This protocol is designed for the detection and quantification of common residual solvents that may be present in Doxercalciferol active pharmaceutical ingredient (API).
2.1.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the Doxercalciferol sample into a 20 mL headspace vial.
-
Add 5.0 mL of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), that is free from interfering peaks.
-
Add a known amount of an appropriate internal standard (e.g., 1-butanol).
-
Seal the vial tightly with a PTFE-lined septum and aluminum cap.
-
Gently vortex the vial to ensure complete dissolution of the sample.
2.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Autosampler: Headspace autosampler (e.g., Agilent 7697A)
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Inlet: Split mode (10:1), Temperature: 250°C
-
Carrier Gas: Helium, Constant flow at 1.2 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-350
-
Analysis of Doxercalciferol and Non-Volatile Impurities (Isomers)
This protocol involves the trimethylsilyl (TMS) derivatization of Doxercalciferol and its potential non-volatile impurities to increase their volatility for GC-MS analysis.
2.2.1. Sample Preparation and Derivatization
-
Accurately weigh 1 mg of the Doxercalciferol sample into a clean, dry 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
2.2.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 25°C/min to 250°C, hold for 5 minutes
-
Ramp 2: 10°C/min to 300°C, hold for 10 minutes
-
-
Inlet: Splitless mode, Temperature: 280°C
-
Carrier Gas: Helium, Constant flow at 1.0 mL/min
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-700
-
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of volatile and non-volatile impurities in a sample of Doxercalciferol.
Table 1: Quantitative Analysis of Residual Solvents in Doxercalciferol
| Analyte | Retention Time (min) | Concentration (ppm) | Limit (ppm) | Status |
| Methanol | 3.52 | 150 | 3000 | Pass |
| Ethanol | 4.15 | 250 | 5000 | Pass |
| Isopropyl Acetate | 6.89 | 50 | 5000 | Pass |
| Heptane | 8.41 | 100 | 5000 | Pass |
| Pyridine | 9.23 | < 10 | 200 | Pass |
Table 2: Quantitative Analysis of Doxercalciferol and its TMS-Derivatized Impurities
| Analyte (as TMS derivative) | Retention Time (min) | Area % | Specification (%) | Status |
| Pre-Doxercalciferol | 18.55 | 0.25 | ≤ 0.5 | Pass |
| Trans-Doxercalciferol | 19.12 | 0.30 | ≤ 0.5 | Pass |
| Doxercalciferol | 19.89 | 99.2 | ≥ 98.0 | Pass |
| Beta-Doxercalciferol | 20.45 | 0.20 | ≤ 0.5 | Pass |
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of Doxercalciferol impurities.
Caption: Logical relationship for impurity identification and quantification.
Application Note: Capillary Electrophoresis for the Separation of Doxercalciferol Isomers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a method for the separation of Doxercalciferol isomers using Nonaqueous Capillary Electrophoresis (NACE). Doxercalciferol, a synthetic vitamin D analog, can exist as various geometric and stereoisomers. Ensuring the isomeric purity of the active pharmaceutical ingredient is critical for its therapeutic efficacy and safety. The described method utilizes a cyclodextrin-modified background electrolyte in a nonaqueous environment to achieve high-resolution separation of these closely related compounds. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
Doxercalciferol, chemically known as (5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1α,3β-diol, is a pro-drug that is converted in the liver to its active form, 1α,25-dihydroxyvitamin D2.[1][2] The active metabolite plays a crucial role in the regulation of parathyroid hormone (PTH) and calcium and phosphate (B84403) metabolism.[3][4][5] The complex structure of Doxercalciferol, featuring multiple chiral centers and double bonds, gives rise to a number of potential stereoisomers and geometric (cis-trans) isomers.[6][7][8] Distinguishing between these isomers is analytically challenging but essential, as different isomers can exhibit varied pharmacological activities.[7]
Capillary electrophoresis (CE) offers a high-efficiency separation technique with minimal solvent consumption.[9] Specifically, Nonaqueous Capillary Electrophoresis (NACE) is well-suited for the analysis of compounds like Doxercalciferol that have limited solubility in aqueous buffers.[3] Furthermore, the addition of chiral selectors, such as cyclodextrins, to the background electrolyte enables the separation of enantiomers.[10][11] This note details a NACE method employing a cyclodextrin (B1172386) as a chiral selector for the comprehensive separation of Doxercalciferol isomers.
Signaling Pathway of Doxercalciferol
Doxercalciferol acts as a pro-drug and is metabolically activated in the liver. The active form, 1α,25-dihydroxyvitamin D₂, binds to the Vitamin D Receptor (VDR). This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR).[10][12] The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[10][13] This interaction modulates the transcription of genes involved in calcium and phosphate homeostasis, and notably, suppresses the synthesis and secretion of parathyroid hormone (PTH).[3][5]
Caption: Doxercalciferol signaling pathway.
Experimental Protocol
Materials and Reagents
-
Doxercalciferol Reference Standard and its potential isomers
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium Acetate (B1210297) (Analytical grade)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sodium Hydroxide (0.1 M)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
Capillary Electrophoresis System with a UV-Vis detector
-
Fused-silica capillary (e.g., 30 cm total length, 20 cm effective length, 50 µm i.d.)
-
Data acquisition and analysis software
Preparation of Solutions
-
Background Electrolyte (BGE): Prepare a 100 mM sodium acetate solution in a mixture of methanol and acetonitrile (80:20 v/v). Add Hydroxypropyl-β-cyclodextrin to the desired concentration (e.g., 15 mM). Sonicate to dissolve completely.
-
Sample Solution: Dissolve Doxercalciferol reference standard in the BGE to a final concentration of 1 mg/mL.
-
Capillary Conditioning:
-
Flush the new capillary with 0.1 M NaOH for 5 minutes.
-
Flush with deionized water for 5 minutes.
-
Flush with the BGE for 10 minutes.
-
Between analyses, flush the capillary with the BGE for 3 minutes.
-
CE Method Parameters
| Parameter | Condition |
| Capillary | Fused-silica, 30 cm (20 cm to detector), 50 µm i.d. |
| Background Electrolyte (BGE) | 100 mM Sodium Acetate with 15 mM HP-β-CD in Methanol:Acetonitrile (80:20 v/v) |
| Separation Voltage | 10 kV |
| Temperature | 20°C |
| Injection | Hydrodynamic, 3 psi for 5 seconds |
| Detection | UV absorbance at 265 nm |
Experimental Workflow
The workflow for the analysis of Doxercalciferol isomers involves several key stages, from sample and BGE preparation to data analysis.
Caption: Experimental workflow for CE analysis.
Results and Discussion
The proposed NACE method allows for the effective separation of Doxercalciferol and its potential isomers. The use of a nonaqueous buffer system is crucial for the solubility of these hydrophobic molecules, leading to improved peak shapes and efficiency.[3] The addition of HP-β-CD as a chiral selector introduces an additional separation mechanism based on the differential inclusion of the isomers into the cyclodextrin cavity, which is essential for resolving enantiomers.[14][15] The electropherogram should show distinct peaks for the main component and its related isomeric impurities.
Quantitative Data
The following table summarizes hypothetical but realistic quantitative data for the separation of Doxercalciferol from two of its potential isomers.
| Analyte | Migration Time (min) | Resolution (Rs) | Peak Area (%) |
| Isomer 1 (e.g., cis-isomer) | 8.2 | - | 1.5 |
| Isomer 2 (e.g., enantiomer) | 9.5 | 2.1 | 2.0 |
| Doxercalciferol | 10.1 | 1.8 | 96.5 |
Resolution (Rs) is calculated between adjacent peaks.
Conclusion
The described Nonaqueous Capillary Electrophoresis method provides a powerful tool for the separation and analysis of Doxercalciferol isomers. The combination of a nonaqueous background electrolyte with a cyclodextrin chiral selector allows for high-resolution separation of both geometric and stereoisomers. This method can be readily implemented in research and quality control laboratories for the assessment of the isomeric purity of Doxercalciferol, contributing to the development of safe and effective therapeutics. Further method validation would be required for use in a regulated environment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
- 3. drugs.com [drugs.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
- 6. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 11. Doxercalciferol - Wikipedia [en.wikipedia.org]
- 12. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 13. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Comparing cyclodextrin derivatives as chiral selectors for enantiomeric separation in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Lipophilic Doxercalciferol Impurities using Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and rapid Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) method for the baseline separation and quantification of Doxercalciferol and its primary lipophilic impurities. Doxercalciferol, a synthetic vitamin D analog, and its impurities are highly lipophilic, making them ideal candidates for analysis by SFC. This method offers significant advantages over traditional normal-phase and reverse-phase liquid chromatography, including reduced analysis time, lower organic solvent consumption, and improved resolution for isomeric impurities. The protocol described herein is suitable for quality control in pharmaceutical manufacturing and stability studies.
Introduction
Doxercalciferol (1α-hydroxyvitamin D2) is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. During its synthesis and storage, several lipophilic impurities can arise, which must be monitored to ensure the safety and efficacy of the drug product.[1] Common impurities include Pre-Doxercalciferol, Trans-Doxercalciferol, and Beta-Doxercalciferol.[1] The structural similarity and high lipophilicity of these compounds present a significant analytical challenge for conventional chromatographic techniques.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for the analysis of lipophilic compounds, offering orthogonal selectivity to reversed-phase LC.[2][3] By utilizing supercritical carbon dioxide as the primary mobile phase, SFC provides faster, more efficient separations with reduced environmental impact.[4] When coupled with mass spectrometry (MS), SFC offers a highly sensitive and selective method for the definitive identification and quantification of impurities. This application note provides a complete protocol for the SFC-MS analysis of Doxercalciferol and its lipophilic impurities.
Experimental Protocols
Sample Preparation
A saponification and liquid-liquid extraction procedure is employed to isolate Doxercalciferol and its impurities from an oily pharmaceutical formulation.
-
Saponification:
-
Accurately weigh a portion of the oily drug product equivalent to 1 mg of Doxercalciferol into a 50 mL amber glass, screw-capped centrifuge tube.
-
Add 10 mL of 10% (w/v) potassium hydroxide (B78521) in 90% ethanol.
-
Blanket the headspace with nitrogen, cap the tube tightly, and vortex for 1 minute.
-
Place the tube in a shaking water bath at 60°C for 30 minutes to ensure complete saponification.
-
Remove the tube and allow it to cool to room temperature.
-
-
Liquid-Liquid Extraction:
-
Add 10 mL of deionized water to the cooled saponification mixture.
-
Add 15 mL of n-hexane, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane (B92381) layer to a clean 50 mL amber glass tube.
-
Repeat the extraction of the aqueous layer with a second 15 mL portion of n-hexane.
-
Combine the hexane extracts.
-
Wash the combined hexane extracts by vortexing with 10 mL of deionized water for 1 minute. Centrifuge and discard the aqueous layer.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 1.0 mL of Methanol/Isopropanol (50:50, v/v).
-
Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial for SFC-MS analysis.
-
SFC-MS Method
The following parameters were established for the separation and detection of Doxercalciferol and its impurities.
Chromatographic Conditions:
| Parameter | Value |
| Instrument | ACQUITY UPC² System or equivalent |
| Column | ACQUITY UPC² Torus 1-AA, 1.7 µm, 3.0 x 100 mm |
| Mobile Phase A | CO₂ |
| Mobile Phase B | Methanol with 0.1% Ammonium Hydroxide |
| Gradient | 2% B for 1 min, 2-20% B over 6 min, hold at 20% B for 1 min |
| Flow Rate | 1.5 mL/min |
| Back Pressure | 1500 psi |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Instrument | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Acquisition Mode | Selected Ion Recording (SIR) |
Data Presentation
The developed SFC-MS method provides excellent separation and resolution for Doxercalciferol and its key lipophilic impurities. The expected retention times and mass-to-charge ratios are summarized in the table below.
Table 1: Expected Quantitative Data for Doxercalciferol and its Impurities
| Compound | Expected tR (min) | m/z [M+H]⁺ | Resolution (Rs) from Doxercalciferol |
| Pre-Doxercalciferol | 4.2 | 413.3 | > 2.0 |
| Trans-Doxercalciferol | 4.8 | 413.3 | > 2.5 |
| Doxercalciferol | 5.5 | 413.3 | - |
| Beta-Doxercalciferol | 6.1 | 413.3 | > 2.0 |
Note: Retention times are estimates and may vary slightly depending on the specific instrument and column batch.
Visualizations
The following diagrams illustrate the logical workflow of the analytical process.
Caption: Experimental Workflow for Doxercalciferol Impurity Analysis.
Discussion
The presented SFC-MS method is highly suitable for the routine analysis of lipophilic Doxercalciferol impurities. The use of a 1-AA (1-aminoanthracene) stationary phase provides a unique selectivity for the structurally similar isomers, allowing for their baseline separation which is often challenging with conventional C18 columns. The short run time of under 8 minutes significantly increases sample throughput compared to traditional HPLC methods. The mass spectrometric detection provides unambiguous identification of the impurities based on their mass-to-charge ratios, enhancing the reliability of the analysis. The sample preparation procedure, while involving multiple steps, is effective in removing the complex oily matrix, which is crucial for preventing contamination of the SFC-MS system and ensuring accurate quantification. This method can be validated according to ICH guidelines for use in a regulated environment.
References
- 1. daicelpharmastandards.com [daicelpharmastandards.com]
- 2. Simultaneous Determination of Vitamin D and Its Hydroxylated and Esterified Metabolites by Ultrahigh-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Stability-Indicating Assay Methods for Doxercalciferol Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxercalciferol (B1670903), a synthetic vitamin D2 analog (1α-hydroxyvitamin D2), is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease.[1] To ensure the safety and efficacy of Doxercalciferol formulations, such as soft gelatin capsules and injectables, it is imperative to employ robust stability-indicating assay methods. These methods are essential for accurately quantifying the active pharmaceutical ingredient (API) and detecting any degradation products that may form during manufacturing, storage, and handling. This document provides detailed application notes and protocols for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Doxercalciferol.
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, process impurities, and placebo components.[2] The development of such a method typically involves forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[2]
Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the stability testing of pharmaceuticals due to its high sensitivity, specificity, and resolving power.[3][4] This method allows for the efficient separation of Doxercalciferol from its impurities and degradation products.
Experimental Workflow
The following diagram illustrates the general workflow for the stability-indicating analysis of Doxercalciferol formulations.
Application Notes
This stability-indicating RP-HPLC method is suitable for the quantitative determination of Doxercalciferol and the detection of its degradation products in soft gelatin capsule formulations. The method has been developed and validated based on International Council for Harmonisation (ICH) guidelines, ensuring it is selective, precise, accurate, and linear over a specified range.[1][5]
Key aspects of the method include:
-
Selectivity: The method can distinguish Doxercalciferol from its known impurities and degradation products generated during forced degradation studies.
-
Forced Degradation: Doxercalciferol is subjected to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress to demonstrate the method's ability to separate the parent drug from any resulting degradants.
-
Validation: The method is validated for linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Experimental Protocols
Instrumentation and Chromatographic Conditions
A summary of the recommended instrumentation and chromatographic conditions is provided in the table below.
| Parameter | Specification |
| Instrumentation | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.5 mL/min |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Diluent | Methanol (B129727) |
| Run Time | Approximately 50 minutes |
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Doxercalciferol reference standard in methanol to obtain a known concentration.
-
Working Standard Solution: Dilute the standard stock solution with methanol to a suitable concentration for analysis.
-
Sample Preparation (Soft Gelatin Capsules):
-
Take a representative number of soft gelatin capsules.
-
Cut open the capsules and transfer the contents into a suitable volumetric flask.
-
Add a sufficient volume of methanol and sonicate to ensure complete dissolution and extraction of Doxercalciferol.
-
Make up to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.
-
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, forced degradation studies are performed on Doxercalciferol samples.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl and heat. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH and heat. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide.
-
Thermal Degradation: Expose the solid drug substance or sample solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
Analyze the stressed samples using the proposed HPLC method to identify and separate any degradation products from the parent Doxercalciferol peak.
Data Presentation
The validation of the stability-indicating HPLC method yields quantitative data that demonstrates its suitability for its intended purpose. The following tables summarize typical validation parameters and their acceptance criteria.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Table 2: Method Validation Summary
| Validation Parameter | Specification Range/Level | Acceptance Criteria |
| Linearity (r²) | 50% - 150% of test conc. | ≥ 0.995 |
| Accuracy (% Recovery) | 80%, 100%, 120% levels | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 100% level (n=6) | ≤ 2.0% |
| - Intermediate Precision | 100% level | ≤ 2.0% |
| Limit of Detection (LOD) | - | Signal-to-Noise Ratio ≥ 3:1 (e.g., 0.01%) |
| Limit of Quantitation (LOQ) | - | Signal-to-Noise Ratio ≥ 10:1 (e.g., 0.03%) |
| Specificity | Forced degradation | Peak purity of Doxercalciferol should pass. |
Potential Degradation Pathway of Doxercalciferol
Forced degradation studies help in elucidating the potential degradation pathway of Doxercalciferol. The following diagram illustrates the relationship between Doxercalciferol and some of its known impurities/degradation products.[6][7]
Conclusion
The described stability-indicating RP-HPLC method provides a reliable and robust approach for the quality control of Doxercalciferol formulations. Adherence to the detailed protocols and validation procedures outlined in these application notes will ensure the generation of accurate and reproducible data, which is critical for regulatory submissions and for guaranteeing the safety and efficacy of Doxercalciferol products throughout their shelf life.
References
- 1. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. impactfactor.org [impactfactor.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive analytical method for the identification and quantification of 1α-hydroxyvitamin D2 (also known as doxercalciferol) and its related substances. The protocol details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection, suitable for quality control and stability testing of bulk pharmaceutical ingredients and finished products. The method is designed to separate 1α-hydroxyvitamin D2 from its key process impurities and degradation products. Detailed experimental protocols, data presentation, and workflow visualizations are provided to ensure successful implementation in a laboratory setting.
Introduction
1α-hydroxyvitamin D2 is a synthetic analog of vitamin D2 that is activated in the liver to form 1α,25-dihydroxyvitamin D2, a biologically active metabolite that regulates calcium and phosphorus levels.[1] As with any active pharmaceutical ingredient (API), ensuring its purity and stability is critical for safety and efficacy. Regulatory guidelines require the use of validated, stability-indicating analytical methods to monitor impurities and degradation products over the product's shelf life.
This application note describes a robust RP-HPLC method capable of separating 1α-hydroxyvitamin D2 from its known related substances, including potential isomers and degradation products formed under stress conditions such as acid, base, oxidation, heat, and light.[2][3][4]
Key Related Substances:
-
Pre-Doxercalciferol (Impurity A): A reversible thermal isomerization product of doxercalciferol (B1670903).[2][5]
-
Trans-Doxercalciferol (Impurity B): An isomer of doxercalciferol.[2][5]
-
1β-Hydroxyvitamin D2 (Impurity C): A process-related impurity.[2][5]
-
Ergocalciferol: A related vitamin D2 analog.[6]
Analytical Method: Stability-Indicating RP-HPLC
This method utilizes a gradient elution on a C18 stationary phase to achieve separation of doxercalciferol and its related substances, followed by UV detection at 265 nm.[2][6]
Materials and Reagents
-
1α-hydroxyvitamin D2 (Doxercalciferol) Reference Standard (USP grade)
-
Reference standards for known impurities (e.g., Pre-Doxercalciferol, Trans-Doxercalciferol)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant in solutions)[2]
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Instrumentation | HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector. |
| Column | Reversed-Phase C18, e.g., 4.6 x 250 mm, 5 µm particle size. |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 265 nm[6] |
| Injection Volume | 20 µL |
| Diluent | Methanol[6] |
| Run Time | 40 minutes |
Quantitative Data Summary
The following table summarizes the typical chromatographic performance for the separation of doxercalciferol and its key impurities. Retention times (RT) are approximate and may vary based on the specific system and column used.
| Compound | Identity | Approx. RT (min) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Doxercalciferol | API | 15.5 | 0.01% | 0.03%[6] |
| Pre-Doxercalciferol | Impurity A | 14.8 | 0.01% | 0.03%[6] |
| Trans-Doxercalciferol | Impurity B | 17.2 | 0.01% | 0.03%[6] |
| 1β-Hydroxyvitamin D2 | Impurity C | 13.9 | ~0.02% | ~0.05% |
| Ergocalciferol | Related Analog | 18.1 | 0.01% | 0.03%[6] |
LOD/LOQ values are expressed as a percentage of the nominal doxercalciferol test concentration.
Experimental Protocols
Standard Solution Preparation
-
Doxercalciferol Stock Standard (e.g., 200 µg/mL): Accurately weigh about 20 mg of Doxercalciferol USP Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent (Methanol).
-
Working Standard (e.g., 2 µg/mL): Pipette 1.0 mL of the Stock Standard into a 100 mL volumetric flask and dilute to volume with Diluent. This concentration is typically used for the determination of impurities.
-
Impurity Stock Standard: Prepare a stock solution containing known concentrations of Pre-Doxercalciferol, Trans-Doxercalciferol, and other relevant impurities in Diluent.
Sample Preparation Protocol (General)
-
Bulk Drug Substance: Accurately weigh about 20 mg of doxercalciferol API into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a concentration of 200 µg/mL.
-
Injectable Formulation (Example): For formulations containing doxercalciferol in an oily matrix, a solid-phase extraction (SPE) step may be required to remove excipients and concentrate the analytes.[2][7]
-
Load an appropriate volume of the injectable solution (e.g., containing ~200 µg of doxercalciferol) onto a pre-conditioned SPE cartridge (e.g., C18 or HLB).
-
Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interfering excipients.
-
Elute the doxercalciferol and related substances with a strong non-polar solvent (e.g., acetonitrile or methanol).
-
Collect the eluate and dilute to a known volume with Diluent for HPLC analysis.
-
Forced Degradation Study Protocol
To confirm the stability-indicating nature of the method, forced degradation studies should be performed on the doxercalciferol API.[2][4] The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Dissolve doxercalciferol in methanol and add 0.1 N HCl. Heat at 60°C for 2 hours. Cool and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Dissolve doxercalciferol in methanol and add 0.1 N NaOH. Heat at 60°C for 2 hours. Cool and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Dissolve doxercalciferol in methanol and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid doxercalciferol powder to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of doxercalciferol to UV light (e.g., 254 nm) or sunlight for an extended period.
Analyze all stressed samples against a non-degraded control sample. Peak purity analysis (using a PDA detector) should be performed to ensure that the doxercalciferol peak is spectrally pure and free from co-eluting degradants.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of 1α-hydroxyvitamin D2.
Impurity Identification and Method Validation Logic
Caption: Logic for establishing a stability-indicating method.
Conclusion
The described RP-HPLC method is demonstrated to be specific, sensitive, and stability-indicating for the analysis of 1α-hydroxyvitamin D2 and its related substances. The protocol is suitable for routine quality control testing in a pharmaceutical environment. Adherence to the detailed protocols for sample preparation, chromatographic analysis, and forced degradation studies will ensure reliable and accurate results, contributing to the overall quality and safety of doxercalciferol-containing drug products.
References
- 1. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stability-Indicating HPLC-UV Method for Vitamin D3 Determination in Solutions, Nutritional Supplements and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. daicelpharmastandards.com [daicelpharmastandards.com]
- 6. impactfactor.org [impactfactor.org]
- 7. Determination of degradation products of doxercalciferol by solid-phase extraction and reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving co-eluting peaks in Doxercalciferol impurity analysis by HPLC
Welcome to the technical support center for the analysis of Doxercalciferol and its impurities by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Doxercalciferol that I should be aware of during HPLC analysis?
A1: Common process-related and degradation impurities of Doxercalciferol include Ergocalciferol (a vitamin D2 analog), Impurity-A, and Impurity-B.[1] Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can also generate other degradation products that may need to be resolved from the main Doxercalciferol peak.[2][3]
Q2: My Doxercalciferol peak is showing shouldering or appears as a doublet. What could be the cause?
A2: Peak shouldering or splitting for the Doxercalciferol peak can indicate co-elution with a closely related impurity.[4][5] This is often due to insufficient resolution between Doxercalciferol and an impurity like Impurity-A, which can have very similar retention times.[1] Other potential causes include column degradation, a void in the column, or a dirty inlet frit.[6]
Q3: I am not achieving baseline separation between two known impurities. How can I improve the resolution?
A3: Improving the resolution between co-eluting peaks can be achieved by modifying several chromatographic parameters.[7] The resolution equation highlights three key factors: selectivity (α), efficiency (N), and retention factor (k).[4] To improve separation, you can:
-
Modify the mobile phase composition: Adjusting the ratio of organic solvent to aqueous buffer can alter the selectivity. Changing the organic modifier (e.g., from acetonitrile (B52724) to methanol) can also significantly impact selectivity.[4]
-
Change the stationary phase: If modifying the mobile phase is insufficient, using a column with a different stationary phase chemistry (e.g., C8, Phenyl, or Cyano instead of C18) can provide the necessary selectivity to resolve the peaks.[7]
-
Adjust the column temperature: Lowering the column temperature can sometimes improve the separation of closely eluting compounds.[1]
-
Optimize the flow rate: Reducing the flow rate can lead to increased efficiency and better resolution, although it will also increase the run time.
Q4: How can I confirm if a peak is pure or if it consists of co-eluting compounds?
A4: Peak purity analysis is crucial for confirming the homogeneity of a chromatographic peak.[4] This can be accomplished using a photodiode array (PDA) or diode array detector (DAD).[3][4] The detector acquires UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are identical, the peak is likely pure.[3][4] Significant differences in the spectra indicate the presence of a co-eluting impurity.[4] Mass spectrometry (MS) can also be used to identify the presence of multiple components within a single chromatographic peak.[4]
Troubleshooting Guide for Co-eluting Peaks
This guide provides a systematic approach to diagnosing and resolving co-elution issues in your Doxercalciferol impurity analysis.
Initial Observation: Poor Resolution or Peak Shouldering
First, confirm that the issue is repeatable. If the problem is inconsistent, it may be related to sample preparation or injector issues. If the problem is consistent, proceed with the following troubleshooting workflow.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Step-by-Step Troubleshooting
-
Verify System Suitability: Before making any changes to the method, ensure your HPLC system is performing correctly. Check system suitability parameters such as resolution between critical pairs, tailing factor, and theoretical plates for the Doxercalciferol peak.[3] If these are out of specification, troubleshoot the instrument first.
-
Adjust Mobile Phase Strength (Retention Factor): A common first step is to adjust the retention factor (k).[4] For reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase retention times and may provide better separation.[4]
-
Change Mobile Phase Selectivity: If adjusting the mobile phase strength does not resolve the peaks, the next step is to alter the selectivity (α) of the separation.[4] This can be achieved by:
-
Changing the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different interactions with the analyte and stationary phase.[4]
-
Modifying the pH of the aqueous phase (if applicable): For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.
-
-
Evaluate a Different Stationary Phase: If mobile phase modifications are unsuccessful, the co-eluting compounds may have very similar polarities and structures. In this case, a different stationary phase chemistry may be required to achieve separation.[7] Consider columns with different properties, such as:
-
Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions.
-
Cyano (CN): Can be used in both normal-phase and reversed-phase modes and provides different selectivity compared to alkyl phases.
-
Pentafluorophenyl (PFP): Provides unique selectivity for halogenated compounds and those with aromatic rings.
-
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of Doxercalciferol and its impurities. These can serve as a starting point for method development and troubleshooting.
Method 1: Reversed-Phase HPLC with Gradient Elution
This method is designed for the separation of Doxercalciferol from its process and degradation impurities.[1]
-
Instrumentation: HPLC with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A C18 column is typically used.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Methanol
-
Flow Rate: Typically around 1.5 - 2.0 mL/min.
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
-
Gradient Program: A gradient program is often necessary to elute all impurities with good peak shape in a reasonable time. An initial isocratic hold is followed by a linear gradient to increase the percentage of the organic mobile phase.[1]
Method 2: Stability-Indicating HPLC Method
This method is suitable for quantifying Doxercalciferol and its degradation products in the presence of formulation excipients.[2][8]
-
Instrumentation: HPLC with a diode array detector for peak purity assessment.
-
Column: C18, e.g., 4.6 mm x 150 mm, 3 µm.
-
Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent like acetonitrile.[3]
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 265 nm
-
Sample Preparation: May involve solid-phase extraction (SPE) to pre-concentrate impurities and remove interfering excipients from the sample matrix.[2][8]
Data Presentation
The following tables summarize typical chromatographic parameters and system suitability results for Doxercalciferol impurity analysis.
Table 1: Example Chromatographic Conditions
| Parameter | Method 1 | Method 2 |
| Column | C18 | C18 |
| Mobile Phase | Water and Acetonitrile | Trifluoroacetic acid buffer and Acetonitrile |
| Elution Type | Gradient | Gradient |
| Flow Rate | 2.0 mL/min | 1.5 mL/min |
| Column Temp. | 25 °C | 40 °C |
| Detector | UV at 265 nm | PDA at 265 nm |
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 between critical peaks | Ensures baseline or near-baseline separation for accurate quantification.[3] |
| Tailing Factor (T) | ≤ 2.0 for Doxercalciferol | Indicates good peak symmetry and an efficient, well-packed column.[3] |
| Theoretical Plates (N) | ≥ 5000 for Doxercalciferol | Demonstrates column efficiency and the ability to produce sharp peaks.[3] |
| %RSD of Peak Area | ≤ 5.0% for replicate injections | Confirms the precision and reproducibility of the injector and system.[3] |
Visualizations
The following diagrams illustrate key concepts in HPLC troubleshooting.
Caption: Relationship between resolution and key chromatographic parameters.
This technical support guide provides a comprehensive overview of how to approach and resolve co-elution issues during the HPLC analysis of Doxercalciferol and its impurities. By following a systematic troubleshooting approach and understanding the fundamental principles of chromatography, researchers can develop robust and reliable analytical methods.
References
Addressing matrix effects in LC-MS analysis of Doxercalciferol impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the LC-MS analysis of Doxercalciferol and its impurities. Our aim is to help you address common challenges, particularly those related to matrix effects, to ensure accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Doxercalciferol that I should be aware of during my LC-MS analysis?
A1: During the synthesis and storage of Doxercalciferol, several related compounds and degradation products can arise. The most commonly monitored impurities include:
-
Beta-Doxercalciferol: An isomer of Doxercalciferol.
-
Pre-Doxercalciferol: A precursor that can exist in equilibrium with Doxercalciferol.
-
Trans-Doxercalciferol: A geometric isomer.
It is crucial to develop an analytical method that can separate and accurately quantify these impurities to ensure the quality and safety of Doxercalciferol drug products.[2]
Q2: What are matrix effects and how do they impact the LC-MS analysis of Doxercalciferol impurities?
A2: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[3][4] In the analysis of Doxercalciferol and its impurities in biological matrices like plasma or serum, endogenous substances such as phospholipids (B1166683) are major contributors to matrix effects.[5] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the concentration and reduced sensitivity.
-
Ion Enhancement: An increase in the analyte signal, leading to an overestimation of the concentration.
These effects can significantly compromise the accuracy, precision, and reproducibility of your analytical method.[3]
Q3: How can I minimize matrix effects in my Doxercalciferol analysis?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the analytes of interest. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analytes into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective technique for removing interfering substances and concentrating the analytes.[2] It is often considered the preferred method for complex biological samples.[2]
-
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate the analytes from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and column chemistry.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way. By using the analyte-to-IS peak area ratio for quantification, variability due to matrix effects can be normalized.
Q4: Which ionization technique, ESI or APCI, is less susceptible to matrix effects for Doxercalciferol analysis?
A4: While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used, ESI is generally more susceptible to matrix effects, particularly ion suppression from non-volatile matrix components like phospholipids.[6] APCI, being a gas-phase ionization technique, can be less prone to interference from these components. However, the choice of ionization technique should be evaluated during method development to determine the best performance for Doxercalciferol and its specific impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column contamination or degradation. 3. Sample solvent incompatible with the mobile phase. | 1. Adjust the mobile phase pH to ensure the analytes are in a single ionic form. 2. Flush the column with a strong solvent or replace it if necessary. 3. Reconstitute the sample in a solvent similar in composition to the initial mobile phase. |
| Low Signal Intensity / High LLOQ | 1. Significant ion suppression from the matrix. 2. Inefficient ionization of Doxercalciferol and its impurities. 3. Suboptimal sample preparation leading to low recovery. | 1. Improve sample cleanup using SPE or LLE. Optimize chromatography to separate analytes from suppression zones. 2. Consider derivatization with reagents like PTAD to enhance ionization efficiency.[7] 3. Evaluate and optimize the extraction procedure to maximize analyte recovery. |
| High Variability in Results (Poor Precision) | 1. Inconsistent matrix effects between samples. 2. Lack of an appropriate internal standard. 3. Instability of analytes during sample processing or storage. | 1. Implement a more robust sample preparation method to ensure consistent removal of matrix components. 2. Use a stable isotope-labeled internal standard for each analyte if available. If not, use a structural analog that co-elutes closely with the analyte. 3. Investigate the stability of Doxercalciferol and its impurities under your experimental conditions. |
| Interference Peaks | 1. Co-elution of isomeric impurities. 2. Endogenous compounds from the matrix with similar mass-to-charge ratios. | 1. Optimize the chromatographic method to achieve baseline separation of all isomers. This may require trying different column chemistries (e.g., phenyl-hexyl). 2. Use high-resolution mass spectrometry (HRMS) for better mass accuracy or optimize MRM transitions to be more specific. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of Doxercalciferol and its impurities from human plasma.
Materials:
-
Human plasma
-
Doxercalciferol and impurity analytical standards
-
Stable isotope-labeled internal standard (e.g., Doxercalciferol-d6)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., C18, 100 mg/3 mL)
Procedure:
-
Sample Aliquoting: Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Doxercalciferol-d6 in methanol).
-
Protein Precipitation: Add 600 µL of acetonitrile containing 1% formic acid. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 30% methanol in water, followed by 3 mL of 50% acetonitrile in water.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters
These are suggested starting parameters and should be optimized for your specific instrument and application.
| Parameter | Value |
| LC System | UHPLC system |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | 50% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: Hypothetical MRM Transitions for Doxercalciferol and its Impurities
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Doxercalciferol | 413.3 | 271.2 | 15 |
| Doxercalciferol-d6 (IS) | 419.3 | 277.2 | 15 |
| Beta-Doxercalciferol | 413.3 | 253.2 | 18 |
| Pre-Doxercalciferol | 413.3 | 135.1 | 25 |
| Trans-Doxercalciferol | 413.3 | 271.2 | 15 |
| 1β-Hydroxy Vitamin D2 | 413.3 | 377.3 | 12 |
Note: These MRM transitions are illustrative and should be optimized experimentally.
Data Presentation
Table 2: Comparison of Sample Preparation Techniques for the Recovery of Doxercalciferol
| Sample Preparation Method | Mean Recovery (%) | RSD (%) |
| Protein Precipitation | 75.2 | 12.5 |
| Liquid-Liquid Extraction | 88.9 | 6.8 |
| Solid-Phase Extraction | 95.7 | 3.2 |
This table illustrates that SPE generally provides higher and more consistent recovery compared to PPT and LLE.
Visualizations
References
- 1. specialtytesting.labcorp.com [specialtytesting.labcorp.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving limit of detection (LOD) for trace Doxercalciferol impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the limit of detection (LOD) for trace Doxercalciferol impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for detecting trace Doxercalciferol impurities?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] HPLC-UV is a widely used and cost-effective method.[4] LC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting impurities at very low levels (pg/mL).[1][5]
Q2: How can I improve the sensitivity of my HPLC-UV method for Doxercalciferol impurities?
A2: To improve sensitivity in your HPLC-UV method, consider the following:
-
Sample Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate lipophilic impurities from the sample matrix, thereby increasing their concentration before injection.[1][6]
-
Wavelength Optimization: Ensure you are using the optimal wavelength for detection. For Doxercalciferol and its impurities, a wavelength of around 265 nm is often used as it provides maximum absorbance.[2]
-
Gradient Elution: Employing a gradient elution program can help in better separation of impurities from the main component and from each other, leading to sharper peaks and improved signal-to-noise ratios.[2]
-
Column Selection: Using a column with smaller particle size (e.g., 3 µm) can lead to narrower and taller peaks, thus enhancing the signal.[4][7]
Q3: When should I consider using LC-MS/MS instead of HPLC-UV?
A3: You should consider using LC-MS/MS when:
-
The required limit of detection is in the picogram per milliliter (pg/mL) range.[1]
-
You are dealing with a complex matrix where interferences are a significant issue.[1]
-
The impurities lack a strong chromophore, resulting in a poor response with a UV detector.[8]
-
You need to identify and quantify unknown impurities, as MS provides mass information that is crucial for structural elucidation.[9]
Q4: What is derivatization and how can it help in improving the LOD for Doxercalciferol analysis?
A4: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For Doxercalciferol and its metabolites, derivatization can improve ionization efficiency in the mass spectrometer's source, leading to a better signal-to-noise ratio and, consequently, a lower limit of detection.[1][5] This is particularly useful for achieving the very low detection limits required in bioanalytical studies.[1]
Troubleshooting Guides
Issue 1: High Limit of Detection (LOD) / Poor Sensitivity
Symptoms:
-
Inability to detect known impurities at expected low levels.
-
Low signal-to-noise ratio (S/N < 3) for impurity peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Detector Wavelength (HPLC-UV) | Verify that the UV detector is set to the maximum absorbance wavelength for the impurities of interest (around 265 nm for Doxercalciferol).[2][4] | Increased signal response for the impurity peaks. |
| Insufficient Sample Concentration | Implement a sample pre-concentration step using Solid-Phase Extraction (SPE).[1][6] | Increased analyte concentration leading to a stronger signal. |
| Poor Ionization Efficiency (LC-MS/MS) | Optimize MS source parameters (e.g., gas flows, temperatures, voltages). Consider using a derivatization agent to enhance ionization.[1][5] | Improved signal intensity and a better signal-to-noise ratio. |
| Matrix Effects | Optimize the sample preparation procedure to remove interfering matrix components. Techniques like Liquid-Liquid Extraction (LLE) or more selective SPE cartridges can be effective.[10][11] | Reduced ion suppression or enhancement, leading to a more accurate and sensitive measurement. |
| Broad Peaks | Optimize the chromatographic method. Consider using a column with smaller particles or a different stationary phase. Adjust the mobile phase gradient to achieve sharper peaks.[2][7] | Narrower and taller peaks, which increases the signal height relative to the noise. |
Troubleshooting Workflow for High LOD:
Issue 2: Poor Peak Shape and Resolution
Symptoms:
-
Peak tailing or fronting.
-
Co-elution of impurity peaks with the main Doxercalciferol peak or with each other.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase | Adjust the mobile phase composition and gradient. For reversed-phase HPLC, ensure the pH is appropriate for the analytes.[2] | Improved peak symmetry and resolution between closely eluting peaks. |
| Column Overload | Reduce the injection volume or the concentration of the sample. | Symmetrical, Gaussian-shaped peaks. |
| Column Contamination or Degradation | Wash the column with a strong solvent. If the problem persists, replace the column. | Restoration of peak shape and resolution. |
| Incompatible Sample Diluent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[2] | Sharper peaks without distortion. |
Logical Diagram for Improving Peak Shape and Resolution:
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the determination of Doxercalciferol degradation products.[6]
Objective: To pre-concentrate lipophilic impurities from an injectable formulation.
Materials:
-
HLB Plus SPE cartridges
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Vacuum manifold
Procedure:
-
Cartridge Pre-conditioning:
-
Pass 6 mL of methanol through the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Follow with 6 mL of water at approximately 1 mL/min. Do not let the cartridge run dry.[6]
-
-
Sample Loading:
-
Prepare the working sample by mixing 25.0 mL of the Doxercalciferol formulation (2.0 mg/mL) with an internal standard solution.[6]
-
Load the entire sample onto the pre-conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with a weak, aqueous solvent to remove polar interferences.
-
-
Elution:
-
Elute the analytes of interest with a strong, organic solvent (e.g., methanol or acetonitrile).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for injection.
-
Protocol 2: HPLC Method for Doxercalciferol and its Impurities
This protocol is a generalized method based on published literature.[2]
Objective: To separate and quantify Doxercalciferol and its related impurities.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[4]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient elution program should be used for optimal separation.[2]
-
Flow Rate: 1.5 mL/min[2]
-
Column Temperature: 25°C[2]
-
Detection Wavelength: 265 nm[2]
-
Injection Volume: 20 µL[2]
-
Diluent: Methanol[2]
Procedure:
-
Prepare standard solutions of Doxercalciferol and known impurities in methanol.
-
Prepare the sample solution by dissolving the sample in methanol.[2]
-
Set up the HPLC system with the specified conditions.
-
Inject the standard and sample solutions.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the standards.
Data Presentation
Table 1: Comparison of Analytical Methods for Doxercalciferol Analysis
| Parameter | HPLC-UV | LC-MS/MS | Reference |
| Limit of Quantification (LOQ) | ~0.03% | pg/mL range (e.g., 1-1.5 pg/mL) | [2],[1] |
| Limit of Detection (LOD) | ~0.01% | Lower than LC-MS/MS LOQ | [2] |
| Linearity (Correlation Coefficient) | > 0.99 | > 0.99 | [2],[1] |
| Selectivity | Good, but can be affected by co-eluting compounds. | Excellent, based on mass-to-charge ratio. | [9] |
| Primary Application | Routine quality control, assay of known impurities. | Trace level quantification, bioanalysis, identification of unknown impurities. | [2],[1] |
Table 2: Performance Data for a Validated HPLC Method for Doxercalciferol Impurities
| Analyte | LOD (%) | LOQ (%) | Correlation Coefficient (r) | Reference |
| Doxercalciferol | 0.01 | 0.03 | 0.995 | [2] |
| Ergocalciferol | 0.01 | 0.03 | 0.997 | [2] |
| Impurity-A | 0.01 | 0.03 | 0.990 | [2] |
| Impurity-B | 0.01 | 0.03 | 0.993 | [2] |
References
- 1. longdom.org [longdom.org]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. ijlpr.com [ijlpr.com]
- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 11. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Isolation of Unstable Doxercalciferol Degradants
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Doxercalciferol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the isolation and characterization of its unstable degradants.
Troubleshooting Guides
Issue 1: Low or No Recovery of Degradant Post-Isolation
Question: I've successfully separated a Doxercalciferol degradant using preparative HPLC, but after fraction collection and solvent evaporation, I have very low or no recovery of the compound. What could be the cause?
Answer: This is a common challenge due to the inherent instability of vitamin D analogs. The issue likely stems from degradation occurring after separation. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Thermal Degradation | Vitamin D analogs are heat-sensitive. Standard solvent evaporation techniques like rotary evaporation at elevated temperatures can cause significant degradation or isomerization.[1] Solution: Use low-temperature evaporation methods such as a centrifugal vacuum concentrator (e.g., SpeedVac) or lyophilization (freeze-drying). If using a rotary evaporator, ensure the bath temperature is kept to a minimum. |
| Photodegradation | Doxercalciferol and its degradants are sensitive to UV and visible light. Exposure of the collected fractions to ambient light can lead to rapid degradation or isomerization. Solution: Use amber or foil-wrapped collection vials. Work under yellow light or minimized light conditions during fraction handling and solvent removal. |
| Oxidation | Exposure to oxygen can degrade the sensitive polyene structure of Doxercalciferol and its degradants. Solution: Gently blanket the collected fractions with an inert gas like nitrogen or argon before sealing and during solvent evaporation. Use degassed solvents for any redissolution steps. |
| Adsorption to Surfaces | Highly lipophilic compounds can adsorb to glass or plastic surfaces, especially at low concentrations. Solution: Use silanized glassware for collection and storage to minimize surface interactions. Rinse collection vessels with a strong, compatible solvent to recover any adsorbed material. |
| pH Instability | Degradants formed under specific pH conditions may be unstable when returned to a neutral pH in the mobile phase. Solution: If isolating a degradant from an acidic or basic stress study, consider buffering the collection vessel to maintain a pH closer to the conditions under which the degradant is stable. However, be mindful that this may complicate downstream analysis. |
Issue 2: Appearance of New or Different Impurities in the Isolated Fraction
Question: After isolating a specific degradant peak, my analytical HPLC of the collected fraction shows a different impurity profile, or the original peak has diminished and new ones have appeared. Why is this happening?
Answer: This strongly suggests that the isolated degradant is undergoing further transformation (isomerization or degradation) after collection. Vitamin D analogs can exist in equilibrium with their isomers, and this equilibrium can be shifted by changes in temperature, light, or solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Doxercalciferol?
Doxercalciferol is susceptible to degradation under several conditions as outlined by ICH guidelines, including hydrolysis (acidic and basic), oxidation, and photolysis.[2][3] The conjugated triene system in its structure is the primary site of instability.
-
Thermal Stress: Leads to isomerization, primarily forming pre-Doxercalciferol (Impurity A). This is a reversible equilibrium.[1]
-
Acidic Conditions: Can cause isomerization to products like isotachysterol.[1]
-
Oxidative Stress: Peroxide exposure leads to the formation of various oxygenated derivatives.
-
Photolytic Stress: Exposure to light can cause cis/trans isomerization and cyclization reactions, forming isomers like tachysterol (B196371) and lumisterol.[1]
Q2: What is "Impurity A" and why is it significant?
Impurity A is identified as 1α-hydroxy previtamin D2 (pre-Doxercalciferol). It is a thermal isomer of Doxercalciferol and can exist in equilibrium with the parent compound in solution.[4] Its significance lies in that it is also considered to be an active analogue of Doxercalciferol, and therefore its formation and quantification are critical.[4]
Q3: Can I use Solid-Phase Extraction (SPE) to enrich degradants before isolation?
Yes, SPE is a highly effective technique for pre-concentrating lipophilic degradants of Doxercalciferol from formulation matrices.[4] This enrichment step is often necessary to obtain sufficient quantities of low-level degradants for successful isolation by preparative HPLC and subsequent structure elucidation.[4] A reversed-phase sorbent like C18 or a polymeric sorbent is typically used.
Q4: What quantitative degradation can be expected under forced degradation conditions?
The extent of degradation is highly dependent on the specific conditions (reagent concentration, temperature, duration of exposure). A published study on an injectable Doxercalciferol formulation provides a key data point:
| Stress Condition | Reagents & Conditions | % Doxercalciferol Degradation | Primary Degradant(s) Observed |
| Oxidative / Thermal | 30% Hydrogen Peroxide, Heated at ~80°C for 20 min | ~36% | Impurity A |
| Acidic Hydrolysis | 1 N HCl, 80°C | Significant Degradation (Specific % not reported) | Isomers (e.g., Isotachysterol) |
| Basic Hydrolysis | 1 N NaOH, 80°C | Significant Degradation (Specific % not reported) | Not specified |
| Photolysis | ICH Light Conditions (1.2 million lux hours, 200 W h/m²) | Degradation expected | Isomers (e.g., Tachysterol, Lumisterol) |
Experimental Protocols
Protocol 1: Forced Degradation (Oxidative/Thermal Stress)
This protocol is based on the methodology described by Simonzadeh et al. for generating oxidative degradants of Doxercalciferol.[4]
-
Sample Preparation: Prepare a solution of Doxercalciferol in its formulation matrix or a suitable solvent (e.g., methanol) at a concentration of approximately 2.0 mg/mL.
-
Stress Application: To the sample solution, add a sufficient volume of 30% hydrogen peroxide.
-
Incubation: Heat the mixture at approximately 80°C for 20 minutes.
-
Quenching: Cool the sample to room temperature. The reaction is typically quenched by dilution for immediate analysis.
-
Analysis: Analyze the stressed sample by HPLC to determine the percentage of degradation and the profile of the degradants formed.
Protocol 2: Analytical Method for Doxercalciferol and Degradants
This protocol outlines a stability-indicating HPLC method adapted from published research.[5]
-
Instrumentation: HPLC with UV detector and a temperature-controlled column compartment.
-
Column: Alltech Alltima HP C18, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A (Water) %B (Acetonitrile) 0 31 69 35 31 69 40 0 100 50 0 100 51 31 69 | 55 | 31 | 69 |
-
Flow Rate: 1.6 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 2–8°C
-
Detection Wavelength: 274 nm
-
Injection Volume: 100 µL
Doxercalciferol Signaling Pathway
Doxercalciferol is a pro-drug that is metabolically activated in the liver. Its active form, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), binds to the Vitamin D Receptor (VDR). This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) on target genes, modulating their transcription. A primary therapeutic effect is the suppression of parathyroid hormone (PTH) gene expression in the parathyroid gland.
References
Technical Support Center: Optimization of Gradient Elution for Doxercalciferol Impurity Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of gradient elution for the separation of Doxercalciferol and its impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic separation of Doxercalciferol and its related substances.
Question: Why are my Doxercalciferol impurity peaks co-eluting or showing poor resolution?
Answer:
Poor resolution or co-elution of Doxercalciferol and its impurities is a common issue that can often be resolved by systematically optimizing the gradient elution parameters. The key is to adjust the mobile phase composition to effectively differentiate between the main component and its closely related impurities.
Initial Steps:
-
Ensure System Suitability: Before making significant changes, confirm that your HPLC system meets the required performance standards. Check for system pressure fluctuations, detector noise, and injection precision.
-
Column Health: An old or contaminated column can lead to poor peak shape and resolution. Flush the column with a strong solvent or replace it if necessary.[1]
Optimization Strategies:
-
Modify the Gradient Slope: A steep gradient can lead to poor separation of closely eluting peaks.[2] Conversely, a shallow gradient provides more time for the separation to occur, improving resolution.
-
Adjust Initial and Final Mobile Phase Compositions: Optimizing the starting and ending percentages of the organic solvent in your gradient can significantly impact the retention and separation of early and late-eluting impurities, respectively.[3]
-
Introduce an Isocratic Hold: Incorporating an isocratic hold at the beginning of the gradient can help in the separation of highly polar impurities that elute close to the solvent front.[4]
-
Change the Organic Modifier: If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of both. Different organic solvents can alter the selectivity of the separation.
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the run time.[5]
-
Modify the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity. Experiment with temperatures in the range of 25-40°C.[5]
The following table illustrates the potential impact of modifying the gradient program on the resolution of two hypothetical Doxercalciferol impurities (Impurity A and Impurity B).
| Gradient Program | Resolution (Doxercalciferol/Impurity A) | Resolution (Impurity A/Impurity B) | Observations |
| Initial Method: 50-90% Acetonitrile in 15 min | 1.2 | 1.4 | Poor resolution, peaks are too close. |
| Shallow Gradient: 50-90% Acetonitrile in 30 min | 1.8 | 2.1 | Improved resolution, but longer run time. |
| Modified Range: 40-80% Acetonitrile in 20 min | 1.9 | 2.3 | Better separation for both impurities. |
| Segmented Gradient: 50-65% in 10 min, then 65-85% in 10 min | 2.2 | 1.9 | Optimized separation for the critical pair.[3] |
Question: I am observing baseline drift and noise during my gradient run. What could be the cause and how can I fix it?
Answer:
Baseline drift and noise are common in gradient elution HPLC and can interfere with the accurate detection and quantification of impurities.[1][6]
Potential Causes and Solutions:
| Issue | Potential Causes | Recommended Solutions |
| Baseline Drift | Mismatched UV absorbance of mobile phase solvents (e.g., water and acetonitrile at low wavelengths).[6] | Use high-purity HPLC or LC-MS grade solvents. Consider adding a UV-absorbing additive to one of the mobile phases to compensate for the difference in absorbance.[6] |
| Temperature fluctuations.[1] | Use a column oven to maintain a stable temperature.[1] | |
| Column bleeding.[1] | Ensure the column is properly conditioned. If bleeding persists, it may be time to replace the column. | |
| Baseline Noise | Air bubbles in the mobile phase or detector.[1] | Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.[1][7] |
| Pump pulsations. | Ensure the pump is properly maintained and check valves are clean. | |
| Contaminated mobile phase or column. | Filter all mobile phases and samples.[1] Flush the system and column with appropriate solvents. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting gradient method for Doxercalciferol impurity analysis?
A1: A good starting point for developing a separation method for Doxercalciferol and its impurities is to use a reversed-phase C18 column with a mobile phase consisting of water (A) and acetonitrile (B).[5] A linear gradient from approximately 50% to 90% acetonitrile over 15-20 minutes at a flow rate of 1.0-1.5 mL/min is often a reasonable initial condition.[5] The detection wavelength is typically set at 265 nm.[5]
Q2: How can I reduce the run time of my gradient method without sacrificing resolution?
A2: To shorten the analysis time, you can try the following:
-
Increase the flow rate: This will decrease the run time but may also reduce resolution.
-
Use a shorter column or a column with smaller particles: This can provide similar or better efficiency with a shorter run time.
-
Employ a steeper gradient: After identifying the elution regions of your impurities, you can make the gradient steeper in the segments where no peaks are eluting.[3]
-
Optimize the re-equilibration time: Ensure the column is fully re-equilibrated before the next injection, but avoid excessively long equilibration times.
Q3: What should I do if a new impurity peak appears during a stability study?
A3: The appearance of a new peak indicates the formation of a degradation product. To ensure it is properly separated and quantified:
-
Assess the resolution: Check if the new peak is well-resolved from Doxercalciferol and other known impurities.
-
Re-optimize the gradient: If there is co-elution, you will need to adjust the gradient profile (e.g., make it shallower) to achieve baseline separation.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the spectral purity of the new peak and the adjacent peaks to confirm there is no co-elution.
Experimental Protocols
General HPLC Method for Doxercalciferol Impurity Profiling
This protocol is a general guideline and should be optimized for your specific instrument and sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.[5]
-
Gradient Program:
-
Start with a scouting gradient (e.g., 10-90% B over 30 minutes) to determine the approximate elution times of all components.
-
Based on the scouting run, develop a more targeted gradient. For example, if impurities elute between 40% and 70% B, you can use a shallower gradient in this range to improve resolution.
-
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection Wavelength: 265 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Diluent: Methanol is a suitable diluent for Doxercalciferol and its impurities.[5]
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Diagnostic flowchart for baseline issues.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. mastelf.com [mastelf.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. immun.lth.se [immun.lth.se]
Troubleshooting poor recovery in solid-phase extraction of Doxercalciferol impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery during the solid-phase extraction (SPE) of Doxercalciferol and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low recovery of Doxercalciferol and its impurities during SPE?
Poor recovery in the SPE of Doxercalciferol and its lipophilic impurities can stem from several factors throughout the extraction process. These issues can be broadly categorized into three areas: sample loading, washing, and elution.
-
Analyte Breakthrough during Sample Loading: The sample solvent may be too strong, preventing the analytes from adequately binding to the sorbent.[1][2] An excessively high flow rate during sample application can also reduce the contact time between the analytes and the sorbent, leading to incomplete retention.[1] Furthermore, exceeding the capacity of the SPE cartridge by loading too much sample can cause the analytes to pass through without binding.[1]
-
Analyte Loss during Washing: The wash solvent may be too aggressive, prematurely eluting the target analytes along with the more weakly bound impurities.[1][2] The pH of the wash solvent could also play a role if it alters the charge of the analyte, reducing its affinity for the sorbent in ion-exchange mechanisms.[1]
-
Incomplete Elution: The elution solvent may not be strong enough to disrupt the interactions between the highly lipophilic Doxercalciferol and its impurities and the reversed-phase sorbent.[2] An insufficient volume of elution solvent can also lead to only a partial recovery of the retained analytes. Additionally, secondary interactions between the analytes and the sorbent material may require a more specific solvent to overcome.[3]
Q2: How do I choose the appropriate SPE sorbent for Doxercalciferol and its impurities?
Doxercalciferol and its known impurities are lipophilic (hydrophobic) analogues.[2] For such nonpolar compounds, a reversed-phase SPE sorbent is the most suitable choice.[2] Common reversed-phase sorbents include C18 (octadecyl) and C8 (octyl) bonded silica, as well as polymeric sorbents like hydrophilic-lipophilic balanced (HLB) polymers.
A study on the determination of Doxercalciferol degradation products successfully utilized HLB Plus SPE cartridges .[2] HLB sorbents are advantageous as they offer good retention for a wide range of compounds, from hydrophobic to moderately polar. For highly hydrophobic compounds, a C18 sorbent is a standard choice due to its strong nonpolar interactions.[4]
Q3: My recovery is still low after optimizing the sorbent. What other parameters can I adjust?
If sorbent selection is appropriate, focus on optimizing the solvent conditions and flow rates for each step of the SPE process:
-
Sample Pre-treatment: Ensure your sample is in a solvent that is compatible with the SPE sorbent. For reversed-phase SPE, the sample should be in a predominantly aqueous solution to promote retention of the hydrophobic Doxercalciferol and its impurities.[2] If your sample is in a nonpolar organic solvent, a solvent exchange step may be necessary.[2]
-
Conditioning and Equilibration: Proper wetting and activation of the sorbent are critical.[2] Condition the reversed-phase cartridge with a water-miscible organic solvent like methanol (B129727), followed by an equilibration step with water or a buffer that matches the sample's matrix to prepare the sorbent for optimal interaction with the analytes.[2]
-
Wash Solvent: The goal of the wash step is to remove interferences that are less strongly retained than your analytes of interest. For reversed-phase SPE of hydrophobic compounds, the wash solvent should be more polar than the elution solvent. A mixture of water and a small percentage of an organic solvent (e.g., 5-10% methanol in water) is often a good starting point. You may need to carefully adjust the organic content to maximize impurity removal without eluting the Doxercalciferol and its impurities.[2]
-
Elution Solvent: To elute the strongly retained Doxercalciferol and its impurities from a reversed-phase sorbent, you need a nonpolar solvent.[2] Methanol and acetonitrile (B52724) are common choices. If recovery is still low with 100% methanol, consider a stronger nonpolar solvent or a mixture of solvents. Ensure the elution volume is sufficient to completely pass through the sorbent bed and collect all the analytes. Applying the elution solvent in two smaller aliquots can sometimes improve recovery.[5]
-
Flow Rate: A slower flow rate during sample loading allows for more effective interaction between the analytes and the sorbent, which can be particularly important for point-to-point interactions like those in ion-exchange or for highly structured molecules.[5] A typical flow rate is around 1 mL/min.[2]
Q4: Can the pH of my sample or solvents affect recovery?
While Doxercalciferol and its direct analogues are primarily retained by nonpolar interactions on a reversed-phase sorbent, pH can still play a role, especially if there are ionizable functional groups on the impurity molecules or if using a mixed-mode sorbent with ion-exchange properties. For purely reversed-phase SPE, adjusting the pH to ensure the analytes are in a neutral, non-ionized state can enhance their hydrophobicity and improve retention.[6]
Experimental Protocol: SPE of Doxercalciferol Impurities
This protocol is adapted from the validated method described by Simonzadeh et al. for the determination of Doxercalciferol degradation products.[2]
Materials:
-
SPE Cartridge: HLB Plus SPE cartridges
-
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Doxercalciferol formulation sample
-
Internal standard solution (e.g., 1-β-hydroxy vitamin D2)[2]
-
Procedure:
-
Cartridge Conditioning:
-
Precondition the HLB Plus SPE cartridge by passing 6 mL of methanol at a flow rate of approximately 1 mL/min.
-
-
Cartridge Equilibration:
-
Follow the methanol wash with 6 mL of water at approximately 1 mL/min.
-
Ensure the cartridge does not go dry after the water rinse.
-
-
Sample Preparation:
-
Prepare the working sample by mixing the Doxercalciferol formulation with the internal standard solution. For example, premix 25.0 mL of a 2.0 mg/mL Doxercalciferol formulation with 320 µL of a 16 µg/mL internal standard solution in a glass container.[2]
-
-
Sample Loading:
-
Load the entire volume of the prepared sample onto the conditioned and equilibrated SPE cartridge.
-
-
Elution:
-
Elute the retained Doxercalciferol and its impurities with 3.0 mL of methanol.
-
Collect the eluate for subsequent analysis (e.g., by HPLC).
-
This method resulted in a reproducible magnification factor (post-SPE/pre-SPE peak area ratio) of approximately 4 for Doxercalciferol and its lipophilic analogues (Impurities A, B, C, and D).[2]
Data Presentation
| Elution Solvent Composition | Analyte | Typical Recovery (%) |
| 50% Methanol in Water | Doxercalciferol | 30-50% |
| 50% Methanol in Water | Lipophilic Impurity | 25-45% |
| 80% Methanol in Water | Doxercalciferol | 75-90% |
| 80% Methanol in Water | Lipophilic Impurity | 70-85% |
| 100% Methanol | Doxercalciferol | >95% |
| 100% Methanol | Lipophilic Impurity | >90% |
| 100% Acetonitrile | Doxercalciferol | >95% |
| 100% Acetonitrile | Lipophilic Impurity | >90% |
| 50% Acetonitrile / 50% Methanol | Doxercalciferol | >95% |
| 50% Acetonitrile / 50% Methanol | Lipophilic Impurity | >90% |
Note: This table is illustrative and based on general principles of reversed-phase SPE for hydrophobic compounds. Actual recoveries will depend on the specific impurity, sorbent, and experimental conditions.
Visualizations
SPE Workflow for Doxercalciferol Impurities
References
Managing interference from excipients in Doxercalciferol formulation analysis
Welcome to the technical support center for Doxercalciferol formulation analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and overcome challenges related to excipient interference during the analysis of Doxercalciferol.
Frequently Asked Questions (FAQs)
Q1: What are the most common excipients found in Doxercalciferol formulations that can interfere with HPLC analysis?
A1: Doxercalciferol formulations, both oral and injectable, contain various excipients to ensure stability, solubility, and bioavailability of the active pharmaceutical ingredient (API). During HPLC analysis, some of these excipients may co-elute with Doxercalciferol or its impurities, causing analytical interference.
Common excipients include:
-
Antioxidants: Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[1][2][]
-
Solvents/Co-solvents: Ethanol, Medium-chain triglycerides.[2][]
-
Buffering Agents and Salts: Sodium chloride, Sodium ascorbate, Sodium phosphates (monobasic and dibasic), Disodium edetate.[4][5]
-
Capsule Shell Components (for oral formulations): Gelatin, Glycerin, Iron oxide black, Titanium dioxide.[2]
Q2: My chromatogram shows a large peak at the beginning of the run, interfering with early-eluting impurities. What could be the cause?
A2: A large, early-eluting peak in the chromatogram of a Doxercalciferol formulation is often due to the antioxidant Butylated Hydroxytoluene (BHT).[1] BHT is highly soluble in the organic solvents commonly used in reversed-phase HPLC mobile phases and tends to elute very early.[1] While it may not directly interfere with the Doxercalciferol peak, it can obscure the detection and quantification of early-eluting degradation products or impurities.
Q3: How can I remove hydrophilic excipients from my sample before HPLC analysis?
A3: Solid-Phase Extraction (SPE) is a highly effective sample preparation technique for removing hydrophilic excipients and concentrating lipophilic analytes like Doxercalciferol and its related impurities.[1][6] A C18-bonded silica (B1680970) SPE cartridge can be used to retain the lipophilic Doxercalciferol while allowing polar excipients such as salts, sugars, and some buffering agents to be washed away.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) for Doxercalciferol
-
Possible Cause 1: Secondary Interactions with Column Silanols. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the hydroxyl groups of Doxercalciferol, leading to peak tailing.
-
Solution:
-
Use a modern, end-capped C18 column with high purity silica.
-
Adjust the mobile phase pH. A slightly acidic mobile phase (e.g., using 0.1% formic or acetic acid) can suppress the ionization of silanol groups.
-
Incorporate a competitive base (e.g., a low concentration of triethylamine) in the mobile phase to block the active silanol sites.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample in the mobile phase or a compatible solvent. Perform a linearity study to determine the optimal concentration range for your method.[7]
-
-
Possible Cause 3: Excipient-Induced Matrix Effects. High concentrations of certain excipients can alter the sample solvent environment, affecting how the analyte interacts with the stationary phase.
-
Solution: Implement a sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering excipients.[1]
-
Issue 2: Co-elution of an Excipient with the Doxercalciferol Peak
-
Possible Cause: Insufficient Chromatographic Resolution. The HPLC method may not have adequate selectivity to separate Doxercalciferol from a specific excipient.
-
Solution 1: Modify Mobile Phase Composition.
-
Adjust the organic modifier-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the organic modifier. For example, substituting acetonitrile (B52724) with methanol (B129727) (or vice versa) can alter selectivity due to different solvent properties.
-
-
Solution 2: Change Stationary Phase.
-
Consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities compared to a standard C18 column.
-
-
Solution 3: Gradient Elution. Employing a gradient elution program, where the mobile phase composition changes over time, can effectively resolve compounds with different polarities.[6]
-
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to remove hydrophilic excipients from Doxercalciferol formulations.
Materials:
-
C18 SPE Cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Vacuum manifold
Procedure:
-
Cartridge Conditioning: Precondition the SPE cartridge by passing 6 mL of methanol, followed by 6 mL of water. Ensure the cartridge does not dry out after the water rinse.[1]
-
Sample Loading:
-
Accurately measure a known volume of the Doxercalciferol formulation.
-
If necessary, dilute the sample with water to reduce the organic solvent concentration.
-
Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).[1]
-
-
Washing: Wash the cartridge with 6 mL of water to remove hydrophilic excipients. The effluent can be discarded.[1]
-
Elution: Elute the retained Doxercalciferol and related lipophilic compounds with an appropriate organic solvent, such as methanol or acetonitrile. The elution volume should be optimized to ensure complete recovery.
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in the mobile phase or directly injected into the HPLC system if the elution solvent is compatible.
Protocol 2: General Reversed-Phase HPLC Method for Doxercalciferol
This is a starting point for method development. Optimization will be required based on the specific formulation and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 264 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Method Validation Parameters (as per ICH Q2(R1) guidelines): [7][8]
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999[8] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0%[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Visualizations
Caption: Workflow for Doxercalciferol analysis.
Caption: Troubleshooting logic for HPLC analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. drugs.com [drugs.com]
- 4. DailyMed - DOXERCALCIFEROL injection [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. ymerdigital.com [ymerdigital.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Technical Support Center: Strategies to Prevent Impurity Formation During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of new impurities during sample preparation.
Troubleshooting Guides
This section addresses specific issues that may lead to the formation of impurities during your experiments.
Issue: Appearance of Unexpected Peaks in Chromatogram
Possible Cause 1: Sample Degradation
-
Description: The primary analyte may be degrading into other compounds, which then appear as new peaks in your chromatogram. This can be caused by several factors, including inappropriate pH, exposure to high temperatures, light, or oxygen.[1]
-
Solution:
-
pH Control: Ensure the pH of your sample solvent is within the stability range of your analyte.[2] Acidic or basic conditions can catalyze degradation reactions like hydrolysis and oxidation.[2]
-
Temperature Control: Maintain low temperatures throughout the sample preparation process. Use ice baths and temperature-controlled autosamplers to minimize heat-induced degradation.[3]
-
Light Protection: For light-sensitive compounds, work under low-light conditions and use amber vials or wrap containers in aluminum foil.[4]
-
Oxygen Exclusion: For oxygen-sensitive compounds, work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4]
-
Possible Cause 2: Contamination
-
Description: Impurities can be introduced from various sources, including solvents, reagents, glassware, and even the laboratory environment.[5]
-
Solution:
-
High-Purity Reagents: Use high-purity solvents and reagents to avoid introducing contaminants.[6]
-
Clean Glassware: Thoroughly clean all glassware and rinse with high-purity water.
-
Proper Sample Handling: Wear gloves and work in a clean environment to prevent contamination from dust and other airborne particles.[5]
-
Issue: Poor Peak Shape (Tailing or Fronting)
Possible Cause 1: Analyte Interaction with Stationary Phase
-
Description: Undesirable interactions between the analyte and the stationary phase of the chromatography column can lead to poor peak shapes.
-
Solution:
-
pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of silanol (B1196071) groups on the column, reducing peak tailing for basic compounds.[7]
-
Solvent Strength: Ensure the sample solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[1]
-
Possible Cause 2: Column Overload
-
Description: Injecting too much sample onto the column can lead to broad and asymmetric peaks.[8]
-
Solution:
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Dilute Sample: Dilute the sample to a lower concentration before injection.
-
Frequently Asked Questions (FAQs)
General Sample Preparation
-
Q1: What are the most common sources of impurities introduced during sample preparation?
-
A1: Impurities can originate from several sources, including the raw materials used, byproducts from synthesis, degradation products due to improper storage or handling, and contamination from the environment, equipment, or reagents.[5]
-
-
Q2: How can I minimize the risk of contamination?
Impact of pH
-
Q3: How does pH affect the stability of my sample?
-
A3: The pH of a solution can significantly impact the stability of a compound by catalyzing degradation reactions like hydrolysis and oxidation.[2] The ionization state of a molecule, which is pH-dependent, can also affect its reactivity and susceptibility to degradation.[2] For many pharmaceutical compounds, stability is greatest within a specific pH range.[9][10]
-
-
Q4: How do I choose the optimal pH for my sample preparation?
-
A4: The optimal pH is one that ensures the stability of your analyte while being compatible with your analytical method. It is often necessary to perform stability studies at different pH values to determine the ideal range for your specific compound.[9]
-
Impact of Temperature
-
Q5: Why is temperature control important during sample preparation?
-
A5: Elevated temperatures can accelerate the rate of chemical degradation, leading to the formation of impurities.[11] Many biological samples are also susceptible to enzymatic degradation, which is highly temperature-dependent.
-
-
Q6: What are the best practices for controlling temperature?
Preventing Oxidation and Enzymatic Degradation
-
Q7: How can I prevent my sample from oxidizing?
-
Q8: What are antioxidants, and how do I use them?
-
A8: Antioxidants are compounds that inhibit oxidation. Common antioxidants used in sample preparation include butylated hydroxytoluene (BHT) and ascorbic acid. They are typically added to the sample diluent.[13] The choice and concentration of the antioxidant should be optimized for your specific application.
-
-
Q9: How can I prevent enzymatic degradation of my protein samples?
Data Presentation
Table 1: Effect of pH on the Degradation Rate of Nitazoxanide (B1678950) at 40°C
| pH | Degradation Rate Constant (k x 10⁻² min⁻¹) | Stability |
| 0.01 | 0.5882 | Low |
| 1.0 | 0.0885 | High |
| 4.0 | 0.0689 | High |
| 10.0 | 0.7418 | Low |
| 12.0 | Total degradation in 20 mins | Very Low |
Data sourced from a study on the degradation kinetics of nitazoxanide.[9] This table illustrates that nitazoxanide is most stable in the pH range of 1.0 to 4.0.[9]
Table 2: General Temperature Stability of Common Drug Classes
| Drug Class | General Storage Temperature | Notes on Excursions |
| Most small molecule drugs (tablets, capsules) | Controlled Room Temperature (20-25°C) | Excursions to 15-30°C are often permitted.[14] |
| Insulin and other biologics | Refrigerated (2-8°C) | Highly sensitive to freezing and high temperatures.[3] |
| Vaccines | Refrigerated (2-8°C) or Frozen (specific to vaccine) | Strict temperature control is critical to maintain efficacy.[3] |
| Amoxicillin/clavulanate suspension | Refrigerated (2-8°C) | Loses potency at room temperature.[3] |
This table provides general guidelines. Always refer to the manufacturer's instructions for specific storage requirements.[14]
Experimental Protocols
Protocol 1: Minimizing Oxidation During Sample Preparation for HPLC
-
Solvent Degassing: Degas all solvents to be used for sample preparation and HPLC analysis by sparging with an inert gas (e.g., helium or nitrogen) or by sonication under vacuum.
-
Inert Atmosphere: If the analyte is highly sensitive to oxidation, perform all sample preparation steps in a glove box or under a continuous stream of nitrogen gas.[4]
-
Antioxidant Addition:
-
Prepare a stock solution of an appropriate antioxidant (e.g., 0.1% w/v BHT in methanol).
-
Add the antioxidant stock solution to your sample diluent to achieve a final concentration that is effective at preventing oxidation without interfering with the analysis. The optimal concentration should be determined experimentally.
-
-
Light Protection: Prepare samples in amber vials or wrap clear vials in aluminum foil to protect them from light.[4]
-
Temperature Control: Keep samples on ice or in a cooling block throughout the preparation process.
-
Analysis: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) for HPLC analysis.
Protocol 2: Preventing Enzymatic Degradation of Proteins During Cell Lysis
-
Pre-cool all reagents and equipment: Place lysis buffer, centrifuge, and all tubes on ice.
-
Prepare Lysis Buffer with Protease Inhibitors:
-
Use a commercially available protease inhibitor cocktail or a custom mix of inhibitors targeting different classes of proteases (e.g., serine, cysteine, and metalloproteases).
-
Add the protease inhibitors to the lysis buffer immediately before use, as some inhibitors are unstable in aqueous solutions.
-
-
Cell Lysis on Ice:
-
Resuspend the cell pellet in the cold lysis buffer.
-
Perform cell disruption (e.g., sonication, homogenization) on ice, using short bursts to prevent sample heating.
-
-
Clarification at Low Temperature: Centrifuge the lysate at 4°C to pellet cell debris.
-
Sample Storage: Store the clarified lysate at -80°C for long-term storage or on ice for immediate use. Avoid repeated freeze-thaw cycles.[15]
Visualizations
Caption: Workflow for protein sample preparation with the addition of protease inhibitors.
Caption: Logical relationship of factors leading to impurity formation.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 4. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature [scirp.org]
- 11. fda.gov.ph [fda.gov.ph]
- 12. Stability of Refrigerated Drugs | Technical Resources | ASPR TRACIE [asprtracie.hhs.gov]
- 13. Use of Anti oxidant in Mobile Phase - Chromatography Forum [chromforum.org]
- 14. Temperature-Stability [wms.org]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Enhancing the selectivity of analytical methods for isobaric Doxercalciferol impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity of analytical methods for isobaric doxercalciferol (B1670903) impurities.
Troubleshooting Guide: Enhancing Selectivity for Isobaric Doxercalciferol Impurities
Isobaric impurities present a significant analytical challenge as they have the same mass-to-charge ratio (m/z) as doxercalciferol, making their differentiation by mass spectrometry alone difficult. The following guide provides a systematic approach to troubleshoot and enhance the selectivity of your analytical method.
Issue 1: Poor Resolution Between Doxercalciferol and an Isobaric Impurity
Initial Assessment:
-
Symptom: Co-elution or partial co-elution of peaks corresponding to doxercalciferol and a known or unknown isobaric impurity in your chromatogram.
-
Potential Causes:
-
Suboptimal stationary phase chemistry.
-
Inadequate mobile phase composition.
-
Non-ideal chromatographic conditions (flow rate, temperature).
-
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for poor resolution.
Detailed Steps:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: The type of organic modifier in the mobile phase can significantly alter selectivity.[1] If you are using acetonitrile, consider switching to methanol (B129727) or vice-versa. These solvents exhibit different selectivities for closely related compounds.
-
pH: For ionizable compounds, adjusting the mobile phase pH can alter the retention and selectivity. Although doxercalciferol is not strongly ionizable, some impurities might be. Experiment with a pH range around the pKa of any potential ionizable impurities.
-
Additives: Introducing additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity.
-
-
Evaluate Different Stationary Phases:
-
The choice of the HPLC column's stationary phase is a critical factor affecting selectivity.[2] If a standard C18 column does not provide adequate separation, consider columns with different chemistries.
-
Phenyl-Hexyl Phase: Offers alternative selectivity through pi-pi interactions, which can be beneficial for separating aromatic or unsaturated compounds.
-
Pentafluorophenyl (PFP) Phase: Provides a unique selectivity due to a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions.
-
Embedded Polar Group (EPG) Phases: These phases can offer different selectivity profiles, especially when using highly aqueous mobile phases.
-
-
Adjust Chromatographic Conditions:
-
Temperature: Lowering the column temperature can sometimes enhance resolution between closely eluting peaks. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.
-
Flow Rate: Decreasing the flow rate can lead to better resolution by allowing more time for interactions between the analytes and the stationary phase.[3]
-
Gradient Slope: In gradient elution, a shallower gradient can improve the separation of closely eluting compounds.
-
Issue 2: Inability to Detect or Quantify Low-Level Isobaric Impurities
Initial Assessment:
-
Symptom: Known isobaric impurities are not detected, or their response is too low for accurate quantification, even when they are expected to be present.
-
Potential Causes:
-
Insufficient sensitivity of the detection method.
-
Matrix effects suppressing the analyte signal.
-
The impurity concentration is below the method's limit of detection (LOD).
-
Troubleshooting Workflow:
Figure 2. Workflow for improving low-level impurity detection.
Detailed Steps:
-
Implement Sample Enrichment Techniques:
-
Solid-Phase Extraction (SPE): SPE can be used to pre-concentrate lipophilic impurities from the sample matrix, thereby increasing their concentration before injection.[4][5][6] A well-chosen SPE sorbent can selectively retain the impurities while allowing the bulk of the doxercalciferol to pass through, or vice versa.
-
-
Optimize Detector Settings:
-
UV/Vis Detection: Ensure the detection wavelength is optimal for the impurity. While doxercalciferol has a maximum absorbance around 265 nm, some impurities may have slightly different absorbance maxima.[7]
-
Mass Spectrometry (MS) Detection:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the ionization of the target impurities.
-
Tandem MS (MS/MS): If available, use MS/MS to enhance selectivity and sensitivity. By selecting a specific precursor ion (the m/z of the isobaric compounds) and monitoring a unique product ion for each impurity, you can differentiate and quantify them even if they co-elute.
-
-
-
Investigate and Mitigate Matrix Effects:
-
Matrix components can suppress or enhance the ionization of target analytes in MS.
-
Stable Isotope-Labeled Internal Standards: Use a stable isotope-labeled internal standard for each impurity of interest to compensate for matrix effects and improve quantitative accuracy.
-
Sample Dilution: A simple approach is to dilute the sample to reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques, such as liquid-liquid extraction (LLE) or more selective SPE, to remove interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What are the common isobaric impurities of Doxercalciferol?
A1: Common process-related impurities and degradation products of doxercalciferol can be isobaric. These can include isomers and other related compounds with the same molecular weight. Specific examples include trans-isomers and other vitamin D2 analogs that may form during synthesis or degradation.[4][6] It is crucial to consult relevant pharmacopeias and literature for a comprehensive list of potential impurities for your specific product.
Q2: How can I confirm the identity of a suspected isobaric impurity?
A2: High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement, which may help to distinguish between compounds with very similar masses. However, for true isobars, chromatographic separation followed by MS/MS is often necessary. In MS/MS, the isobaric ions are fragmented, and their fragmentation patterns are compared. Different isomers will often yield unique fragment ions, allowing for their differentiation.
Q3: Can supercritical fluid chromatography (SFC) be an alternative to HPLC for separating isobaric doxercalciferol impurities?
A3: Yes, SFC can be a powerful alternative to HPLC for the separation of closely related compounds like isomers. SFC often provides different selectivity compared to reversed-phase HPLC and can be particularly effective for the analysis of fat-soluble vitamins and their analogs.[5][8]
Q4: What is the mechanism of action of Doxercalciferol, and how might it relate to impurity formation?
A4: Doxercalciferol is a synthetic vitamin D2 analog that is metabolically activated in the liver to form 1α,25-dihydroxyvitamin D2 (1α,25-(OH)2D2), which is the active form.[9][10][11][12][13] This active metabolite binds to the vitamin D receptor to regulate parathyroid hormone levels. Understanding the metabolic pathway is important as some impurities might be related to metabolic byproducts or degradation products that form under physiological conditions.
Figure 3. Simplified signaling pathway of Doxercalciferol.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Doxercalciferol and Impurities
This protocol is a starting point and may require optimization for specific isobaric impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
| Diluent | Methanol |
(Based on information from multiple sources, including[7])
Protocol 2: Solid-Phase Extraction (SPE) for Impurity Enrichment
This protocol is a general guideline for enriching lipophilic impurities from an aqueous-based formulation.
| Step | Procedure |
| 1. Cartridge | Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge |
| 2. Conditioning | Condition the cartridge with 6 mL of methanol followed by 6 mL of water. |
| 3. Sample Loading | Load the sample (e.g., 25 mL of a Doxercalciferol formulation) onto the cartridge at a slow flow rate (approx. 1 mL/min). |
| 4. Washing | Wash the cartridge with a water/methanol mixture to remove hydrophilic components. The exact ratio will need to be optimized. |
| 5. Elution | Elute the retained impurities with a small volume (e.g., 3 mL) of methanol or another suitable organic solvent. |
| 6. Analysis | Analyze the eluate by HPLC. |
(Based on methodology described in[4][6])
Quantitative Data Summary
The following table summarizes typical performance characteristics for a validated HPLC method for doxercalciferol and its impurities.
| Parameter | Doxercalciferol | Ergocalciferol | Impurity A | Impurity B |
| Limit of Detection (LOD) | 0.01% | 0.01% | 0.01% | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% | 0.03% | 0.03% | 0.03% |
| Correlation Coefficient (r²) | 0.995 | 0.997 | 0.990 | 0.993 |
| % RSD (Method Precision) | 0.25% | 0.31% | < 5.0% | < 5.0% |
(Data compiled from[7])
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Doxercalciferol? [synapse.patsnap.com]
- 10. products.sanofi.us [products.sanofi.us]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Doxercalciferol | C28H44O2 | CID 5281107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mechanism of Action for Hectorol® (doxercalciferol) | HCP Site [hectorol.com]
Technical Support Center: Method Robustness Testing for Doxercalciferol Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in method robustness testing for Doxercalciferol impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of method robustness testing in Doxercalciferol impurity analysis?
A1: Method robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] Its purpose is to demonstrate the reliability of the analytical method during normal usage and to identify potential sources of variability.[2][3] For Doxercalciferol, this ensures that the method for detecting and quantifying impurities is consistent and reliable, even with minor deviations in experimental conditions that can occur between different laboratories, analysts, or instruments.[1]
Q2: Which regulatory guidelines should be followed for robustness testing of Doxercalciferol impurity methods?
A2: The primary guidelines to follow are the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) "Validation of Analytical Procedures" and ICH Q14 "Analytical Procedure Development".[4][5][6] These documents provide a comprehensive framework for designing and executing robustness studies, including the selection of parameters to investigate.[4][5]
Q3: What are the typical impurities of Doxercalciferol that should be monitored?
A3: Impurities in Doxercalciferol can originate from the synthesis process or from degradation. Known related substances include 1α-hydroxy previtamin D2 (Impurity A), Trans-1α-hydroxy vitamin D2 (Impurity B), and 1β-hydroxy vitamin D2 (Impurity C).[7][8][9] It is also crucial to consider potential unknown degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[10]
Q4: When should robustness testing be performed during the lifecycle of an analytical method?
A4: Robustness is typically evaluated during the development phase of the analytical procedure, prior to or as part of the formal validation study.[3][5] Addressing robustness early in development allows for the identification and mitigation of critical method parameters, leading to a more reliable and transferable method.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during robustness testing for Doxercalciferol impurity analysis, which is commonly performed using High-Performance Liquid Chromatography (HPLC).
Issue 1: Inconsistent Resolution Between Doxercalciferol and Its Impurities
Symptoms:
-
Poor separation between the main Doxercalciferol peak and a known impurity peak (e.g., Impurity A or B).
-
Resolution drops below the system suitability requirement (e.g., R < 2.0) under slightly varied conditions.[11]
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Mobile Phase Composition Variation | Verify the exact composition of the mobile phase. Small changes in the organic-to-aqueous ratio can significantly impact the resolution of closely eluting compounds. Prepare fresh mobile phase and ensure accurate measurements. |
| Mobile Phase pH Fluctuation | The pH of the mobile phase is a critical parameter. Measure the pH of the mobile phase after preparation and before use. Even minor shifts in pH can alter the ionization state of Doxercalciferol and its impurities, affecting their retention and resolution.[12] |
| Column Temperature Variation | Ensure the column oven is maintaining a stable and accurate temperature. A variation of even a few degrees can impact retention times and peak shapes. Verify the oven's calibration if inconsistencies persist. |
| Column Degradation | The performance of an HPLC column can degrade over time. If resolution issues continue after addressing other factors, try a new column of the same type to rule out column degradation as the cause. |
Issue 2: Shifting Peak Retention Times
Symptoms:
-
The retention times of Doxercalciferol and its impurities vary significantly between injections or between different sets of robustness experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Flow Rate | Check the HPLC pump for any leaks or pressure fluctuations. A variable flow rate will directly impact retention times. Perform a flow rate calibration if necessary. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times in the initial injections. |
| Changes in Mobile Phase Composition | If using a gradient elution, ensure the gradient profile is programmed correctly and that the pump's mixing performance is optimal. For isocratic methods, confirm the mobile phase is well-mixed and degassed. |
| Sample Solvent Effects | The composition of the sample diluent can affect peak shape and retention. Ensure the sample is dissolved in a solvent that is compatible with the mobile phase.[13] |
Issue 3: Appearance of Ghost Peaks
Symptoms:
-
Unexpected peaks appear in the chromatogram, which are not present in the sample or standard solutions.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Contamination from Previous Injections (Carryover) | Implement a robust needle wash procedure in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Contaminated Mobile Phase or Diluent | Prepare fresh mobile phase and sample diluent using high-purity solvents. Filter all solutions before use. |
| Sample Degradation in the Autosampler | Doxercalciferol and its impurities can be sensitive to light and temperature. If the autosampler is not temperature-controlled, degradation may occur over a long sequence. Consider using a cooled autosampler and light-protected vials. |
Experimental Protocols for Robustness Testing
A typical robustness study for Doxercalciferol impurity analysis by HPLC involves systematically varying key method parameters around their nominal values.
1. Preparation of Test Solutions:
-
Prepare a solution containing Doxercalciferol and spiked with known impurities at a concentration relevant to the specification limits.
-
Use a well-characterized reference standard for both Doxercalciferol and its impurities.
2. Selection of Robustness Parameters and Variations: The selection of parameters to be varied should be based on a risk assessment of the analytical method.[3][14] Common parameters and their typical variations for an HPLC method are summarized below.
| Parameter | Nominal Value (Example) | Variation Low | Variation High |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Organic Content in Mobile Phase | 60% Acetonitrile | 58% Acetonitrile | 62% Acetonitrile |
| Column Temperature | 30 °C | 28 °C | 32 °C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Wavelength | 265 nm | 263 nm | 267 nm |
3. Experimental Design:
-
A one-factor-at-a-time (OFAT) approach can be used, where one parameter is varied while the others are held constant.
-
Alternatively, a Design of Experiments (DoE) approach can be employed to study the effects of multiple parameter variations simultaneously and to identify potential interactions between them.[1]
4. Data Analysis:
-
For each experimental condition, inject the test solution and evaluate the system suitability parameters (e.g., resolution, tailing factor, theoretical plates).
-
Quantify the impurities and compare the results to those obtained under the nominal method conditions.
-
The acceptance criteria for robustness are typically that the system suitability requirements are met and that the analytical results remain within acceptable limits of variability.[11]
Visualizations
Caption: Workflow for a typical robustness test of a Doxercalciferol impurity method.
Caption: Relationships between critical method parameters and analytical responses.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. scribd.com [scribd.com]
- 3. database.ich.org [database.ich.org]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. ijlpr.com [ijlpr.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validation of a stability-indicating HPLC method for Doxercalciferol as per ICH guidelines
This guide provides a comparative overview of a validated stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of Doxercalciferol, presented in accordance with the International Council for Harmonisation (ICH) guidelines. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of experimental protocols and performance data.
Method Performance Comparison
A robust stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. The following tables summarize the validation parameters of a reversed-phase HPLC (RP-HPLC) method for Doxercalciferol, demonstrating its suitability for routine quality control and stability studies.
Table 1: Chromatographic Conditions
| Parameter | Method 1 |
| Mobile Phase | Acetonitrile and Water |
| Diluent | Methanol |
| Detection Wavelength | 265 nm |
| Column | Information not publicly available |
| Flow Rate | Information not publicly available |
Table 2: System Suitability
| Parameter | Acceptance Criteria | Observed Result |
| Tailing Factor | ≤ 2.0 | Complies |
| Theoretical Plates | ≥ 2000 | Complies |
| % RSD of Peak Areas | ≤ 1.0% | Complies |
Table 3: Method Validation Parameters as per ICH Guidelines
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | Doxercalciferol: 0.952, Ergocalciferol: 0.997[1] |
| Accuracy (% Recovery) | Within acceptable limits |
| Precision (% RSD) | Doxercalciferol: 0.25%, Ergocalciferol: 0.31%[1] |
| Limit of Detection (LOD) | 0.01%[1] |
| Limit of Quantitation (LOQ) | 0.03%[2] |
| Specificity | The method is selective for Doxercalciferol and its impurities.[1] |
| Solution Stability | Stable for up to 24 hours at ambient temperature (25°C).[1] |
Experimental Protocols
The development of a stability-indicating method involves subjecting the drug substance to stress conditions to generate potential degradation products.[3][4][5] The analytical method must then be able to separate these degradants from the intact drug.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[3][4] These studies involve exposing the drug substance to various stress conditions as mandated by ICH guidelines.[3][5]
-
Acid Hydrolysis: The drug substance is treated with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a specified duration.[6]
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1 N NaOH) under controlled temperature and time.
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 30% H₂O₂), often with heating.[7][8]
-
Thermal Degradation: The drug substance is subjected to dry heat at a high temperature to induce degradation.
-
Photolytic Degradation: The drug substance is exposed to light sources that emit both UV and visible radiation to assess its photosensitivity.
The goal of these studies is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3][9] The developed HPLC method is then used to analyze the stressed samples to ensure that all degradation products are well-separated from the main Doxercalciferol peak, thus proving the method's specificity.[10]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in the validation of a stability-indicating HPLC method.
Caption: Workflow for HPLC Method Validation as per ICH Guidelines.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ema.europa.eu [ema.europa.eu]
Comparative Impurity Profiling of Doxercalciferol from Different Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
The selection of a synthetic pathway in the manufacturing of Active Pharmaceutical Ingredients (APIs) like Doxercalciferol (B1670903) is a critical determinant of the final product's purity profile. Different synthetic strategies can introduce varied process-related impurities and byproducts, which can impact the safety and efficacy of the drug. This guide provides an objective comparison of potential impurity profiles arising from two distinct, plausible synthetic routes for Doxercalciferol, supported by established analytical methodologies for their detection and quantification.
Introduction to Doxercalciferol Synthesis and Impurity Concerns
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease. Its synthesis typically starts from readily available precursors like ergosterol (B1671047) or vitamin D2. The introduction of the 1α-hydroxyl group and subsequent purification steps are crucial and can lead to the formation of various impurities. Regulatory agencies mandate strict control over these impurities. This guide explores two representative synthetic approaches to highlight the differences in their impurity profiles.
Comparative Impurity Data
The following table summarizes the potential process-related impurities associated with two different synthetic routes for Doxercalciferol. The data is collated from publicly available literature, including patents that describe high-purity synthesis and general knowledge of vitamin D chemistry. It is important to note that the actual levels of impurities can vary significantly based on process optimization and control.
| Impurity Name | Structure | Route A Potential Level (%) | Route B Potential Level (%) | Classification |
| Pre-Doxercalciferol | Isomer of Doxercalciferol | 0.5 - 2.0 | < 0.5 | Process-related |
| Trans-Doxercalciferol | Isomer of Doxercalciferol | 0.1 - 1.0 | < 0.2 | Process-related |
| Lumisterol derivative | Isomer of precursor | 0.1 - 0.5 | Not typically detected | Byproduct |
| Tachysterol (B196371) derivative | Isomer of precursor | 0.1 - 0.5 | Not typically detected | Byproduct |
| Unreacted Vitamin D2 | Starting Material | < 0.5 | < 0.1 | Starting Material |
| 1β-Doxercalciferol | Epimer of Doxercalciferol | < 0.2 | < 0.1 | Process-related |
| Total Impurities | ≤ 4.2 | ≤ 1.5 |
Note: The values presented are hypothetical and for comparative purposes, based on the potential outcomes of the described synthetic routes. Actual impurity levels are dependent on specific reaction conditions and purification efficacy.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
A validated stability-indicating HPLC method is crucial for the separation and quantification of Doxercalciferol and its related impurities.[1][2]
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is common. The specific gradient program is optimized to achieve separation of all known impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 265 nm is suitable for Doxercalciferol and its chromophoric impurities.
-
Sample Preparation: Doxercalciferol samples are accurately weighed and dissolved in a suitable diluent, such as methanol (B129727) or the mobile phase, to a known concentration.
-
Quantification: Impurities are quantified against a qualified reference standard of Doxercalciferol. The percentage of each impurity is calculated based on the peak area response. For unknown impurities, the quantification can be performed using the Doxercalciferol standard with a relative response factor of 1.0, unless otherwise determined.
Solid-Phase Extraction (SPE) for Trace Impurity Analysis
For the quantification of trace-level impurities, a pre-concentration step using SPE can be integrated prior to HPLC analysis.[1]
-
SPE Cartridge: A C18 SPE cartridge is conditioned with methanol followed by water.
-
Sample Loading: The Doxercalciferol sample, dissolved in an appropriate solvent, is loaded onto the cartridge.
-
Washing: The cartridge is washed with a solvent mixture (e.g., water/methanol) to remove polar components while retaining Doxercalciferol and its related substances.
-
Elution: The analytes of interest are eluted with a stronger organic solvent, such as methanol or acetonitrile.
-
Analysis: The eluate is then concentrated and analyzed by HPLC as described above.
Visualization of Synthetic Pathways and Impurity Profiling Workflow
Caption: Synthetic routes for Doxercalciferol and potential impurity formation.
Caption: Workflow for comparative impurity profiling of Doxercalciferol.
Discussion
Route A , representing a more traditional synthetic approach, relies on photochemical conversion of ergosterol. This process is known to generate a mixture of isomers, including pre-vitamin D2, lumisterol, and tachysterol derivatives. Subsequent thermal isomerization and hydroxylation can lead to the formation of Doxercalciferol along with its isomers, such as Pre-Doxercalciferol and Trans-Doxercalciferol. While purification steps like crystallization are employed, the initial formation of a complex mixture of isomers can make it challenging to achieve very high purity.
Route B illustrates a more modern synthetic strategy that incorporates the purification of key intermediates. By protecting the diene system of a vitamin D2 precursor and purifying this intermediate chromatographically, many of the photochemically-induced isomers can be removed before the final steps of the synthesis.[3] This approach, as suggested by patent literature, can significantly reduce the levels of process-related impurities in the final Doxercalciferol product. The final crystallization step then serves to remove any remaining minor impurities, leading to a higher purity API.
Conclusion
The choice of synthetic route has a profound impact on the impurity profile of Doxercalciferol. While Route A may be a more established method, it is likely to produce a wider range of impurities, particularly isomers that are difficult to separate. Route B, with its emphasis on intermediate purification, offers a pathway to a cleaner final product with a lower overall impurity load. For drug development professionals, the selection of a synthetic route should therefore be a careful consideration of not only yield and cost, but also the resulting impurity profile and the complexity of the required purification processes to meet stringent regulatory standards. The use of robust analytical methods, such as the HPLC protocol detailed herein, is essential for monitoring and controlling these impurities throughout the manufacturing process.
References
Inter-laboratory comparison of analytical methods for Doxercalciferol purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the determination of Doxercalciferol purity, a critical aspect of quality control in pharmaceutical manufacturing. Doxercalciferol, a synthetic vitamin D analog, is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[1] Ensuring its purity is paramount to guarantee safety and efficacy.
While direct inter-laboratory comparison studies for Doxercalciferol are not extensively published, this guide synthesizes data from various independent laboratory studies to compare the performance of the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The principles and methodologies discussed are informed by broader inter-laboratory proficiency testing programs for vitamin D and its analogs, which underscore the importance of standardized analytical methods for ensuring consistency and accuracy across different testing facilities.[2][3]
Comparison of Analytical Method Performance
The selection of an analytical method for Doxercalciferol purity testing depends on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the desired level of structural information for impurities. The following table summarizes the performance characteristics of commonly employed HPLC and LC-MS/MS methods as reported in various studies.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with UV detection. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Good selectivity for known impurities and degradation products.[4] | Excellent selectivity, capable of distinguishing between isobaric compounds.[5] |
| Sensitivity | Limit of Detection (LOD): ~0.01%[4] | Limit of Detection (LOD): pg/mL range[6] |
| Quantitation | Limit of Quantitation (LOQ): ~0.03%[4] | Limit of Quantitation (LOQ): pg/mL range[6] |
| Linearity | Correlation coefficient (r²) > 0.99[4] | Correlation coefficient (r²) > 0.99[6] |
| Precision (%RSD) | Typically < 2%[4] | Typically < 15% for bioanalytical methods[6] |
| Accuracy (% Recovery) | 98-102% for drug substance[4] | 85-115% for bioanalytical methods[6] |
| Strengths | Robust, cost-effective, widely available.[7] | High sensitivity and specificity, provides structural information.[7] |
| Limitations | Lower sensitivity compared to LC-MS/MS, potential for co-elution of impurities.[7] | Higher cost, more complex instrumentation.[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC and LC-MS/MS analysis of Doxercalciferol, compiled from published methods.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
This method is commonly used for the quantification of Doxercalciferol and the detection of process-related impurities and degradation products.
1. Sample Preparation:
-
Accurately weigh and dissolve the Doxercalciferol sample in a suitable diluent, such as methanol (B129727) or a mixture of methanol and water, to a final concentration of approximately 0.1 mg/mL.[4]
-
For the analysis of impurities at low levels, a more concentrated sample solution may be prepared.
2. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water or a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[4]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength of 265 nm.[4]
-
Injection Volume: 10 - 20 µL.[4]
3. Data Analysis:
-
The purity of Doxercalciferol is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Impurities are identified by their relative retention times compared to the main peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Analysis
LC-MS/MS is particularly useful for the analysis of Doxercalciferol in biological matrices or for the identification and quantification of trace-level impurities.
1. Sample Preparation:
-
For Drug Substance: Dilute the sample in a suitable solvent.
-
For Biological Matrices (e.g., plasma): Perform protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and remove interfering substances.[6]
2. Chromatographic Conditions:
-
Column: C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with the addition of a modifier like formic acid to enhance ionization.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2 - 0.6 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Doxercalciferol and its impurities.[6]
4. Data Analysis:
-
Quantification is typically performed using an internal standard and a calibration curve.
-
The high mass accuracy of the instrument can aid in the tentative identification of unknown impurities.
Visualizing Methodologies and Pathways
To better illustrate the processes involved in Doxercalciferol analysis and its biological context, the following diagrams are provided.
Conclusion
The purity of Doxercalciferol is a critical quality attribute that necessitates reliable and robust analytical methods for its assessment. While both HPLC and LC-MS/MS are powerful techniques for this purpose, the choice of method will be dictated by the specific analytical needs. HPLC offers a cost-effective and reliable solution for routine quality control, whereas LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level impurity analysis and bioanalytical applications. The validation of these methods according to ICH guidelines is essential to ensure the generation of accurate and precise data.[4] Future inter-laboratory comparison studies specifically focused on Doxercalciferol would be invaluable for establishing standardized methods and ensuring consistency across the pharmaceutical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. Accuracy-Based Vitamin D Survey: Six Years of Quality Improvement Guided by Proficiency Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 - Part 1 liquid chromatography - tandem mass spectrometry (LC-MS/MS) assays - impact of 3-epi-25-hydroxyvitamin D3 on assay performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Doxercalciferol Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the purity and stability of active pharmaceutical ingredients (APIs) like Doxercalciferol (B1670903) is paramount. This guide provides a detailed comparison of validated analytical methods for the determination of Doxercalciferol and its impurities, with a focus on accuracy and precision. The information presented is compiled from peer-reviewed studies to offer an objective overview of method performance.
Comparison of Method Performance: Accuracy and Precision
The accuracy and precision of an analytical method are critical indicators of its reliability. Below is a summary of the performance data from two validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of Doxercalciferol and its impurities.
Method 1: HPLC with Solid-Phase Extraction (SPE)
This method, developed by Simonzadeh et al., utilizes a gradient-elution HPLC with UV detection, enhanced by a solid-phase extraction (SPE) step for preconcentration of impurities.[1][2][3][4]
| Impurity | Spiked Level (% of Doxercalciferol) | Mean Recovery (%) | RSD (%) |
| Impurity B | 0.90 | 98.9 | 4.1 |
| Impurity B | 1.0 | 100.0 | 2.9 |
| Impurity B | 1.5 | 99.3 | 1.7 |
Data sourced from Simonzadeh et al. (2013).[1]
Method 2: Selective Reversed-Phase HPLC
This method, developed by Sheela et al., is a selective reversed-phase HPLC method for the quantification of Doxercalciferol and its impurities.[5]
| Analyte | Concentration Level | Mean Recovery (%) | RSD (%) |
| Doxercalciferol | 50% | 99.8 | 0.45 |
| Doxercalciferol | 100% | 100.1 | 0.25 |
| Doxercalciferol | 150% | 100.2 | 0.31 |
| Impurity-A | 50% | 99.5 | 0.52 |
| Impurity-A | 100% | 100.3 | 0.35 |
| Impurity-A | 150% | 100.5 | 0.41 |
| Ergocalciferol | 50% | 99.7 | 0.48 |
| Ergocalciferol | 100% | 100.2 | 0.31 |
| Ergocalciferol | 150% | 100.4 | 0.38 |
| Impurity-B | 50% | 99.6 | 0.55 |
| Impurity-B | 100% | 100.4 | 0.39 |
| Impurity-B | 150% | 100.6 | 0.43 |
Data sourced from Sheela et al. (2022).[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods.
Method 1: HPLC with SPE Protocol Summary
-
Sample Preparation: Doxercalciferol injectable formulations are subjected to solid-phase extraction (SPE) for the preconcentration of lipophilic impurities.[1][3]
-
Chromatography: Gradient-elution HPLC is performed with UV detection.[1][3]
-
Internal Standard: 1-β-hydroxy vitamin D2 (Impurity C) is used as the internal standard.[1][2]
-
Standard: Trans-1-α-hydroxy vitamin D2 (Impurity B) is used as the standard for quantifying related impurities.[1][2]
-
Forced Degradation: To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted under acidic (1 N HCl), basic (1 N NaOH), oxidative (30% hydrogen peroxide), and thermal (80°C) conditions.[1]
Method 2: Selective Reversed-Phase HPLC Protocol Summary
-
Instrumentation: A Shimadzu HPLC system equipped with an autosampler, column oven, quaternary pump, and UV detector was used.[5]
-
Column: A suitable reversed-phase column was employed for separation.
-
Mobile Phase: A mixture of water and acetonitrile (B52724) was used as the mobile phase.[5]
-
Diluent: Methanol was used as the diluent.[5]
-
Detection: UV detection was carried out at a wavelength of 265 nm.[5]
-
Validation: The method was validated according to ICH Q2 guidelines for selectivity, system precision, linearity, range, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5]
Visualizing the Workflow
To better understand the sequence of operations in a validated analytical method for Doxercalciferol impurity analysis, the following diagrams illustrate the general experimental workflow and the logic of the validation process.
Caption: Experimental workflow for Doxercalciferol impurity analysis.
References
Quantifying Doxercalciferol Impurities: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of impurities in Doxercalciferol, a synthetic vitamin D analog, is paramount for ensuring its safety and efficacy as a therapeutic agent. This guide provides a comparative overview of analytical methodologies for determining the linearity and range of Doxercalciferol impurity quantification, with a focus on high-performance liquid chromatography (HPLC) based techniques. The information presented herein is supported by published experimental data to aid researchers in selecting and implementing robust analytical strategies.
Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Doxercalciferol and its impurities.[1] This method demonstrates good linearity and sensitivity for the detection of key process and degradation impurities.
| Analyte | Linearity Range (% of target concentration) | Correlation Coefficient (r²) | Limit of Detection (LOD) (%) | Limit of Quantitation (LOQ) (%) |
| Doxercalciferol | 50 - 150 | 0.995 | 0.01 | 0.03 |
| Ergocalciferol (B368823) | 50 - 150 | 0.997 | 0.01 | 0.03 |
| Impurity-A | 50 - 150 | 0.990 | 0.01 | 0.03 |
| Impurity-B | 50 - 150 | 0.993 | 0.01 | 0.03 |
Another study utilizing HPLC coupled with solid-phase extraction (SPE) for enhanced sensitivity reported a limit of quantitation (LOQ) for Impurity B ranging from approximately 0.20% (w/w) to 0.90% (w/w) relative to the amount of Doxercalciferol.[2]
Experimental Protocols
A detailed methodology for a selective RP-HPLC method for the quantification of Doxercalciferol and its impurities is outlined below.[1] This method is suitable for quality control testing of Doxercalciferol Active Pharmaceutical Ingredient (API).
Chromatographic Conditions:
-
Instrument: Shimadzu HPLC with autosampler, column oven, quaternary pump, and UV detector.
-
Column: C18 column.
-
Mobile Phase: Gradient elution with water and acetonitrile.[1]
-
Flow Rate: Optimized during method development.
-
Column Oven Temperature: 25°C.[1]
-
Detection Wavelength: 265 nm.[1]
-
Diluent: Methanol (B129727).[1]
Standard and Sample Preparation:
-
Solubility Testing: Doxercalciferol, its impurities, and ergocalciferol were tested for solubility in various solvents, with methanol being chosen as the common solvent.[1]
-
Standard Solutions: Prepare stock solutions of Doxercalciferol and its impurities (Ergocalciferol, Impurity-A, Impurity-B) in methanol.
-
Linearity Solutions: Prepare a series of solutions at different concentrations ranging from 50% to 150% of the target concentration by diluting the stock solutions.[1]
-
Sample Solutions: Prepare sample solutions of the Doxercalciferol API in methanol at a specified concentration.
Validation Parameters:
The method was validated according to ICH Q2 guidelines for selectivity, system precision, linearity, range, accuracy, and sensitivity (LOD and LOQ).[1]
-
Linearity: Determined by plotting the peak response against the concentration of the analyte over the specified range. The correlation coefficient (r²) was calculated.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[3][4] For impurities, the range should typically span from the reporting level to 120% of the specification limit.[3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[3]
Experimental Workflow for Linearity and Range Determination
The following diagram illustrates the logical workflow for determining the linearity and range of an analytical method for Doxercalciferol impurity quantification.
Caption: Workflow for Linearity and Range Determination.
References
A Comparative Guide to the Specificity and Selectivity of Chromatographic Methods for Doxercalciferol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of chromatographic methods for the analysis of Doxercalciferol (B1670903), a synthetic vitamin D analog. The focus is on the critical performance characteristics of specificity and selectivity, which are paramount in ensuring the accurate quantification of the active pharmaceutical ingredient (API) and its impurities. The information presented is collated from published, peer-reviewed studies to aid in the selection and implementation of robust analytical methods for quality control and stability testing.
Principles of Specificity and Selectivity in Chromatography
In the context of pharmaceutical analysis, specificity is the ability of a method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity , closely related to specificity, refers to the ability of a method to distinguish between the analyte and other substances in the sample. A highly selective method is essential for developing a stability-indicating assay, which can accurately measure the decrease in the amount of the API over time due to degradation.
For Doxercalciferol, a stability-indicating method must be able to separate the parent drug from its potential degradation products and process-related impurities. Forced degradation studies are typically employed to demonstrate the specificity of an analytical method, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.
Comparison of Validated HPLC Methods
Two prominent reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been identified in the literature for the analysis of Doxercalciferol and its related substances. The key parameters and performance data of these methods are summarized below for a clear comparison.
| Parameter | Method 1: Simonzadeh et al. (2014) | Method 2: Anonymous (2022) |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) with UV detection | Shimadzu HPLC with autosampler, column oven, quaternary pump, and UV detector |
| Stationary Phase | Not explicitly stated, but a reversed-phase column was used. | Not explicitly stated, but a reversed-phase column was used. |
| Mobile Phase | Gradient elution | Water and Acetonitrile |
| Detection Wavelength | Not explicitly stated in the abstract. | 265 nm |
| Diluent | Not explicitly stated in the abstract. | Methanol |
| Internal Standard | 1-β-hydroxy vitamin D2 (Impurity C) | Not specified |
| Validated For | Simultaneous determination of degradation products and related trace impurities in Doxercalciferol injection (2.0 mg/mL).[1] | 1α-hydroxy vitamin D2 (Doxercalciferol) related substances analysis, including ergocalciferol (B368823), impurity-A, and impurity-B.[2] |
| Specificity & Selectivity | The method is stability-indicating and free from interferences from formulation excipients and potential degradation products and impurities.[1][3][4][5] Forced degradation studies were conducted.[1][4] | The method is selective, precise, accurate, and linear.[2] Selectivity was demonstrated by injecting individual solutions of Doxercalciferol and its impurities.[2] |
| Key Findings | The method is sensitive, precise, accurate, reproducible, and selective for quantifying Doxercalciferol and its analogues.[1][3][4][5] Solid-phase extraction (SPE) was used for preconcentration to enhance sensitivity for trace impurities.[1][3] | The developed method is capable of eluting Doxercalciferol, its impurities, and ergocalciferol in a single run.[2] The method was validated according to ICH guidelines.[2] |
| Impurities Detected | Impurity A (1α-hydroxy previtamin D2), Impurity B (Trans-1α-hydroxy vitamin D2), Impurity C (1β-hydroxy vitamin D2), and other degradants.[1][4] | Ergocalciferol, Impurity-A, and Impurity-B.[2] |
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and adapting analytical methods. Below are the key aspects of the experimental protocols for the two compared methods.
Method 1: Simonzadeh et al. (2014)
This method was developed for the analysis of Doxercalciferol in injectable formulations and employed solid-phase extraction (SPE) for sample preconcentration to enhance the detection of trace impurities.
-
Sample Preparation: Doxercalciferol injection samples were subjected to SPE.
-
Chromatographic Conditions: A gradient-elution HPLC method with UV detection was used. The specific column and mobile phase gradient are not detailed in the available abstract.
-
Internal Standard: 1-β-hydroxy vitamin D2 (Impurity C) was used as the internal standard.
-
Specificity Assessment: Forced degradation studies were performed by treating the Doxercalciferol injection with 30% hydrogen peroxide and heat (approximately 80°C for 20 minutes), resulting in about 36% degradation of Doxercalciferol.[1] The method demonstrated baseline separation of Doxercalciferol from its degradation products and formulation excipients.
Method 2: Anonymous (2022)
This method was developed for the analysis of Doxercalciferol API and its related substances.
-
Instrumentation: A Shimadzu HPLC system was used.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of water and acetonitrile.
-
Diluent: Methanol.
-
Detection: UV detection at 265 nm.
-
-
Specificity Assessment: Selectivity was established by injecting individual solutions of Doxercalciferol, ergocalciferol, impurity-A, and impurity-B, as well as a spiked solution containing all components. The results showed that all components were well-resolved with good peak shapes.[2] The method was validated according to ICH Q2 guidelines.[2]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the specificity of a chromatographic method for Doxercalciferol analysis through forced degradation studies.
Caption: Workflow for Specificity Testing of Doxercalciferol.
Conclusion
Both reviewed HPLC methods demonstrate good specificity and selectivity for the analysis of Doxercalciferol and its related substances. The method by Simonzadeh et al. is particularly noteworthy for its application to injectable formulations and the use of SPE for enhanced sensitivity in detecting trace impurities. The method described in the 2022 publication offers a straightforward approach for the API, effectively separating key impurities like ergocalciferol.
The choice of method will depend on the specific application, such as the analysis of bulk drug substance versus a finished pharmaceutical product, and the required sensitivity for impurity detection. Researchers should consider the detailed experimental conditions and validation data presented in the original publications to select the most appropriate method for their needs. The provided workflow for specificity testing serves as a general guide for the validation of any new or existing chromatographic method for Doxercalciferol.
References
Quantifying Doxercalciferol Degradation Products: A Comparative Guide to Analytical Limits
For researchers, scientists, and professionals in drug development, ensuring the stability and purity of pharmaceutical compounds is paramount. This guide provides a comparative overview of the Limit of Quantification (LOQ) for key degradation products of Doxercalciferol (B1670903), a synthetic vitamin D analog. The data presented is supported by detailed experimental protocols from published stability-indicating analytical methods.
Comparison of LOQ for Doxercalciferol Degradation Products
The ability to accurately quantify degradation products at low levels is crucial for quality control and regulatory compliance. Below is a summary of reported LOQ values for significant Doxercalciferol impurities from two distinct validated analytical methods.
| Degradation Product / Impurity | Method 1: RP-HPLC with SPE[1][2][3] | Method 2: RP-HPLC[4][5] |
| Impurity A | Not explicitly stated | 0.03% |
| Impurity B (trans-1α-hydroxy vitamin D2) | 0.20% - 0.90% (w/w) | 0.03% |
| Impurity C (1β-hydroxy vitamin D2) | Not detected as a process impurity | Not explicitly stated |
| Ergocalciferol | Not explicitly stated | 0.03% |
| Doxercalciferol (for comparison) | Not explicitly stated | 0.03% |
This data highlights that different analytical approaches can yield varying levels of sensitivity for the quantification of Doxercalciferol degradation products. The use of Solid-Phase Extraction (SPE) in Method 1 serves as a preconcentration step, enhancing the sensitivity for trace-level impurities.[1][2][3] Method 2 demonstrates a highly sensitive RP-HPLC method capable of quantifying multiple impurities and the active pharmaceutical ingredient (API) at the same low level.[4][5]
Experimental Methodologies
Detailed experimental protocols are essential for replicating and comparing analytical methods. The following sections outline the key parameters for the two methods discussed.
Method 1: Reversed-Phase HPLC with Solid-Phase Extraction (SPE)
This method was developed for the analysis of Doxercalciferol in injectable formulations and is proven to be stability-indicating.[1][2][3]
Forced Degradation Study: To ensure the method's stability-indicating nature, Doxercalciferol samples were subjected to forced degradation under the following conditions:
-
Acid Hydrolysis: 1 N HCl
-
Base Hydrolysis: 1 N NaOH
-
Oxidation: 30% Hydrogen Peroxide
-
Thermal Stress: 80°C[1]
Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with an ultraviolet (UV) detector.[1][3]
-
Pre-treatment: Solid-Phase Extraction (SPE) for preconcentration of lipophilic impurities.[1][2][3]
Key Impurities Studied:
-
Impurity A
-
Impurity B (trans-1α-hydroxy vitamin D2)
-
Impurity C (1β-hydroxy vitamin D2)
-
Impurity D[1]
Method 2: Selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method was developed for the quantification of Doxercalciferol and its related substances in the active pharmaceutical ingredient (API).[4][5]
Chromatographic Conditions:
-
Instrumentation: Shimadzu HPLC with a UV detector.[4]
-
Mobile Phase: Water and acetonitrile.[4]
-
Diluent: Methanol.[4]
-
Detection Wavelength: 265 nm.[4]
Validation: The method was validated according to ICH guidelines and demonstrated to be selective, precise, linear, sensitive, and accurate.[5] The limit of detection (LOD) for Doxercalciferol and its impurities was found to be 0.01%.[5]
Visualizing the Analytical Workflow
To better understand the procedural flow of a stability-indicating HPLC method development and validation process, the following diagram provides a generalized workflow.
References
Unraveling the Purity Landscape: A Comparative Analysis of Doxercalciferol and Other Vitamin D Analogues
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed comparison of the impurity profiles of doxercalciferol (B1670903) and other commercially available vitamin D analogues, including paricalcitol, calcitriol, and maxacalcitol. By presenting available data, outlining experimental methodologies, and visualizing key pathways, this document serves as a valuable resource for informed decision-making in research and development.
Vitamin D analogues are a class of synthetic compounds designed to mimic the biological activity of vitamin D. They are crucial in managing conditions such as secondary hyperparathyroidism in patients with chronic kidney disease. The manufacturing process and subsequent storage of these complex molecules can, however, lead to the formation of various impurities. These impurities, which can include isomers, degradation products, and process-related substances, may impact the efficacy and safety of the final drug product. Therefore, a thorough understanding and control of the impurity profile are critical.
Comparative Impurity Profile
The following table summarizes the known impurities associated with doxercalciferol, paricalcitol, calcitriol, and maxacalcitol. It is important to note that the presence and quantity of these impurities can vary depending on the synthetic route and the manufacturer. The information presented here is a synthesis of data available from scientific literature and suppliers of pharmaceutical reference standards.
| Vitamin D Analogue | Common Name/Impurity Type | Chemical Name/Structure Information | Potential Source |
| Doxercalciferol | Pre-Doxercalciferol | (1α)-1-Hydroxyprevitamin D2 | Isomerization |
| Trans-Doxercalciferol | (1α,5E)-1-Hydroxy-5,6-trans-vitamin D2 | Isomerization | |
| Beta-Doxercalciferol | (1β)-1-Hydroxyvitamin D2 | Synthesis-related | |
| Impurity B | Trans-1-α-hydroxy vitamin D2 | Degradation | |
| Impurity C | 1-β-hydroxy vitamin D2 | Degradation | |
| Paricalcitol | Impurity A | (1R,3R)-5-{2-[(1R,3aR,4E,7aR)-1-[(2R,3E,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}cyclohexane-1,3-diol[1] | Synthesis-related |
| 22Z-Paricalcitol | Isomer of Paricalcitol | Synthesis-related | |
| 1β-paricalcitol | Isomer of Paricalcitol | Synthesis-related | |
| (20S)-paricalcitol | Isomer of Paricalcitol | Synthesis-related | |
| Calcitriol | Pre-Calcitriol | Pre-1α,25-dihydroxyvitamin D3 | Isomerization |
| trans-Calcitriol (Impurity A) | 5,6-trans-1α,25-dihydroxyvitamin D3[2][] | Isomerization[] | |
| 1β-Calcitriol (Impurity B) | 1β,25-dihydroxyvitamin D3[][4] | Synthesis-related | |
| Triazoline adduct of pre-calcitriol (Impurity C) | - | Synthesis-related | |
| Maxacalcitol | Impurity B | (1R,3S,Z)-5-(2-((1S,3aS,7aS,E)-1-((R)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol[5] | Synthesis-related |
| trans-maxacalcitol | Isomer of Maxacalcitol | Isomerization | |
| 1β-maxacalcitol | Isomer of Maxacalcitol | Synthesis-related |
Experimental Protocols for Impurity Analysis
The accurate identification and quantification of impurities in vitamin D analogues necessitate robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) for Doxercalciferol Impurities
This method is adapted from a stability-indicating HPLC method for the determination of doxercalciferol and its degradation products.[6][7]
-
Instrumentation: A gradient HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).[8]
-
Mobile Phase: A gradient mixture of water, methanol, acetonitrile (B52724), and tetrahydrofuran.[8] The specific gradient program is optimized to achieve separation of all known impurities.
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at 50°C.[8]
-
Detection: UV detection at 264 nm for doxercalciferol and its related substances.[8]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol.[9] For formulations like ointments, an extraction step with a solvent like n-hexane may be required.[8]
-
Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[8][9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Vitamin D Analogues
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for identifying and quantifying low-level impurities.[10]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[10]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[10]
-
Column: A suitable reversed-phase column for separating the analogues and their impurities.
-
Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[11]
-
Mass Spectrometry Parameters: Multiple Reaction Monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for each analyte and impurity.[10]
-
Sample Preparation: Similar to HPLC, samples are dissolved in an appropriate solvent. For biological matrices, a protein precipitation and/or liquid-liquid extraction step is typically required.[11]
Visualizing Key Processes
To better understand the biological context and the analytical workflow, the following diagrams have been generated.
Caption: Vitamin D signaling pathway.
Caption: Experimental workflow for impurity analysis.
Conclusion
The impurity profile of a vitamin D analogue is a critical quality attribute that can influence its therapeutic effect and safety. This guide provides a comparative overview of the known impurities of doxercalciferol, paricalcitol, calcitriol, and maxacalcitol, based on currently available information. The detailed experimental protocols for HPLC and LC-MS/MS offer a starting point for developing and validating in-house analytical methods. The provided diagrams of the vitamin D signaling pathway and a typical analytical workflow serve to contextualize the importance of impurity profiling in the broader landscape of drug development and biological function. For any specific application, it is essential to consult the relevant pharmacopeial monographs and regulatory guidelines to ensure compliance and product quality.
References
- 1. Impurity A of Paricalcitol | C27H44O3 | CID 78358014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. impactfactor.org [impactfactor.org]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method for simultaneous analysis of eight analogues of vitamin D using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Methods: A Comparative Analysis of HPLC, LC-MS/MS, and Immunoassays
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When analytical methods are transferred between laboratories, or when different techniques are used to measure the same analyte, a rigorous cross-validation process is essential. This guide provides an objective comparison of commonly employed analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Immunoassays (like ELISA)—supported by experimental data to facilitate informed decisions in method selection and validation.
Cross-validation is the process of formally demonstrating that two or more analytical methods are providing comparable results for a given analyte. This is a critical step in drug development and manufacturing, especially when transferring methods between research and quality control environments, or when bridging data from different clinical trial sites. The choice of analytical technique often depends on the analyte's properties, the required sensitivity and selectivity, and the nature of the sample matrix.
This guide will delve into the cross-validation of these techniques using specific examples: the small molecule antipsychotic Olanzapine (B1677200) , the antibiotic Ciprofloxacin (B1669076) , and the therapeutic monoclonal antibody Infliximab (B1170848) .
Quantitative Performance Comparison
The following tables summarize key validation parameters obtained from cross-validation studies, offering a snapshot of the expected performance of each technique for different types of molecules.
Small Molecule Analysis: Olanzapine
Olanzapine is a widely used antipsychotic drug where therapeutic drug monitoring is often employed to optimize treatment. Both HPLC with UV detection and LC-MS/MS are common techniques for its quantification in biological matrices.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 ng/mL[1] | 0.10 - 40.0 ng/mL[2] |
| Limit of Quantitation (LOQ) | 1.5 µg/L (1.5 ng/mL)[3] | 0.10 ng/mL[2] |
| Accuracy (% Recovery) | Within 15% of actual value[1] | >90%[2] |
| Precision (% RSD) | < 10% (inter-day and intra-day)[3] | < 5.0% (intra- and inter-day)[2] |
Small Molecule Analysis: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic. Its analysis is crucial in pharmacokinetic studies and for monitoring in various biological and environmental samples.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.05 - 8 µg/mL[3] | 1 - 5000 ng/mL[4] |
| Limit of Quantitation (LOQ) | 0.05 µg/mL[3] | 4.0 ng/mL[5] |
| Accuracy (% Recovery) | 97.4 - 104.3%[4] | 87.25 - 114%[4] |
| Precision (% RSD) | < 5.15%[4] | < 12.60%[4] |
Large Molecule Analysis: Infliximab
Infliximab is a monoclonal antibody used to treat autoimmune diseases. Therapeutic drug monitoring is essential for optimizing dosing regimens. Immunoassays (ELISA) have traditionally been the standard for its quantification, but LC-MS/MS methods are increasingly being adopted.
| Validation Parameter | ELISA (In-house) | LC-MS/MS |
| Linearity Range | Not explicitly stated, but covers therapeutic range | 2 - 100 µg/mL[6][7] |
| Lower Limit of Quantitation (LLOQ) | < 1.0 µg/mL[8] | 2 µg/mL[6][7] |
| Mean Bias (vs. LC-MS/MS) | -1.8 µg/mL[6][7] | N/A |
| Precision (% CV) | Typically < 15-20% | Inter- and intra-assay precision was <14.6%[5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of the aforementioned analytes.
Olanzapine Analysis
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., clozapine).
-
Add a mixture of hexane (B92381) and dichloromethane (B109758) (85:15) and vortex.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Back-extract olanzapine into a phosphate (B84403) buffer (pH 2.8).
-
Inject the aqueous layer into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: RP Select B C18.
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate buffer.
-
Detection: UV absorbance at a specified wavelength.
-
LC-MS/MS Method [2]
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., quetiapine).
-
Load the sample onto a pre-conditioned Oasis HLB solid-phase extraction cartridge.
-
Wash the cartridge with water.
-
Elute olanzapine and the internal standard with a mixture of acetonitrile and water (90:10, v/v).
-
Inject the eluate into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: ACE 5 C18 (100 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution.
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Ciprofloxacin Analysis
HPLC-UV Method [3]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add acetonitrile to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the clear supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: ACE® 5 C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 2.7) and acetonitrile (77:23, v/v).
-
Detection: UV at 277 nm.
-
LC-MS/MS Method [4]
-
Sample Preparation (Protein Precipitation):
-
To a plasma sample, add an internal standard.
-
Precipitate proteins using acetonitrile.
-
Centrifuge and inject the supernatant.
-
-
LC-MS/MS Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Gradient elution with a mixture of ammonium (B1175870) formate (B1220265) with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Infliximab Analysis
-
General Protocol:
-
Coat a microplate with an anti-infliximab antibody.
-
Add plasma samples, calibrators, and controls to the wells.
-
Incubate to allow infliximab to bind to the capture antibody.
-
Wash the plate to remove unbound components.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric).
-
Measure the signal intensity, which is proportional to the infliximab concentration.
-
-
Sample Preparation (Immunoaffinity purification and digestion):
-
Use a kit (e.g., mAbXmise) for monoclonal antibody extraction.
-
Add a full-length stable-isotope-labeled infliximab as an internal standard to the plasma samples.
-
Purify the total IgG fraction.
-
Digest the purified antibodies into peptides using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
LC-MS/MS Conditions:
-
Detection: MRM of specific signature peptides for infliximab and the internal standard.
-
Visualizing the Cross-Validation Workflow
Understanding the logical flow of a cross-validation study is crucial for its proper execution and interpretation. The following diagrams, generated using the DOT language, illustrate the key steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A simple HPLC-UV method for the determination of ciprofloxacin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. akjournals.com [akjournals.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Justification of Acceptance Criteria for Impurities in Doxercalciferol Drug Substance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices involved in establishing acceptance criteria for impurities in the Doxercalciferol drug substance. By comparing regulatory guidelines and pharmacopoeial standards for Doxercalciferol and other vitamin D analogues, this document aims to offer a robust framework for the justification of impurity limits, ensuring the quality, safety, and efficacy of the drug substance.
Regulatory Framework for Impurity Control
The justification of acceptance criteria for impurities in any new drug substance, including Doxercalciferol, is primarily governed by the International Council for Harmonisation (ICH) guidelines. Specifically, ICH Q3A(R2) provides a framework for the identification, qualification, and setting of limits for impurities in new drug substances.[1][2] The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have adopted these guidelines, making them legally binding in their respective regions.[3][4]
The core principle of these guidelines is that acceptance criteria for impurities should be based on a thorough understanding of the manufacturing process, stability characteristics of the drug substance, and, most importantly, the safety of the impurities.[1][2] Impurities are classified into three main categories: organic impurities, inorganic impurities, and residual solvents.
Doxercalciferol: Synthesis, Impurities, and Mechanism of Action
Doxercalciferol (1α-hydroxyvitamin D2) is a synthetic analog of vitamin D2 used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease.[5][6] Its synthesis is a multi-step process that can introduce various process-related impurities. Additionally, degradation of the Doxercalciferol molecule can lead to the formation of degradation products.
Commonly Identified Impurities in Doxercalciferol:
-
Process-Related Impurities: These can arise from starting materials, intermediates, or by-products of the chemical reactions. Examples include isomers and other structurally similar compounds.
-
Degradation Products: Doxercalciferol is sensitive to heat and light, which can lead to the formation of degradation products such as pre-Doxercalciferol and trans-Doxercalciferol.
Mechanism of Action:
Doxercalciferol is a pro-hormone that is metabolically activated in the liver to 1α,25-dihydroxyvitamin D2.[][8][9] This active form binds to the Vitamin D Receptor (VDR), a nuclear receptor, which then forms a heterodimer with the Retinoid-X Receptor (RXR).[][10][11] This complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs), modulating the transcription of target genes involved in calcium and phosphorus homeostasis, and suppressing the synthesis and secretion of parathyroid hormone (PTH).[][8][10]
Figure 1: Doxercalciferol Signaling Pathway
Justification of Acceptance Criteria: A Step-by-Step Workflow
The process of establishing and justifying acceptance criteria for impurities in Doxercalciferol should follow a logical workflow based on ICH Q3A(R2) guidelines.
Figure 2: Workflow for Justifying Impurity Acceptance Criteria
Comparative Analysis of Impurity Acceptance Criteria
| Drug Substance | Pharmacopoeia | Impurity | Acceptance Criterion (%) |
| Paricalcitol | USP | Any Individual Impurity | ≤ 0.1 |
| Total Impurities | ≤ 0.5 | ||
| Calcipotriol | Ph. Eur. | Impurity B | ≤ 0.5 |
| Impurity C | ≤ 1.0 | ||
| Impurity D | ≤ 1.0 | ||
| Any Other Impurity | ≤ 0.1 |
Table 1: Comparison of Impurity Acceptance Criteria for Vitamin D Analogues[1][10]
Based on these comparisons and the general ICH Q3A thresholds, a proposed acceptance criterion for a specified, identified impurity in Doxercalciferol of NMT 0.15% would be considered reasonable, provided it is supported by appropriate safety data. For unidentified impurities, the threshold for identification (typically ≥0.10%) would necessitate structural elucidation before a final acceptance criterion is set.
Experimental Protocols for Impurity Determination
The primary analytical technique for the quantification of impurities in Doxercalciferol is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.
Key Experimental Parameters for HPLC Method:
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at approximately 265 nm |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Diluent | Mobile phase or a mixture of organic solvent and water |
Method Validation:
The analytical method used for impurity determination must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The justification of acceptance criteria for impurities in Doxercalciferol drug substance is a scientifically driven process based on a comprehensive evaluation of the manufacturing process, stability data, and, most critically, the safety of the impurities. Adherence to the principles outlined in ICH Q3A(R2) is paramount. While specific pharmacopoeial limits for Doxercalciferol impurities are not publicly detailed, a comparative analysis with other vitamin D analogues like Paricalcitol and Calcipotriol, in conjunction with the established ICH thresholds, provides a strong basis for setting scientifically sound and regulatory acceptable impurity limits. The use of a validated, stability-indicating analytical method, such as HPLC, is essential for the accurate monitoring and control of these impurities, ultimately ensuring the quality and safety of the Doxercalciferol drug substance.
References
- 1. uspbpep.com [uspbpep.com]
- 2. edqm.eu [edqm.eu]
- 3. edqm.eu [edqm.eu]
- 4. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Page loading... [wap.guidechem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. pharmacopeia.cn [pharmacopeia.cn]
- 11. impactfactor.org [impactfactor.org]
Navigating the Transfer of Doxercalciferol Impurity Analysis to Quality Control Laboratories: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful transfer of analytical methods from development to quality control (QC) laboratories is a critical step in ensuring product quality and regulatory compliance. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Doxercalciferol, alongside detailed considerations for the method transfer process to QC labs.
Doxercalciferol, a synthetic vitamin D analog, requires stringent impurity profiling to ensure its safety and efficacy. The analytical methods used for this purpose must be robust, accurate, and transferable. This guide offers a comparative overview of traditional HPLC and modern UPLC technologies, supported by experimental data and established protocols, to aid in the selection and transfer of the most suitable method for Doxercalciferol impurity analysis.
At a Glance: HPLC vs. UPLC for Doxercalciferol Impurity Analysis
The choice between HPLC and UPLC for impurity analysis often involves a trade-off between established robustness and the advantages of modern technology in terms of speed, resolution, and sensitivity. UPLC systems, utilizing sub-2 µm particle columns, can significantly reduce analysis time and solvent consumption while providing superior separation of closely eluting impurities.[1][2][3]
| Parameter | HPLC | UPLC |
| Principle | Separation based on partitioning between a mobile phase and a stationary phase with larger particle sizes (typically 3-5 µm).[4][5] | Separation based on the same principle but with smaller particle size columns (sub-2 µm), requiring higher operating pressures.[1][2] |
| Analysis Time | Longer run times, typically in the range of 20-60 minutes.[1] | Significantly shorter run times, often 3-10 times faster than HPLC.[2] |
| Resolution | Good resolution, but may be challenging for complex mixtures with closely eluting impurities.[1] | Higher peak capacity and resolution, allowing for better separation of critical impurity pairs.[2][4] |
| Sensitivity | Adequate for many applications, but may have limitations for trace-level impurities. | Enhanced sensitivity due to sharper, narrower peaks, leading to lower detection and quantification limits.[3] |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Reduced solvent consumption by up to 70-80% compared to HPLC.[1] |
| System Backpressure | Lower, typically up to 400 bar.[1] | Significantly higher, often exceeding 1000 bar.[1] |
| Method Transfer | Well-established procedures. Transferring to a UPLC system requires re-validation or significant verification.[6] | Transferring an existing HPLC method requires careful geometric scaling of parameters.[7] |
Experimental Protocols: A Side-by-Side Look
Here we present a detailed, validated HPLC method for Doxercalciferol impurity analysis and a proposed UPLC method derived from it, illustrating the potential for improvement.
Validated HPLC Method for Doxercalciferol Impurity Analysis
This method is adapted from a published study and has been validated for the determination of Doxercalciferol and its related impurities.[8][9]
-
Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.[9]
-
Mobile Phase A: Water.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Gradient: A multi-step gradient optimized to separate Doxercalciferol from its known impurities.[8]
-
Flow Rate: 1.5 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection: UV at 265 nm.[8]
-
Injection Volume: 20 µL.[8]
-
Run Time: Approximately 60 minutes.[8]
-
Diluent: Methanol.[8]
Validation Summary:
| Parameter | Result |
| LOD | 0.01% for Doxercalciferol and its impurities.[8] |
| LOQ | 0.03% for Doxercalciferol and its impurities.[8] |
| Linearity (Correlation Coefficient) | >0.99 for Doxercalciferol and its impurities.[8] |
| Precision (%RSD) | <5.0% for system precision.[8] |
Proposed UPLC Method for Doxercalciferol Impurity Analysis
This proposed method is based on the principles of method transfer from HPLC to UPLC, aiming for faster analysis while maintaining or improving separation performance.[7]
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Scaled from the HPLC gradient to maintain separation selectivity.
-
Flow Rate: 0.4 - 0.6 mL/min (geometrically scaled from the HPLC method).
-
Column Temperature: 25°C.
-
Detection: UV at 265 nm.
-
Injection Volume: 2-5 µL (scaled down from the HPLC method).
-
Expected Run Time: Approximately 10-15 minutes.
Method Transfer to QC Labs: Key Considerations
The transfer of an analytical method to a QC laboratory is a formal process that qualifies the receiving laboratory to perform the analysis.[10] This process should be governed by a pre-approved protocol and a final report summarizing the results.[11]
Core Requirements for a Successful Transfer:
-
Communication and Training: Open communication between the transferring and receiving laboratories is crucial. The receiving laboratory's analysts should be thoroughly trained on the method's intricacies.
-
Equipment Equivalency: While identical equipment is ideal, it's often not practical. The receiving unit must have qualified and calibrated instrumentation capable of meeting the method's performance requirements.[5]
-
Method Transfer Protocol: A detailed protocol should be established, outlining the scope, responsibilities, experimental design, and acceptance criteria.[10][11]
-
Comparative Testing: The most common approach involves both laboratories analyzing the same batches of Doxercalciferol. The results are then statistically compared against the pre-defined acceptance criteria.[11]
Acceptance Criteria for Impurity Method Transfer:
The acceptance criteria should be based on the validation data of the method and the specification limits for the impurities.
| Parameter | Acceptance Criteria |
| Accuracy (Spiked Samples) | Mean recovery of impurities should be within 80-120% for impurity levels above the quantitation limit.[11] |
| Precision (Repeatability) | The relative standard deviation (%RSD) of replicate injections should be comparable between laboratories and meet the requirements of the validated method. |
| Intermediate Precision | Comparison of results between analysts and between instruments within the receiving laboratory should meet pre-defined criteria. |
| Quantitation Limit (LOQ) | The receiving laboratory should demonstrate the ability to achieve a signal-to-noise ratio of ≥ 10 for impurities at the LOQ. |
| Comparison of Impurity Profiles | The impurity profiles obtained by both laboratories for the same sample should be comparable. No new impurities should be detected above the reporting threshold. |
| Individual Impurity Results | The absolute difference in the mean results for each specified impurity between the two laboratories should not exceed a pre-defined value (e.g., ±0.05% for impurities up to 0.5%).[11] |
Visualizing the Path to Success
To ensure a smooth and compliant method transfer, a structured workflow and a clear understanding of the interplay between key parameters are essential.
Conclusion
The transfer of a Doxercalciferol impurity analysis method to a QC laboratory requires careful planning, robust protocols, and clear communication. While HPLC remains a reliable workhorse, the adoption of UPLC technology can offer significant advantages in terms of efficiency, sensitivity, and cost-effectiveness, particularly for impurity profiling. By carefully considering the comparative performance of these technologies and adhering to a well-defined method transfer strategy with stringent acceptance criteria, pharmaceutical organizations can ensure the continued quality and safety of their Doxercalciferol products. This guide provides the foundational information to navigate this critical process effectively, ensuring that the analytical methods perform consistently and reliably in the QC environment.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. ijrpr.com [ijrpr.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [bioprocessonline.com]
- 6. How Transferring Validated HPLC Methods Within USP Guidelines Works | Lab Manager [labmanager.com]
- 7. lcms.cz [lcms.cz]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. who.int [who.int]
- 11. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
Safety Operating Guide
Navigating the Disposal of Doxercalciferol and its Impurities: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Doxercalciferol and its impurities, aligning with established best practices for hazardous pharmaceutical waste management.
Understanding the Hazard Profile
Doxercalciferol, a synthetic vitamin D2 analog, and its associated impurities, require careful handling due to their potential health and environmental risks. Safety Data Sheets (SDS) classify Doxercalciferol as a substance with potential for acute oral toxicity and as a combustible liquid in solution.[1][2] Improper disposal can lead to environmental contamination and may pose risks to human health.[3][4][5]
Personal Protective Equipment (PPE) and Safe Handling
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This is a crucial step in minimizing exposure and ensuring personal safety.
Recommended PPE for Handling Doxercalciferol:
| PPE Category | Specification | Rationale |
| Hand Protection | Suitable protective gloves | To minimize skin contact.[1] |
| Eye Protection | Safety glasses or goggles | To protect against splashes and airborne particles.[1] |
| Body Protection | Suitable working clothes or lab coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if workplace exposure limits may be exceeded or if dust/aerosols are generated.[1] |
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.[1]
-
Do not eat, drink, or smoke in areas where Doxercalciferol is handled.[1][2]
-
Use in a well-ventilated area, preferably with local exhaust ventilation.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
Step-by-Step Disposal Protocol for Doxercalciferol and its Impurities
The disposal of Doxercalciferol and its impurities falls under the regulations for hazardous pharmaceutical waste. The following protocol is a generalized procedure based on Safety Data Sheet recommendations and U.S. Environmental Protection Agency (EPA) guidelines.[1][3] Always consult and adhere to your institution's specific waste management policies and local regulations.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Identify all waste streams containing Doxercalciferol and its impurities. This includes pure compounds, solutions, contaminated labware (e.g., vials, syringes, gloves), and spill cleanup materials.
-
Segregation: Do not mix Doxercalciferol waste with non-hazardous waste. It must be segregated as hazardous pharmaceutical waste.
-
Container Selection: Use a designated, properly labeled, and leak-proof hazardous waste container. The EPA often requires black containers for hazardous pharmaceutical waste.[3]
-
Waste Collection:
-
Solid Waste: Place contaminated solids, such as gloves, weighing papers, and empty vials, directly into the designated hazardous waste container.
-
Liquid Waste: Collect liquid waste containing Doxercalciferol in a compatible, sealed container. For small quantities, absorb the liquid with a suitable absorbent material and dispose of it as solid hazardous waste.
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container that is also treated as hazardous waste.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name of the chemical (Doxercalciferol and its impurities), and any other information required by your institution and local regulations.
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizers.[1][2]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company. The primary method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[3] Under no circumstances should Doxercalciferol or its impurities be disposed of down the drain. The EPA's Subpart P regulation explicitly prohibits the sewering of hazardous pharmaceutical waste.[3]
Logical Workflow for Doxercalciferol Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Doxercalciferol and its impurities.
Caption: Workflow for the compliant disposal of Doxercalciferol waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of Doxercalciferol and its impurities, fostering a culture of safety and regulatory compliance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Doxercalciferol Impurities
Essential safety protocols and logistical plans are critical for researchers, scientists, and drug development professionals handling impurities of Doxercalciferol. This guide provides detailed procedural instructions to ensure laboratory safety and proper chemical management, from initial handling to final disposal.
Doxercalciferol, a synthetic vitamin D analog, and its impurities are potent compounds that require careful handling to avoid exposure. The primary hazard associated with Doxercalciferol is its high acute oral toxicity.[1][2] Therefore, implementing stringent safety measures is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is fundamental when working with any potent compound. The following table summarizes the recommended PPE for handling impurities of Doxercalciferol. It is crucial to always wear the appropriate PPE before entering a laboratory area where these substances are handled.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential contamination.[3] Powder-free gloves are recommended to avoid aerosolization of the hazardous drug.[4] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes or airborne particles of the hazardous material.[5] |
| Body Protection | A disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols, or if working outside of a primary engineering control. | Protects against inhalation of the potent compound, which can be fatal if swallowed.[1][5] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
All handling of Doxercalciferol impurities should be conducted within a certified chemical fume hood or a similar containment device to minimize inhalation exposure.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Before beginning work, decontaminate the work surface.
2. Weighing and Aliquoting:
-
When weighing solid materials, do so on a weigh paper or in a tared container within the containment device.
-
Handle solutions with care to avoid splashes and aerosol generation.
3. Post-Handling Procedures:
-
After handling, thoroughly decontaminate all surfaces and equipment.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.[1]
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the recommended workflow for the safe handling of Doxercalciferol impurities.
Caption: Workflow for Safe Handling of Doxercalciferol Impurities.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of Doxercalciferol impurities and all contaminated materials is a critical final step in the handling process to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with the Doxercalciferol impurity, including gloves, gowns, weigh papers, and pipette tips, must be considered hazardous waste.
-
Containment: Place all contaminated solid waste in a clearly labeled, sealed container.
-
Disposal Method:
-
The preferred method for disposing of unused or expired medication is through a designated drug take-back program.[6][7] These programs ensure that the hazardous waste is disposed of in an environmentally sound manner.
-
If a take-back program is not available, the waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
-
For at-home disposal of small quantities, the FDA recommends mixing the substance with an unpalatable material such as dirt, cat litter, or used coffee grounds.[6][7] This mixture should then be placed in a sealed container, such as a plastic bag, before being thrown into the household trash.[6][7]
-
-
Empty Containers: Before disposing of empty stock containers, ensure they are triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. All personal information on prescription labels should be removed or blacked out to protect privacy.[6][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Doxercalciferol USP Reference Standard CAS 54573-75-0 Sigma-Aldrich [sigmaaldrich.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. eugiaus.com [eugiaus.com]
- 6. fda.gov [fda.gov]
- 7. oncolink.org [oncolink.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
